molecular formula C18H23N2S+ B1212724 Thiazinamium CAS No. 2338-21-8

Thiazinamium

カタログ番号: B1212724
CAS番号: 2338-21-8
分子量: 299.5 g/mol
InChIキー: CDXCCYNINPIWGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazinam is a member of phenothiazines.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N2S/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19/h5-12,14H,13H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXCCYNINPIWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N2S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021633
Record name Thiazinamium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-21-8
Record name N,N,N,α-Tetramethyl-10H-phenothiazine-10-ethanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2338-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazinamium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazinam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13420
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thiazinamium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIAZINAMIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/666W2P28N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thiazinamium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thiazinamium in Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Thiazinamium in smooth muscle. This compound is a quaternary ammonium (B1175870) compound, structurally related to promethazine, that exhibits potent antimuscarinic and antihistaminic properties. Its primary mechanism of action in smooth muscle is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors and histamine (B1213489) at H1 receptors, leading to muscle relaxation. This guide details the receptor pharmacology, downstream signaling pathways, and quantitative data related to this compound's effects. Furthermore, it provides detailed experimental protocols for the characterization of its antagonist activity.

Introduction

This compound is a pharmacological agent that has been investigated for its spasmolytic and bronchodilator properties. Its effects on smooth muscle are of significant interest in the context of respiratory and gastrointestinal disorders characterized by smooth muscle hyperreactivity. Understanding the precise molecular mechanisms underlying its action is crucial for its potential therapeutic applications and for the development of novel smooth muscle relaxants. This guide synthesizes the available scientific literature to present a detailed account of this compound's mechanism of action.

Receptor Pharmacology

This compound's effects on smooth muscle are primarily mediated through its interaction with two key receptor types: muscarinic acetylcholine receptors and histamine H1 receptors.

Muscarinic Receptor Antagonism

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. It has been shown to possess high affinity for M1, M2, and M3 receptor subtypes, without significant selectivity among them[1]. In smooth muscle, the M3 subtype is predominantly responsible for mediating contraction upon stimulation by acetylcholine. By competitively blocking this receptor, this compound prevents the binding of acetylcholine and inhibits the initiation of the contractile signaling cascade.

Histamine H1 Receptor Antagonism

In addition to its antimuscarinic activity, this compound also demonstrates a significant affinity for histamine H1 receptors[1]. Histamine, acting on H1 receptors, is a potent constrictor of smooth muscle, particularly in the bronchi. This compound's ability to competitively antagonize H1 receptors contributes to its bronchodilator and spasmolytic effects by preventing histamine-induced smooth muscle contraction.

Signaling Pathways

The smooth muscle relaxant effects of this compound are a direct consequence of its ability to block the signaling pathways initiated by acetylcholine and histamine. Both M3 muscarinic and H1 histamine receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.

Inhibition of the Gq/11-PLC-IP3-Ca²⁺ Pathway

Upon binding of acetylcholine to M3 receptors or histamine to H1 receptors, the Gq/11 protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺ concentration is the primary trigger for smooth muscle contraction, as it leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and cross-bridge cycling with actin.

This compound, by blocking the initial receptor activation step, effectively inhibits this entire downstream signaling cascade, preventing the generation of IP3 and the subsequent release of intracellular Ca²⁺.

Gq_Pathway_Inhibition cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist Receptor M3 / H1 Receptor Agonist->Receptor Binds to Gq/11 Gq/11 Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->Receptor Blocks IP3 IP3 PIP2->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca2+ Ca²⁺ SR->Ca2+ Releases Contraction Contraction Ca2+->Contraction Initiates

Figure 1: Inhibition of the Gq/11 signaling pathway by this compound.
Alternative Mechanism: Membrane Stabilization

An alternative, though less established, mechanism of action for this compound has been proposed. It has been suggested that this compound may exert a membrane-stabilizing effect, reinforcing the binding of calcium to membrane phospholipids. This action would reduce the availability of free calcium ions, thereby contributing to its spasmolytic effect through a mechanism that is independent of receptor antagonism.

Quantitative Data

The antagonist potency of this compound has been quantified in various in vitro studies. The following tables summarize the key quantitative data available.

Table 1: Muscarinic Receptor Antagonist Potency of this compound
Receptor SubtypeTissue PreparationAgonistpA₂ ValueReference
M₁Rabbit Vas DeferensMcN-A-3437.83[1]
M₂Rabbit Vas DeferensCarbachol (B1668302)8.51[1]
M₃Guinea Pig IleumCarbachol8.16[1]

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Table 2: Functional Antagonist Potency of this compound in Human Bronchial Smooth Muscle
Contractile AgentpD₂' ValueReference
Acetylcholine6.94[2]
Histamine7.78[2]

The pD₂' value is a measure of the potency of an antagonist, representing the negative logarithm of the EC₅₀ of the antagonist.

Experimental Protocols

The characterization of this compound's antagonist activity is typically performed using in vitro organ bath studies and Schild analysis.

Isolated Smooth Muscle Preparation and Organ Bath Setup

A common experimental model for assessing muscarinic antagonists is the isolated guinea pig ileum.

Objective: To determine the antagonist potency (pA₂ value) of this compound against an agonist (e.g., carbachol) on an isolated smooth muscle preparation.

Materials:

  • Guinea pig

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

  • Carbachol (agonist) stock solution

  • This compound (antagonist) stock solutions of varying concentrations

  • Organ bath system with force transducer and data acquisition system

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • A male guinea pig is euthanized by cervical dislocation.

  • A segment of the terminal ileum is excised and placed in a petri dish containing pre-warmed (37°C) and aerated Tyrode's solution.

  • The lumen of the ileum segment is gently flushed to remove its contents.

  • A 2-3 cm piece of the ileum is cut and mounted vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.

  • One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.

  • The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bath solution being replaced every 15 minutes.

  • After equilibration, a cumulative concentration-response curve to carbachol is generated by adding increasing concentrations of the agonist to the bath and recording the contractile response until a maximal response is achieved.

  • The tissue is then washed repeatedly to allow it to return to its baseline tension.

  • A specific concentration of this compound is added to the organ bath and allowed to incubate with the tissue for a predetermined period (e.g., 30 minutes).

  • In the presence of this compound, a second cumulative concentration-response curve to carbachol is constructed.

  • The tissue is washed again, and the protocol is repeated with different concentrations of this compound.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanize Euthanize Guinea Pig Isolate Isolate Ileum Segment Euthanize->Isolate Mount Mount Tissue in Organ Bath Isolate->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate CRC1 Generate Control Agonist Concentration-Response Curve (CRC) Equilibrate->CRC1 Wash1 Wash Tissue CRC1->Wash1 Incubate Incubate with this compound Wash1->Incubate CRC2 Generate Agonist CRC in presence of this compound Incubate->CRC2 Wash2 Wash Tissue CRC2->Wash2 Repeat Repeat with Different Antagonist Concentrations Wash2->Repeat Schild Perform Schild Analysis Repeat->Schild pA2 Determine pA₂ Value Schild->pA2

Figure 2: Experimental workflow for determining the pA₂ value of this compound.
Schild Analysis

Schild analysis is used to determine the dissociation constant (Kb) and, subsequently, the pA₂ value of a competitive antagonist.

Procedure:

  • From the concentration-response curves, determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) for carbachol in the absence and presence of each concentration of this compound.

  • Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = (EC₅₀ of agonist in the presence of antagonist) / (EC₅₀ of agonist in the absence of antagonist)

  • Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

  • Perform a linear regression on the plotted data. For a competitive antagonist, the slope of the regression line should be close to 1.

  • The x-intercept of the regression line is equal to the pA₂ value.

Conclusion

This compound exerts its smooth muscle relaxant effects through a dual mechanism of competitive antagonism at muscarinic (M₁, M₂, and M₃) and histamine H₁ receptors. This action effectively blocks the Gq/11-mediated signaling cascade, preventing the release of intracellular calcium and subsequent muscle contraction. The quantitative data from functional assays confirm its potency as an antagonist. The experimental protocols described provide a robust framework for the further investigation and characterization of this compound and other potential smooth muscle relaxants. This in-depth understanding of its mechanism of action is essential for its evaluation in clinical settings and for guiding future drug discovery efforts in the field.

References

A Technical Guide on the Chemical Structure and Properties of Thiazinamium Methylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of Thiazinamium methylsulfate (B1228091), a quaternary ammonium (B1175870) phenothiazine (B1677639) derivative. It details the compound's chemical structure, physicochemical properties, synthesis, and pharmacological profile. The guide is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex pathways and workflows using Graphviz diagrams.

Chemical Identity and Structure

This compound methylsulfate is a quaternary ammonium compound derived from the phenothiazine class of antihistamines.[1] Its structure is characterized by a tricyclic phenothiazine core, functionalized with a propyl-trimethylammonium side chain, and it exists as a salt with a methylsulfate counter-ion.[2][3] This quaternization significantly impacts its pharmacological properties, particularly its absorption and distribution.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound methylsulfate are summarized in the tables below.

Identifier Value Reference
IUPAC Name methyl sulfate (B86663);trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium[3]
CAS Number 58-34-4[1][4]
Molecular Formula C19H26N2O4S2[1][3]
SMILES CC(CN1c2ccccc2Sc3ccccc31)--INVALID-LINK--(C)C.COS(=O)(=O)[O-][2][3]
InChIKey BVIDQAVCCRUFGU-UHFFFAOYSA-M[2][4]
UNII IA16WBX317[4]
Property Value Reference
Molecular Weight 410.55 g/mol [1][2]
Appearance Crystalline solid[1]
Melting Point 206-210°C (with some decomposition)[1]
Solubility Water: ~10% (at 25°C); Freely soluble in absolute ethanol; Sparingly soluble in acetone (B3395972); Practically insoluble in ether and benzene.[1]
Stability Discolors on exposure to light.[1]
Percent Composition C 55.58%, H 6.38%, N 6.82%, O 15.59%, S 15.62%[1]

Synthesis of this compound Methylsulfate

This compound methylsulfate is synthesized via the quaternization of promethazine (B1679618), a well-known phenothiazine antihistamine.[1] The synthesis involves the reaction of promethazine with a methylating agent, specifically dimethyl sulfate.

Synthesis Workflow

G Promethazine Promethazine Reaction Quaternization Reaction Promethazine->Reaction Reactant Reagent Dimethyl Sulfate ((CH₃)₂SO₄) Reagent->Reaction Methylating Agent Solvent Inert Solvent (e.g., Acetone) Solvent->Reaction Medium Product This compound Methylsulfate Reaction->Product Yields

Caption: Synthetic pathway of this compound Methylsulfate from Promethazine.

Experimental Protocol: Synthesis

The preparation of this compound methylsulfate is detailed in patent literature[1]. The following protocol is a generalized methodology based on this information.

  • Dissolution: Dissolve promethazine base in a suitable inert solvent, such as acetone or absolute ethanol, in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Addition of Reagent: While stirring, add a stoichiometric equivalent of dimethyl sulfate to the solution. The addition is typically performed dropwise at room temperature to control any potential exotherm.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours to ensure the completion of the N-alkylation reaction.

  • Precipitation and Isolation: Upon cooling the reaction mixture, the quaternary ammonium salt, this compound methylsulfate, precipitates out of the solution due to its lower solubility compared to the starting material.

  • Purification: The crude product is collected by filtration, washed with a small amount of cold solvent to remove unreacted starting materials, and then purified by recrystallization from a suitable solvent system (e.g., ethanol-ether) to yield the final crystalline product.

  • Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including melting point determination, elemental analysis, and spectroscopic methods (e.g., NMR, IR).

Pharmacological Profile

This compound methylsulfate is classified as an antihistaminic and antiallergic agent.[1][5] Its primary mechanism of action is the antagonism of histamine (B1213489) H1 receptors. As a quaternary amine, it is poorly absorbed systemically, which can be advantageous for topical applications to minimize central nervous system side effects common to other antihistamines.[5][6]

Mechanism of Action: H1 Receptor Antagonism

Histamine, a key mediator in allergic reactions, exerts its effects by binding to H1 receptors on various cell types. This binding activates a Gq/11 protein-coupled signaling cascade, leading to the characteristic symptoms of an allergic response. This compound methylsulfate acts as a competitive antagonist at these H1 receptors, blocking the action of histamine and thereby preventing the downstream signaling events.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC Activation DAG->PKC Activates Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca->Response PKC->Response Histamine Histamine Histamine->H1R Activates This compound This compound Methylsulfate This compound->H1R Blocks

Caption: H1 receptor signaling pathway and its inhibition by this compound.

Pharmacokinetics

Pharmacokinetic studies have been conducted to determine the disposition of this compound methylsulfate in humans following intramuscular administration.[7]

Parameter Value Description Reference
Absorption (IM) Extremely fast; Tmax typically 6-10 minutesThe high solubility of the drug in interstitial fluid likely contributes to its rapid absorption.[7]
Distribution Very fast; t½ (distribution) ≈ 20 minutesThe drug follows a two-compartment model. Muscle activity can influence the distribution profile.[7]
Volume of Distribution (Vd) Central Compartment: 40-60 L; Total: 200-400 LIndicates significant distribution into tissues.[7]
Elimination Half-life (t½) ~375 minutes (mean)Represents the elimination phase following the initial rapid distribution.[7]
Total Body Clearance ~800 ml/min (mean)The high clearance value suggests an active excretion process, likely in the kidneys.[7]
Experimental Protocol: Pharmacokinetic Analysis

The following outlines a typical methodology for a pharmacokinetic study of this compound methylsulfate, based on published research[7].

  • Study Design: A single-dose, open-label study is conducted in healthy human volunteers.

  • Drug Administration: A defined dose of this compound methylsulfate is administered via intramuscular injection into a specified muscle (e.g., deltoid or gluteal).

  • Sample Collection: Venous blood samples are collected into heparinized tubes at predetermined time points (e.g., 0, 3, 6, 10, 20, 30, 60 minutes, and then hourly for up to 8-12 hours) post-injection.

  • Sample Processing: Plasma is immediately separated by centrifugation and stored frozen at -20°C or lower until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., UV or mass spectrometry).

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data for each subject is analyzed using pharmacokinetic software. The data is typically fitted to a multi-compartment model (e.g., a two-compartment open model with a first-order absorption phase) to calculate key parameters like absorption rate constant (Ka), elimination half-life (t½), volume of distribution (Vd), and total body clearance (CL).

References

Thiazinamium Chloride: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiazinamium chloride, a quaternary ammonium (B1175870) phenothiazine (B1677639) derivative, exhibits a multifaceted pharmacological profile characterized by potent anticholinergic and antihistaminic activities. This technical guide provides an in-depth analysis of its core pharmacological properties, including its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicological data. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key studies are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Chemical and Physical Properties

This compound chloride is the United States Adopted Name (USAN) for the compound, while it is also known as this compound metilsulfate (INN) with a different counterion.[1]

PropertyValueReference
Chemical Formula C₁₈H₂₃ClN₂S[2]
Molecular Weight 334.91 g/mol [2]
IUPAC Name trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride[2]
CAS Number 4320-13-2[2]

Mechanism of Action

This compound chloride's pharmacological effects are primarily attributed to its potent antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors. Additionally, it demonstrates significant inhibitory effects on thromboxane (B8750289) B2 synthesis.

Antihistaminic Activity (H1 Receptor Antagonism)

As a first-generation H1-antihistamine, this compound chloride competitively blocks the action of histamine at H1 receptors.[3] This action mitigates the inflammatory responses triggered by histamine, such as those seen in allergic rhinitis, allergic conjunctivitis, and urticaria.[3] The blockade of H1 receptors interferes with the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways, leading to a reduction in the activity of the NF-κB immune response transcription factor.[3] This, in turn, decreases the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[3]

H1_Antihistamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound chloride H1R H1 Receptor This compound->H1R Blocks Histamine Histamine Histamine->H1R Binds & Activates Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Response NFkB->Inflammation

Caption: this compound chloride's H1-antihistamine signaling pathway.
Anticholinergic Activity (Muscarinic Receptor Antagonism)

This compound chloride acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of the parasympathetic nervous system.[4][5] This "rest-and-digest" system's functions, such as slowing the heart rate, increasing digestion, and narrowing airways, are counteracted by muscarinic antagonists.[5] Its anticholinergic properties contribute to its bronchodilator effects.[4]

Muscarinic_Antagonist_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound chloride MR Muscarinic Receptor (M3) This compound->MR Blocks ACh Acetylcholine (ACh) ACh->MR Binds & Activates Gq Gq protein MR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: this compound chloride's muscarinic antagonist signaling pathway.
Inhibition of Thromboxane B2 Synthesis

This compound chloride inhibits the synthesis of thromboxane B2 (TxB2), a stable metabolite of the potent platelet aggregator and vasoconstrictor, thromboxane A2 (TxA2).[2][6] This action suggests potential anti-inflammatory and antithrombotic properties.[2] The inhibition of TxB2 synthesis by this compound chloride appears to be selective for arachidonic acid metabolism, which may contribute to its bronchodilator and antiallergic activities.[6]

Thromboxane_Inhibition_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) TXS Thromboxane Synthase PGH2->TXS TXA2 Thromboxane A2 (TXA2) TXB2 Thromboxane B2 (TXB2) TXA2->TXB2 Hydrolysis Platelet Platelet Aggregation & Vasoconstriction TXA2->Platelet COX->PGH2 TXS->TXA2 This compound This compound chloride This compound->TXS Inhibits

Caption: Inhibition of Thromboxane B2 synthesis by this compound chloride.

Pharmacodynamics

The pharmacodynamic properties of this compound chloride have been evaluated in various in vitro and in vivo models, demonstrating its effects on histamine release, bronchial muscle contraction, and phosphodiesterase activity.

In Vitro Efficacy Data

The following tables summarize the key in vitro pharmacodynamic parameters of this compound chloride.

Table 1: Inhibition of Histamine Release from Rat Peritoneal Mast Cells

InducerIC50 (µM)
Compound 48/8040
Ovalbumin>100 (-21% inhibition at 100 µM)

Table 2: Antagonistic Activity on Human Isolated Bronchial Muscle [4][7]

Contractile AgentParameterValue
HistaminepD27.78
AcetylcholinepD26.94

Table 3: Inhibition of Thromboxane B2 (TxB2) Synthesis [2]

ParameterValue (µM)
IC500.2
In Vivo Studies

In animal models, aerosolized this compound chloride has been shown to be a potent and efficacious bronchodilator with a rapid onset and moderate duration of action.[2] It is effective against both IgG- and IgE-induced passive lung anaphylaxis in guinea pigs and rats, respectively.[2] In a study with asthmatic subjects, inhaled this compound chloride significantly blocked histamine-induced bronchoconstriction but was largely ineffective against exercise-induced bronchoconstriction at the doses studied.

Pharmacokinetics

Pharmacokinetic studies have primarily focused on the intramuscular administration of this compound methyl sulfate (B86663) in humans.

Table 4: Pharmacokinetic Parameters of Intramuscular this compound Methyl Sulfate in Humans [1]

ParameterMean Value
Time to Peak Concentration (Tmax)6 - 10 min
Distribution Half-life (t½α)~20 min
Elimination Half-life (t½β)375 min
Apparent Volume of Distribution (Central Compartment)40 - 60 L
Apparent Volume of Distribution (Total)200 - 400 L
Total Body Clearance~800 mL/min

The oral bioavailability of this compound methylsulfate (B1228091) is low, approximately 10% compared to intramuscular injection, due to significant first-pass metabolism in the liver.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Inhibition of Histamine Release from Rat Peritoneal Mast Cells

Histamine_Release_Workflow Start Start Step1 1. Isolate Rat Peritoneal Mast Cells - Lavage peritoneal cavity with buffer - Purify mast cells by centrifugation Start->Step1 Step2 2. Pre-incubation - Incubate cells with varying concentrations of this compound chloride Step1->Step2 Step3 3. Induction of Histamine Release - Add inducer (e.g., Compound 48/80) - Incubate for a defined period Step2->Step3 Step4 4. Termination of Reaction - Stop the reaction by cooling or adding a stopping agent Step3->Step4 Step5 5. Histamine Quantification - Separate supernatant from cell pellet - Measure histamine in supernatant via spectrofluorometric assay Step4->Step5 Step6 6. Data Analysis - Calculate % inhibition of histamine release - Determine IC50 value Step5->Step6 End End Step6->End

Caption: Experimental workflow for histamine release assay.

Methodology:

  • Mast Cell Isolation: Rat peritoneal mast cells are harvested by peritoneal lavage using a suitable buffer.[9] The cell suspension is then purified to enrich the mast cell population, often using a density gradient centrifugation method.[9]

  • Pre-incubation: The isolated mast cells are pre-incubated with various concentrations of this compound chloride for a specific duration at 37°C.

  • Histamine Release Induction: Histamine release is initiated by adding a known secretagogue, such as compound 48/80 or an antigen (e.g., ovalbumin in sensitized cells).

  • Reaction Termination: The reaction is stopped after a defined incubation period, typically by centrifugation in the cold to separate the cells from the supernatant.

  • Histamine Quantification: The amount of histamine released into the supernatant is quantified using a sensitive method like spectrofluorometry after derivatization with o-phthaldialdehyde (OPT).[10]

  • Data Analysis: The percentage inhibition of histamine release at each concentration of this compound chloride is calculated relative to a control without the inhibitor. The IC50 value, the concentration causing 50% inhibition, is then determined from the dose-response curve.

Isolated Human Bronchial Muscle Preparation

Bronchial_Muscle_Workflow Start Start Step1 1. Tissue Preparation - Obtain human bronchial tissue - Dissect into rings or strips Start->Step1 Step2 2. Mounting in Organ Bath - Mount tissue in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit) - Maintain at 37°C and aerate with carbogen Step1->Step2 Step3 3. Equilibration - Allow tissue to equilibrate under a resting tension Step2->Step3 Step4 4. Contraction Induction - Induce sustained contraction with an agonist (e.g., histamine or acetylcholine) Step3->Step4 Step5 5. Cumulative Addition of Antagonist - Add increasing concentrations of This compound chloride Step4->Step5 Step6 6. Measurement of Relaxation - Record the relaxation response isometrically Step5->Step6 Step7 7. Data Analysis - Construct concentration-response curves - Calculate pD2 values Step6->Step7 End End Step7->End

Caption: Workflow for isolated human bronchial muscle experiments.

Methodology:

  • Tissue Preparation: Human bronchial tissue is obtained, and bronchial rings or strips are carefully dissected.[11]

  • Mounting: The tissue preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.[12]

  • Equilibration: The tissues are allowed to equilibrate for a period under a predetermined resting tension.

  • Contraction: A stable contraction is induced using an agonist such as histamine or acetylcholine.[4]

  • Antagonist Addition: Once a stable contraction is achieved, cumulative concentrations of this compound chloride are added to the organ bath.

  • Response Measurement: The relaxation of the bronchial muscle is measured isometrically using a force transducer.

  • Data Analysis: Concentration-response curves are constructed, and the pD2 value (the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect) is calculated to quantify the antagonist potency.[4]

Thromboxane B2 Synthesis Inhibition Assay

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in the presence of an anticoagulant and centrifuged at a low speed to obtain PRP.[13]

  • Incubation with Inhibitor: The PRP is pre-incubated with various concentrations of this compound chloride.

  • Stimulation of TxB2 Production: Platelet aggregation and subsequent TxB2 production are induced by adding an agonist like arachidonic acid or collagen.[13]

  • Reaction Termination: The reaction is stopped, and platelet-free plasma is obtained by high-speed centrifugation.[13]

  • TxB2 Measurement: The concentration of TxB2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[14][15]

  • Data Analysis: The percentage inhibition of TxB2 synthesis is calculated for each concentration of this compound chloride, and the IC50 value is determined.

Toxicology

Acute oral and inhalation toxicity studies in guinea pigs and rhesus monkeys have indicated no major side effects of this compound chloride.[2] As a quaternary ammonium compound, its systemic absorption after topical application is expected to be poor, potentially reducing systemic side effects.[1] Further detailed toxicological studies, including chronic toxicity and carcinogenicity, are required for a complete safety assessment.

Conclusion

This compound chloride is a potent dual-action compound with significant antihistaminic and anticholinergic properties, complemented by its ability to inhibit thromboxane B2 synthesis. Its pharmacological profile suggests potential therapeutic applications in respiratory diseases, particularly those with allergic and bronchoconstrictive components. The data presented in this technical guide, including quantitative efficacy, pharmacokinetic parameters, and detailed experimental protocols, provide a solid foundation for further research and development of this compound chloride as a therapeutic agent. The provided visualizations of its mechanisms of action and experimental workflows offer a clear and concise understanding of its pharmacological characteristics. Further investigation into its complete toxicological profile is warranted to establish a comprehensive safety assessment.

References

Thiazinamium as a Muscarinic Receptor Antagonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiazinamium is a phenothiazine (B1677639) derivative characterized by a quaternary ammonium (B1175870) group, which limits its ability to cross the blood-brain barrier and thus reduces central nervous system side effects.[1] Its primary pharmacological action of interest in this context is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. This property underlies its use as a bronchodilator and in the management of conditions characterized by smooth muscle spasm. Understanding the specifics of its interaction with the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its mechanism of action and predicting its therapeutic and off-target effects.

Chemical Structure

  • IUPAC Name: N,N,N-trimethyl-1-(10H-phenothiazin-10-yl)propan-2-aminium

  • Chemical Formula: C18H23N2S+

  • Molecular Weight: 299.45 g/mol

  • Parent Compound: Promethazine (B1679618)

Quantitative Pharmacological Data

The antagonist potency of this compound and the binding affinity of its parent compound, promethazine, at muscarinic receptors have been characterized in functional and binding assays.

Functional Antagonism of this compound

A key study on human isolated bronchial muscle provides a quantitative measure of this compound's ability to antagonize acetylcholine-induced contractions.

CompoundPreparationAgonistParameterValueReference
This compound chlorideHuman isolated bronchial muscleAcetylcholinepD26.94[2]

The pD2 value is the negative logarithm of the molar concentration of an antagonist that produces a 50% inhibition of the maximal response to an agonist.

Muscarinic Receptor Binding Profile of Promethazine

Radioligand binding assays on cloned human muscarinic receptors provide insight into the likely binding affinities of this compound, based on data from its parent compound, promethazine.

Receptor SubtypeLigandParameterValue (pKi)Reference
M1PromethazinepKi7.8[3]
M2PromethazinepKi8.5[3]
M3PromethazinepKi8.3[3]
M4PromethazinepKi8.8[3]
M5PromethazinepKi7.9[3]

The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the affinity of a ligand for a receptor.

Muscarinic Receptor Signaling Pathways

This compound, by acting as an antagonist at muscarinic receptors, inhibits the downstream signaling cascades initiated by acetylcholine. The five muscarinic receptor subtypes couple to different G proteins, leading to distinct cellular responses.

Gq/11-Coupled Receptors (M1, M3, M5)

Antagonism of M1, M3, and M5 receptors by this compound would block the activation of the Gq/11 signaling pathway. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling_Inhibition cluster_membrane Cell Membrane M_Receptor M1/M3/M5 Receptor Gq Gq/11 M_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes This compound This compound This compound->M_Receptor blocks ACh Acetylcholine ACh->M_Receptor binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release stimulates PKC_Activation PKC Activation DAG->PKC_Activation activates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_Release->Response PKC_Activation->Response Gi_Signaling_Inhibition cluster_membrane Cell Membrane M_Receptor M2/M4 Receptor Gi Gi/o M_Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts This compound This compound This compound->M_Receptor blocks ACh Acetylcholine ACh->M_Receptor binds cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Response Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) PKA->Response Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing a single muscarinic receptor subtype (M1, M2, M3, M4, or M5) start->prep_membranes incubation Incubate membranes with a fixed concentration of radiolabeled antagonist (e.g., [³H]-NMS) and varying concentrations of This compound prep_membranes->incubation separation Separate bound and free radioligand by rapid filtration through glass fiber filters incubation->separation quantification Quantify radioactivity on filters using liquid scintillation counting separation->quantification analysis Analyze data using non-linear regression to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantification->analysis end End analysis->end

References

Synthesis and Characterization of Thiazinamium Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological evaluation of Thiazinamium derivatives. This compound, a quaternary ammonium (B1175870) derivative of promethazine (B1679618), is a potent antihistamine and anticholinergic agent. This document details the synthetic methodologies, analytical characterization, and the underlying signaling pathways associated with its therapeutic action, offering valuable insights for researchers in drug discovery and development.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives involves the quaternization of a phenothiazine (B1677639) precursor, most commonly promethazine. This reaction introduces a permanent positive charge on the nitrogen atom of the side chain, significantly altering the molecule's pharmacological properties.

General Synthetic Pathway: Quaternization of Promethazine

The synthesis of this compound methylsulfate (B1228091) is achieved by the reaction of promethazine with dimethyl sulfate (B86663). This is a classic SN2 reaction where the lone pair of electrons on the tertiary amine of the promethazine side chain attacks one of the methyl groups of dimethyl sulfate, a potent methylating agent. The methylsulfate anion serves as the counter-ion to the resulting quaternary ammonium cation.

A similar reaction can be employed to synthesize other this compound derivatives by using different alkylating agents. For instance, the use of chloromethane (B1201357) would yield this compound chloride.[1]

Synthesis of this compound Methylsulfate from Promethazine.

Experimental Protocol: Synthesis of this compound Methylsulfate

This protocol is based on the general principles of quaternization of tertiary amines and information from related syntheses of phenothiazine derivatives.

Materials:

Procedure:

  • Free Base Preparation: Dissolve promethazine hydrochloride in water and basify with a 10% aqueous solution of sodium hydroxide to a pH of approximately 10-11.

  • Extraction: Extract the resulting free base of promethazine into dichloromethane (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the oily promethazine free base.

  • Quaternization: Dissolve the promethazine free base in a suitable solvent such as acetone (B3395972) or acetonitrile. Add an equimolar amount of dimethyl sulfate dropwise to the solution at room temperature with stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: The product, this compound methylsulfate, will often precipitate out of the solution. If not, the product can be precipitated by the addition of diethyl ether.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Characterization of this compound Derivatives

A comprehensive characterization of this compound derivatives is essential to confirm their structure and purity. This involves a combination of spectroscopic and analytical techniques.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound methylsulfate and related phenothiazine derivatives.

Table 1: ¹H NMR Spectral Data of this compound Methylsulfate (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.50m8HAromatic protons of the phenothiazine ring
~4.10m1H-CH-N⁺-
~3.90m2H-CH₂-N(phenothiazine)-
~3.40s9H-N⁺(CH₃)₃
~3.60s3HCH₃SO₄⁻
~1.40d3H-CH(CH₃)-

Table 2: ¹³C NMR Spectral Data of this compound Methylsulfate (Predicted)

Chemical Shift (δ, ppm)Assignment
~145-150Aromatic carbons attached to N and S
~120-135Other aromatic carbons
~70-CH-N⁺-
~55-N⁺(CH₃)₃
~53CH₃SO₄⁻
~45-CH₂-N(phenothiazine)-
~15-CH(CH₃)-

Table 3: Key IR Absorption Bands for this compound Derivatives

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1600, 1475MediumAromatic C=C skeletal vibrations
~1250StrongS=O stretch (from methylsulfate counter-ion)
~1100StrongC-N stretch
~750StrongC-H out-of-plane bending (ortho-disubstituted)

Table 4: Mass Spectrometry Data for this compound Cation

m/zFragmentation Pathway
299.1576[M]⁺ (this compound cation, C₁₈H₂₃N₂S⁺)
241.0953Loss of C₄H₁₀N (dimethylaminopropane fragment)
198.0506Phenothiazine radical cation
58.0657[CH₂=N(CH₃)₂]⁺ (a common fragment from the side chain)

Pharmacological Activity and Signaling Pathways

This compound derivatives exert their therapeutic effects primarily through the antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors. Understanding the downstream signaling pathways of these receptors is crucial for elucidating the mechanism of action of these compounds.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[2] Upon activation by histamine, a conformational change in the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, leading to the release of intracellular calcium (Ca²⁺).[3] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the characteristic physiological responses of histamine, such as smooth muscle contraction and increased vascular permeability.[3] this compound acts as a competitive antagonist at the H1 receptor, preventing histamine from binding and initiating this signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca2_cyto->PKC Activates Response Cellular Response (e.g., smooth muscle contraction) PKC->Response Phosphorylates Targets

Histamine H1 Receptor Signaling Pathway and its Antagonism by this compound.

Muscarinic M3 Receptor Signaling Pathway

Similar to the H1 receptor, the muscarinic M3 receptor is also a Gq/11-coupled GPCR.[4] Its activation by acetylcholine initiates the same signaling cascade involving PLC, IP₃, DAG, and intracellular calcium release, leading to responses such as smooth muscle contraction and glandular secretion.[5] The anticholinergic effects of this compound are due to its ability to act as a competitive antagonist at these M3 receptors, thereby blocking the effects of acetylcholine.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M3R Activates This compound This compound (Antagonist) This compound->M3R Blocks ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca2_cyto->PKC Activates Response Cellular Response (e.g., glandular secretion) PKC->Response Phosphorylates Targets Radioligand_Binding_Assay_Workflow Start Start Prepare_Receptor Prepare Receptor Source (e.g., cell membranes) Start->Prepare_Receptor Incubate Incubate: Receptor + Radioligand + Test Compound (varying conc.) Prepare_Receptor->Incubate Separate Separate Bound and Free Radioligand (e.g., filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Data Analysis: Determine IC₅₀ and Ki Measure->Analyze End End Analyze->End

References

Investigating Cholinergic Pathways Using Thiazinamium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Thiazinamium, a quaternary ammonium (B1175870) phenothiazine (B1677639) derivative, as a tool for investigating cholinergic pathways. This compound exhibits both anticholinergic and antihistaminic properties, making it a valuable compound for dissecting the roles of these signaling systems in various physiological and pathological processes, particularly in respiratory research.

Introduction to this compound

This compound is a derivative of promethazine (B1679618) and is characterized by a quaternary ammonium group, which influences its pharmacokinetic and pharmacodynamic properties.[1][2] Its dual antagonism at both muscarinic acetylcholine (B1216132) receptors and histamine (B1213489) H1 receptors allows for the modulation of two critical pathways involved in smooth muscle contraction, glandular secretion, and inflammatory responses.[3] This guide will delve into the mechanism of action, experimental protocols for its characterization, and the underlying signaling pathways affected by this compound.

Mechanism of Action and Receptor Profile

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors and histamine H1 receptors.[4]

Anticholinergic Activity

This compound demonstrates high affinity for muscarinic receptors, although it is considered non-selective across the M1, M2, and M3 subtypes.[4] Its antagonistic action at these receptors inhibits the effects of acetylcholine, leading to smooth muscle relaxation and reduced glandular secretions. The pA2 value, a measure of antagonist potency, for this compound at muscarinic receptors has been reported to be in the range of 7.83-8.51, indicating a potent antagonism.[4]

Antihistaminic Activity

As a first-generation phenothiazine antihistamine, this compound effectively blocks the action of histamine at H1 receptors. This action helps to mitigate the inflammatory and contractile effects of histamine, which are prominent in allergic reactions and asthma.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and its parent compound, promethazine, to provide a comparative perspective on their receptor binding and functional potencies.

Table 1: Functional Potency of this compound at Muscarinic and Histamine Receptors

LigandReceptor/TissueAssay TypeParameterValueReference
This compound Muscarinic (Guinea-pig ileum and trachea)Functional AntagonismpA27.83-8.51[4]
This compound Human Bronchial Muscle (Acetylcholine-induced contraction)Functional AntagonismpD26.94[3]
This compound Human Bronchial Muscle (Histamine-induced contraction)Functional AntagonismpD27.78[3]

Note: pA2 is the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response. pD2 is the negative logarithm of the EC50 value.

Table 2: Binding Affinities (Ki) of Promethazine for Muscarinic and Histamine Receptors

LigandReceptor SubtypeKi (nM)Reference
Promethazine Muscarinic (Bovine Cerebral Cortex)22[5]
Promethazine Histamine H1 (Bovine Cerebral Cortex)1.4[6]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

  • Materials:

    • Cell membranes expressing the desired muscarinic receptor subtype (M1, M2, M3, etc.).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding inhibitor (e.g., Atropine).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), excess non-specific inhibitor (for non-specific binding), or a concentration of this compound.

    • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath for Bronchial Smooth Muscle Contraction

This functional assay measures the ability of this compound to antagonize agonist-induced contractions of airway smooth muscle.

  • Materials:

    • Animal model (e.g., guinea pig, rat) or human bronchial tissue.

    • Krebs-Henseleit buffer (or similar physiological salt solution).

    • Contractile agonist (e.g., Acetylcholine, Histamine).

    • This compound stock solution.

    • Organ bath system with force transducers and data acquisition software.

  • Procedure:

    • Dissect bronchial rings from the trachea or bronchi and mount them in the organ baths containing oxygenated Krebs-Henseleit buffer at 37°C.

    • Allow the tissues to equilibrate under a resting tension for approximately 60 minutes.

    • Perform a cumulative concentration-response curve to the contractile agonist (e.g., acetylcholine) to establish a baseline response.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a specific concentration of this compound for a set period (e.g., 30 minutes).

    • Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.

    • Repeat steps 4-6 with increasing concentrations of this compound.

    • Analyze the data by constructing Schild plots (log(agonist dose ratio - 1) vs. log(antagonist concentration)) to determine the pA2 value and the nature of the antagonism.

Calcium Imaging Assay

This assay measures the effect of this compound on intracellular calcium mobilization induced by cholinergic agonists in cells expressing muscarinic receptors.

  • Materials:

    • Cells expressing the muscarinic receptor of interest (e.g., CHO-M3 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Physiological salt solution (e.g., Hank's Balanced Salt Solution).

    • Cholinergic agonist (e.g., Carbachol).

    • This compound stock solution.

    • Fluorescence plate reader or microscope with imaging capabilities.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Incubate the cells with various concentrations of this compound or vehicle control.

    • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

    • Inject the cholinergic agonist into the wells and record the change in fluorescence intensity over time.

    • Analyze the data by measuring the peak fluorescence response or the area under the curve.

    • Determine the IC50 of this compound for the inhibition of the agonist-induced calcium response.

Signaling Pathways and Visualizations

This compound primarily exerts its anticholinergic effects by blocking M2 and M3 muscarinic receptors, which are coupled to different G-protein signaling pathways.

M3 Muscarinic Receptor Signaling (Gq-coupled)

M3 receptors are predominantly found on smooth muscle cells and glandular tissue. Their activation leads to contraction and secretion, respectively.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates This compound This compound This compound->M3R Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Contraction Smooth Muscle Contraction Ca_cyto->Contraction PKC->Contraction

M3 Receptor Gq-coupled Signaling Pathway
M2 Muscarinic Receptor Signaling (Gi-coupled)

M2 receptors are found on smooth muscle and in the heart. Their activation generally leads to an inhibition of adenylyl cyclase, resulting in smooth muscle relaxation in some contexts and decreased heart rate.

Gi_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2R M2 Receptor ACh->M2R Activates This compound This compound This compound->M2R Blocks Gi Gi protein M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

M2 Receptor Gi-coupled Signaling Pathway
Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for the pharmacological characterization of this compound.

workflow start Start: Characterization of this compound binding Radioligand Binding Assays (Determine Ki for M1-M5, H1) start->binding functional Functional Assays start->functional analysis Data Analysis and Interpretation binding->analysis organ_bath Isolated Organ Bath (Determine pA2 on bronchial tissue) functional->organ_bath calcium Calcium Imaging (Determine IC50 for M3-mediated Ca²⁺ release) functional->calcium organ_bath->analysis calcium->analysis conclusion Conclusion: Receptor Profile and Potency analysis->conclusion

References

The Impact of Thiazinamium on Intracellular Calcium Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazinamium, a quaternary ammonium (B1175870) derivative of promethazine (B1679618), is primarily recognized for its potent antihistaminic and anticholinergic activities. While its direct effects on intracellular calcium signaling are not extensively delineated in dedicated studies, a comprehensive understanding can be extrapolated from its known pharmacological targets and the established activities of its parent compound class, the phenothiazines. This technical guide synthesizes the available evidence to elucidate the putative mechanisms by which this compound modulates intracellular calcium ([Ca2+]i) homeostasis. The primary mechanism is likely the attenuation of Gq-protein coupled receptor (GPCR)-mediated calcium release through antagonism of histamine (B1213489) H1 and muscarinic M1/M3 receptors. Additionally, potential secondary effects, inherited from its phenothiazine (B1677639) structure, may include modulation of calcium channels and calmodulin-dependent pathways. This document provides a detailed overview of these mechanisms, relevant quantitative data, experimental protocols for investigation, and visual diagrams of the implicated signaling pathways and workflows.

Introduction to this compound and Intracellular Calcium Signaling

This compound is a phenothiazine derivative characterized by a quaternary ammonium group, which influences its absorption and distribution.[1] It is clinically utilized for its antihistaminic properties.[1] The parent compound, promethazine, and the broader class of phenothiazines are known to interact with a variety of cellular targets beyond their primary receptor antagonism.[2][3][4]

Intracellular calcium is a ubiquitous second messenger that governs a vast array of cellular processes, including muscle contraction, neurotransmission, gene expression, and cell proliferation. Cellular calcium homeostasis is tightly regulated, with [Ca2+]i maintained at low nanomolar concentrations at rest and rising to micromolar levels upon stimulation. This increase in [Ca2+]i can be initiated by influx from the extracellular space through various calcium channels or by release from intracellular stores, primarily the endoplasmic reticulum (ER). A major pathway for calcium release from the ER is initiated by the activation of Gq-protein coupled receptors, which stimulate phospholipase C (PLC) to produce inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors (IP3Rs) on the ER membrane, triggering the release of stored calcium.[5][6]

Primary Mechanism of Action: GPCR Antagonism

The most direct and well-established mechanism by which this compound is expected to influence intracellular calcium signaling is through its potent antagonism of histamine H1 receptors and muscarinic acetylcholine (B1216132) receptors.

Histamine H1 Receptor Antagonism

Histamine H1 receptors are Gq-protein coupled receptors.[5] Upon activation by histamine, the Gαq subunit activates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG).[7] IP3 subsequently binds to IP3 receptors on the endoplasmic reticulum, causing a rapid release of stored calcium into the cytoplasm.[7][8] This initial transient increase in [Ca2+]i is often followed by a sustained phase of calcium entry from the extracellular space through store-operated calcium (SOC) channels.[8]

As a potent H1 antagonist, this compound competitively binds to H1 receptors, preventing histamine from initiating this signaling cascade. Consequently, this compound is expected to inhibit histamine-induced increases in intracellular calcium.

Muscarinic Acetylcholine Receptor Antagonism

Similar to H1 receptors, M1 and M3 subtypes of muscarinic acetylcholine receptors are also coupled to the Gq/PLC/IP3 signaling pathway.[9][10][11] Activation of these receptors by acetylcholine triggers a robust increase in intracellular calcium. This compound's anticholinergic properties, demonstrated by its ability to antagonize acetylcholine-induced contractions, suggest that it also blocks these muscarinic receptor subtypes.[7] This antagonism would prevent acetylcholine-mediated calcium mobilization. In myenteric neurons, for example, acetylcholine-induced increases in [Ca2+]i are mediated by M1 muscarinic receptors and involve the influx of extracellular calcium through L-type voltage-dependent calcium channels.[10]

Potential Secondary Mechanisms: Insights from Phenothiazine Pharmacology

As a phenothiazine derivative, this compound may possess additional pharmacological activities that could influence intracellular calcium signaling, independent of its primary GPCR targets.

  • Modulation of Calcium Channels : Some phenothiazines have been shown to interact with various ion channels. For instance, they can block Ca2+-activated K+ channels, which play a role in regulating membrane potential and calcium signaling.[1] There is also evidence that certain phenothiazines can act as antagonists of T-type calcium channels.[12]

  • Calmodulin Inhibition : Phenothiazines are known inhibitors of calmodulin, a key calcium-binding protein that mediates the effects of calcium on numerous downstream enzymes and proteins.[13] By inhibiting calmodulin, phenothiazines can interfere with Ca2+-dependent signaling pathways.

  • Effects on Calcium Pumps : Studies have shown that phenothiazines can have a biphasic effect on the sarcoplasmic reticulum Ca2+ pump (SERCA), stimulating ATPase activity at low concentrations and inhibiting it at higher concentrations.[14]

Quantitative Data

The following table summarizes the available quantitative data regarding the interaction of this compound and related phenothiazine compounds with components of calcium signaling pathways.

CompoundTargetActionValueSpecies/SystemReference
This compound chloride Histamine Receptors (in bronchial muscle)Antagonism (Relaxant Effect)pD2: 7.78Human[7]
This compound chloride Acetylcholine Receptors (in bronchial muscle)Antagonism (Relaxant Effect)pD2: 6.94Human[7]
Promethazine (PTZ)IK Channels (Ca2+-activated K+ channel)BlockadeIC50: 49 µMWhole-cell[15]
Methyl-promethazine (M-PTZ)IK Channels (Ca2+-activated K+ channel)BlockadeKd: 6.7 µMExcised inside-out patch[15]
FluphenazineCa2+-activated K+ channelsInhibitionIC50: ~0.5-1 µMRat brain synaptosomes[1]
TrifluoperazineCa2+-activated K+ channelsInhibitionIC50: ~0.5-1 µMRat brain synaptosomes[1]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound H1R H1 Receptor (Gq-coupled) This compound->H1R M1_M3R M1/M3 Receptor (Gq-coupled) This compound->M1_M3R Histamine Histamine Histamine->H1R ACh Acetylcholine ACh->M1_M3R PLC Phospholipase C (PLC) H1R->PLC M1_M3R->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Ca_ER Ca2+ (stored) IP3R->Ca_ER Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto Release Response Cellular Response Ca_cyto->Response G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis A1 1. Seed cells in 96-well plate A2 2. Incubate for 24 hours A1->A2 B1 3. Wash with buffer A2->B1 B2 4. Load with Fura-2 AM (e.g., 30-60 min) B1->B2 B3 5. Wash and incubate for de-esterification B2->B3 C1 6. Add this compound (or vehicle) B3->C1 C2 7. Incubate C1->C2 D1 8. Measure baseline fluorescence (340/380nm) C2->D1 D2 9. Add agonist (Histamine/ACh) D1->D2 D3 10. Record fluorescence change over time D2->D3 D4 11. Calculate 340/380 ratio and determine [Ca2+]i D3->D4

References

Solubility Profile of Thiazinamium Methylsulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Thiazinamium methylsulfate (B1228091) in common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Core Solubility Data

This compound methylsulfate, a quaternary ammonium (B1175870) compound and first-generation antihistamine, exhibits varied solubility across different solvent classes. The available quantitative and qualitative solubility data are summarized in the table below. It is important to note that precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. The information provided is based on available literature.

SolventChemical FormulaTypeSolubility DescriptionQuantitative Value (at 25°C)Citation
WaterH₂OPolar ProticSoluble~10% w/v[1]
Absolute EthanolC₂H₅OHPolar ProticFreely SolubleNot available[1]
AcetoneC₃H₆OPolar AproticSparingly SolubleNot available[1]
Diethyl Ether(C₂H₅)₂ONon-polarPractically InsolubleNot available[1]
BenzeneC₆H₆Non-polarPractically InsolubleNot available[1]

Mechanism of Action: H1 Receptor Antagonism

This compound methylsulfate functions as a histamine (B1213489) H1 receptor antagonist. More specifically, it acts as an inverse agonist, meaning it binds to the H1 receptor and stabilizes its inactive conformation. This action blocks the effects of histamine, a key mediator in allergic reactions. The signaling pathway initiated by histamine binding to the H1 receptor, and consequently inhibited by this compound methylsulfate, is depicted below.

H1_Receptor_Signaling cluster_cell_membrane Cell Membrane H1R H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates This compound This compound methylsulfate This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ (Increased) IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2->CellularResponse PKC->CellularResponse

Caption: H1 Receptor Signaling Pathway and Inhibition by this compound Methylsulfate.

Experimental Protocols

While a specific, published experimental protocol for determining the solubility of this compound methylsulfate was not identified, a standard and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method. The following is a detailed, representative protocol that can be adapted for this purpose.

Objective: To determine the equilibrium solubility of this compound methylsulfate in a selected solvent at a specified temperature.

Materials:

  • This compound methylsulfate (solid powder)

  • Solvent of interest (e.g., water, ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound methylsulfate to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible to ensure that equilibrium with the solid phase is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound methylsulfate in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound methylsulfate of known concentrations.

  • Calculation:

    • Calculate the concentration of this compound methylsulfate in the original, undiluted filtrate using the dilution factor.

    • The resulting concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Workflow for Solubility Determination:

The general workflow for determining the solubility of a compound like this compound methylsulfate is illustrated in the following diagram.

Solubility_Workflow start Start prep Prepare Supersaturated Mixture (Excess solid in solvent) start->prep equilibrate Equilibrate (e.g., 24-72h at constant T on orbital shaker) prep->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Analyze Filtrate (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: General Experimental Workflow for Solubility Determination.

References

Thiazinamium's Role in Modulating Synaptic Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazinamium, a quaternary ammonium (B1175870) phenothiazine (B1677639) derivative, functions as a potent antagonist at both muscarinic acetylcholine (B1216132) and histamine (B1213489) H1 receptors. Its charged nature limits its ability to cross the blood-brain barrier, primarily confining its actions to the peripheral nervous system. This guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates synaptic transmission. It details its receptor pharmacology, the downstream signaling pathways it influences, and the expected functional consequences on cholinergic and histaminergic neurotransmission. This document also outlines standard experimental protocols for characterizing such compounds and presents quantitative data from structurally related molecules to infer the potential potency of this compound.

Introduction

Synaptic transmission is the fundamental process of neuronal communication, relying on the precise release and reception of neurotransmitters. Modulation of this process is a key strategy for therapeutic intervention in a wide range of physiological and pathological conditions. This compound, as a dual-acting antagonist, has the potential to significantly impact synaptic transmission in circuits where acetylcholine and histamine are key modulators. Understanding its specific effects is crucial for its potential therapeutic applications and for its use as a pharmacological tool in neuroscience research. This guide will explore the core mechanisms of this compound's action on synaptic transmission.

Receptor Pharmacology of this compound

This compound's primary mechanism of action is the competitive antagonism of:

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. This compound is expected to bind to these receptors, preventing acetylcholine from eliciting its downstream effects.

  • Histamine H1 Receptors: These are also GPCRs that mediate the pro-inflammatory and other effects of histamine. This compound's antagonism at these receptors underlies its antihistaminic properties.

Quantitative Data
CompoundReceptorBinding Affinity (Ki)Species/TissueReference
Mequitamium (B10783108) IodideHistamine H19 nMRat brain membranes[1]
Mequitamium IodideMuscarinic Acetylcholine12-77 nMVarious tissue homogenates[1]
PromethazineMuscarinic Acetylcholine5.0-38 nMBovine cerebral cortex[2]

Modulation of Cholinergic Synaptic Transmission

By blocking muscarinic acetylcholine receptors, this compound is predicted to modulate cholinergic synaptic transmission in several key ways:

  • Postsynaptic Inhibition: At postsynaptic sites, muscarinic receptors (M1, M3, M5) are often coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to neuronal depolarization and increased excitability. By blocking these receptors, this compound would prevent these excitatory postsynaptic potentials (EPSPs), leading to a reduction in neuronal firing.

  • Presynaptic Modulation: Presynaptic muscarinic receptors (typically M2 and M4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and modulate ion channel activity. Activation of these autoreceptors generally leads to a decrease in acetylcholine release. The effect of this compound on these presynaptic receptors is more complex. By blocking presynaptic M2/M4 autoreceptors, this compound could paradoxically increase acetylcholine release from the nerve terminal.

Signaling Pathway: Muscarinic Receptor Antagonism

G cluster_membrane Cell Membrane This compound This compound mAChR Muscarinic Acetylcholine Receptor (M1/M3/M5) This compound->mAChR Blocks Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Decreased Neuronal Excitability Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation ACh Acetylcholine ACh->mAChR Binds

Caption: this compound blocks muscarinic M1/M3/M5 receptor signaling.

Modulation of Histaminergic Synaptic Transmission

This compound's antagonism of histamine H1 receptors primarily impacts inflammatory responses but also has consequences for synaptic transmission, particularly in the central nervous system (though this compound's central effects are limited).

  • Postsynaptic Inhibition: Histamine H1 receptors are coupled to the Gq/11 signaling pathway, similar to M1/M3/M5 muscarinic receptors. Their activation leads to neuronal depolarization. By blocking H1 receptors, this compound will inhibit these excitatory effects of histamine.

  • Modulation of other Neurotransmitter Systems: Histamine, through H1 receptors, can modulate the release of other neurotransmitters. Therefore, this compound could have indirect effects on other synaptic systems.

Signaling Pathway: Histamine H1 Receptor Antagonism

G cluster_membrane Cell Membrane This compound This compound H1R Histamine H1 Receptor This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Response Inhibition of Histamine-Mediated Neuronal Depolarization Ca_release->Neuronal_Response PKC->Neuronal_Response Histamine Histamine Histamine->H1R Binds

Caption: this compound blocks histamine H1 receptor signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of compounds like this compound.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for muscarinic and histamine H1 receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express the target receptor (e.g., rat brain cortex for muscarinic receptors, guinea pig cerebellum for H1 receptors) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., [3H]-QNB for muscarinic receptors, [3H]-pyrilamine for H1 receptors), and varying concentrations of the unlabeled competitor (this compound).

    • To determine non-specific binding, include a set of wells with a high concentration of a known antagonist (e.g., atropine (B194438) for muscarinic receptors, diphenhydramine (B27) for H1 receptors).

    • Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Flux)

Objective: To determine the functional antagonist potency of this compound at Gq-coupled receptors (muscarinic M1/M3/M5 and histamine H1).

Methodology:

  • Cell Culture:

    • Use a cell line stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells).

    • Culture the cells in appropriate media and conditions until they reach a suitable confluency.

  • Calcium Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the cells and incubate for a short period.

    • Stimulate the cells with a fixed concentration of the agonist (e.g., acetylcholine or histamine).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Generate concentration-response curves for the agonist in the presence and absence of different concentrations of this compound.

    • Determine the EC50 values for the agonist at each antagonist concentration.

    • Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Electrophysiology (Whole-Cell Patch Clamp)

Objective: To directly measure the effect of this compound on postsynaptic currents and potentials.

Methodology:

  • Slice Preparation:

    • Prepare acute brain slices from a region of interest (e.g., hippocampus or cortex).

    • Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

  • Recording:

    • Transfer a slice to a recording chamber continuously perfused with aCSF.

    • Using a microscope and micromanipulators, establish a whole-cell patch-clamp recording from a neuron.

    • Record spontaneous or evoked postsynaptic currents (EPSCs or IPSCs) or potentials (EPSPs or IPSPs).

    • Evoke synaptic responses by electrical stimulation of afferent fibers.

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the slice with a known concentration of this compound.

    • Record the changes in the amplitude, frequency, and kinetics of the synaptic events.

    • To investigate the specific receptor involvement, co-apply specific agonists.

  • Data Analysis:

    • Analyze the recorded currents or potentials using specialized software.

    • Compare the synaptic parameters before, during, and after drug application.

    • Perform statistical analysis to determine the significance of any observed effects.

Conclusion

This compound is a peripherally acting antagonist of muscarinic acetylcholine and histamine H1 receptors. Its modulation of synaptic transmission is primarily inhibitory at postsynaptic sites where these receptors mediate excitatory responses. The provided quantitative data for structurally related compounds suggest that this compound is a potent antagonist. The detailed experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel modulators of synaptic transmission. A thorough understanding of its pharmacological profile is essential for its rational use in both research and clinical settings.

References

Thiazinamium: A Technical Guide to its Bronchodilator Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazinamium, a quaternary ammonium (B1175870) phenothiazine (B1677639) derivative, exhibits potent bronchodilator properties stemming from its dual mechanism of action as both an anticholinergic and an antihistaminic agent. This technical guide provides an in-depth exploration of the pharmacological profile of this compound, with a focus on its bronchodilator effects. The document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the underlying signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of respiratory therapeutics.

Introduction

Bronchoconstriction is a key pathophysiological feature of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is primarily mediated by the activation of muscarinic receptors by acetylcholine (B1216132) and histamine (B1213489) H1 receptors by histamine, both of which lead to the contraction of airway smooth muscle. This compound, as a potent antagonist at both these receptors, presents a compelling profile for the management of bronchospastic conditions. This document delves into the preclinical and clinical evidence supporting the bronchodilator activities of this compound.

Mechanism of Action

This compound's bronchodilator effect is a result of its ability to competitively antagonize two key G-protein coupled receptors on airway smooth muscle cells:

  • Anticholinergic Activity: this compound blocks muscarinic M3 receptors, inhibiting acetylcholine-induced bronchoconstriction. Acetylcholine is a primary parasympathetic neurotransmitter in the airways, and its blockade leads to smooth muscle relaxation.

  • Antihistaminic Activity: this compound also acts as a histamine H1 receptor antagonist. By blocking the action of histamine, a potent bronchoconstrictor released from mast cells during allergic responses, this compound further contributes to airway dilation.

This dual antagonism provides a broader mechanism of action compared to single-target agents, potentially offering enhanced efficacy in bronchoconstrictive disorders where both cholinergic and histaminergic pathways are implicated.

Signaling Pathways

The bronchodilator effects of this compound are initiated by its interference with the Gq protein-coupled receptor signaling cascades of both the muscarinic M3 and histamine H1 receptors.

Muscarinic M3 Receptor Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M3R Muscarinic M3 Receptor This compound->M3R Blocks Gq Gq M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Figure 1: Antagonism of the Muscarinic M3 Receptor Pathway by this compound.

Histamine H1 Receptor Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound H1R Histamine H1 Receptor This compound->H1R Blocks Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Figure 2: Antagonism of the Histamine H1 Receptor Pathway by this compound.

Quantitative Data

The bronchodilator potency of this compound has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: In Vitro Potency of this compound and Comparators on Human Bronchial Muscle
AgonistAntagonistpD2 Value
HistamineThis compound chloride7.78
HistamineTripelennamine6.16
HistamineAtropine> 4
AcetylcholineAtropine7.76
AcetylcholineThis compound chloride6.94
AcetylcholineTripelennamine4.05

pD2 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible effect.

Table 2: Pharmacokinetic Parameters of this compound Methylsulfate
Route of AdministrationBioavailability
Oral~10% (relative to intramuscular)
Intramuscular-

Note: Oral bioavailability is low due to significant first-pass metabolism.

Table 3: Clinical Efficacy of Aerosolized this compound Chloride (TC) in Mild Asthma
ChallengeTreatmentOutcome
Histamine-induced bronchoconstriction300, 600, and 900 µg TCSignificant blockade compared to placebo
Exercise-induced bronchoconstriction300, 600, and 900 µg TCIneffective in blocking bronchoconstriction

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical and clinical evaluation of this compound's bronchodilator properties.

In Vitro Isolated Tissue Bath Assay

This protocol is a standard method for assessing the direct effects of compounds on airway smooth muscle contractility.

Isolated_Organ_Bath_Workflow A Tissue Preparation (e.g., Guinea Pig Tracheal Rings or Human Bronchial Strips) B Mounting in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂) A->B C Equilibration (60-90 min with intermittent washing) B->C D Induction of Contraction (e.g., Histamine or Acetylcholine) C->D E Addition of this compound (Cumulative concentrations) D->E F Measurement of Relaxation (Isometric force transducer) E->F G Data Analysis (Dose-response curve generation, pD2 calculation) F->G

Figure 3: General Workflow for an Isolated Organ Bath Experiment.

Methodology:

  • Tissue Preparation: Tracheal rings from guinea pigs or bronchial strips from human lung resection tissue are carefully dissected and prepared.

  • Mounting: The tissue segments are mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂.

  • Equilibration: The tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension, with the bathing solution being replaced periodically.

  • Contraction: A stable contraction is induced by adding a known concentration of an agonist, such as histamine or acetylcholine, to the organ bath.

  • Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to assess its relaxant effect.

  • Measurement: The changes in tissue tension are recorded using an isometric force transducer.

  • Data Analysis: The relaxant responses are expressed as a percentage of the initial contraction, and dose-response curves are constructed to determine the potency (pD2 value) of this compound.

In Vivo Guinea Pig Model of Bronchoconstriction

This in vivo model is used to evaluate the protective effect of a drug against bronchospasm induced by various stimuli.

In_Vivo_Guinea_Pig_Model_Workflow A Animal Sensitization (e.g., with ovalbumin for allergic models) B Drug Administration (e.g., aerosolized this compound) A->B C Bronchoconstrictor Challenge (e.g., aerosolized histamine or acetylcholine) B->C D Measurement of Bronchoconstriction (e.g., whole-body plethysmography) C->D E Data Analysis (Comparison of bronchoconstriction parameters between treated and control groups) D->E

Figure 4: General Workflow for an In Vivo Guinea Pig Bronchoconstriction Model.

Methodology:

  • Animal Sensitization: For allergic models, guinea pigs are sensitized to an allergen like ovalbumin.

  • Drug Administration: A specified dose of this compound is administered to the animals, typically via aerosol inhalation to mimic clinical use.

  • Bronchoconstrictor Challenge: After a predetermined time, the animals are exposed to an aerosol of a bronchoconstricting agent, such as histamine or acetylcholine.

  • Measurement of Bronchoconstriction: The degree of bronchoconstriction is measured using techniques like whole-body plethysmography, which assesses changes in respiratory parameters such as tidal volume and respiratory rate.

  • Data Analysis: The protective effect of this compound is determined by comparing the changes in respiratory parameters in the treated group to those in a control group (receiving placebo).

Clinical Studies

Limited clinical data is available for this compound. A notable study evaluated the efficacy of aerosolized this compound chloride in patients with mild asthma. The study demonstrated that this compound effectively blocked histamine-induced bronchoconstriction.[1] However, it was found to be ineffective against exercise-induced bronchoconstriction at the doses tested.[1] This suggests that the anticholinergic and antihistaminic properties of this compound are clinically relevant for allergen-mediated bronchospasm, but may be less effective in exercise-induced asthma where other mechanisms are more prominent.

Conclusion

This compound is a potent bronchodilator with a dual mechanism of action, targeting both muscarinic and histamine H1 receptors. Preclinical data robustly support its ability to relax airway smooth muscle and protect against bronchoconstriction induced by relevant mediators. While clinical data is limited, the available evidence suggests efficacy in attenuating histamine-induced bronchospasm. Its low oral bioavailability necessitates administration via routes that bypass first-pass metabolism, such as inhalation or injection. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of obstructive airway diseases. This technical guide provides a foundational understanding of the pharmacological properties of this compound for researchers and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for In Vitro Bronchoconstriction Assays Using Thiazinamium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazinamium, a quaternary ammonium (B1175870) derivative of promethazine, is a potent pharmacological agent with both antihistaminic and anticholinergic properties.[1][2][3] Its dual mechanism of action makes it a compound of significant interest in the study of airway hyperreactivity and the development of novel bronchodilators. This compound effectively antagonizes bronchoconstriction induced by both histamine (B1213489) and acetylcholine, targeting two key pathways in the pathophysiology of obstructive airway diseases.[1] These application notes provide detailed protocols for utilizing this compound in in vitro bronchoconstriction assays, along with a summary of its pharmacological activity and the underlying signaling pathways.

Mechanism of Action

This compound exerts its bronchodilatory effects by competitively antagonizing histamine H1 receptors and muscarinic M3 receptors on airway smooth muscle cells.[1][4][5][6]

  • Antihistaminic Effect: By blocking the H1 receptor, this compound prevents histamine-induced activation of the Gq protein signaling cascade, thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and the subsequent release of intracellular calcium (Ca2+), which is essential for smooth muscle contraction.[4][5][7]

  • Anticholinergic Effect: Similarly, this compound blocks the muscarinic M3 receptor, preventing acetylcholine-mediated activation of the same Gq/PLC/IP3/Ca2+ pathway.[8][9][10] This dual antagonism allows this compound to effectively counteract two major pathways leading to bronchoconstriction.

Data Presentation: Pharmacological Potency of this compound

The potency of this compound as an antagonist in in vitro bronchoconstriction assays is typically quantified by its pD2 or pA2 value. The pD2 value represents the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect. The pA2 value is a measure of the affinity of a competitive antagonist for its receptor.

AntagonistAgonistPreparationParameterValueReference
This compound chloride HistamineHuman Bronchial MusclepD27.78[1]
This compound chloride AcetylcholineHuman Bronchial MusclepD26.94[1]
AtropineAcetylcholineHuman Bronchial MusclepD27.76[1]
TripelennamineHistamineHuman Bronchial MusclepD26.16[1]

Experimental Protocols

This section provides a detailed methodology for performing in vitro bronchoconstriction assays using isolated tracheal rings, a common and reliable method for studying airway smooth muscle pharmacology.[11][12][13][14][15]

Materials and Reagents
  • Animal Model: Guinea pig is a commonly used species due to the sensitivity of its airway smooth muscle to various bronchoconstrictors.[11][12][13][14]

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (pH 7.4) of the following composition (in mM): NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1.[13] The solution should be continuously gassed with 95% O2 and 5% CO2.

  • Contractile Agonists:

    • Histamine dihydrochloride

    • Acetylcholine chloride (or Carbachol)

  • Test Compound: this compound methylsulfate (B1228091) or this compound chloride

  • Standard Antagonists (for comparison):

  • Equipment:

    • Isolated organ bath system with thermostatic control (37°C)

    • Isometric force transducers

    • Data acquisition system

    • Dissection microscope and tools

    • Micrometer

Tissue Preparation: Isolated Tracheal Rings
  • Euthanasia and Dissection: Euthanize a guinea pig via an approved method (e.g., CO2 inhalation followed by cervical dislocation). Quickly excise the trachea and place it in ice-cold, gassed Krebs-Henseleit solution.

  • Cleaning and Sectioning: Under a dissection microscope, carefully remove adhering connective tissue and fat from the trachea. Cut the trachea into 3-5 mm wide rings.

  • Epithelium Removal (Optional): For some studies, the epithelium may be removed by gently rubbing the inner surface of the ring with a small wooden stick. This allows for the investigation of direct effects on the smooth muscle without the influence of epithelium-derived factors.

  • Mounting: Suspend each tracheal ring between two stainless steel hooks in the organ bath chambers filled with gassed Krebs-Henseleit solution maintained at 37°C. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

Experimental Workflow: Bronchoconstriction Assay
  • Equilibration: Allow the tracheal rings to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 grams. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: After equilibration, contract the tissues with a submaximal concentration of KCl (e.g., 60 mM) to check for viability. After the contraction reaches a plateau, wash the tissues until the tension returns to baseline.

  • Antagonist Incubation: Add this compound or a standard antagonist at the desired concentration to the organ bath and incubate for a predetermined period (e.g., 30 minutes). For control tissues, add the vehicle used to dissolve the antagonist.

  • Cumulative Concentration-Response Curve:

    • Add the contractile agonist (histamine or acetylcholine) to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., in half-log increments from 1 nM to 100 µM).

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum contraction induced by the agonist in the control tissues.

    • Plot the concentration-response curves (log agonist concentration vs. percentage of maximal response).

    • Determine the EC50 (the molar concentration of the agonist that produces 50% of the maximal response) for each curve.

    • For competitive antagonists like this compound, a Schild analysis can be performed to determine the pA2 value.[16][17][18][19][20] This involves constructing concentration-response curves to the agonist in the presence of at least three different concentrations of the antagonist.

Experimental Workflow for In Vitro Bronchoconstriction Assay.

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in histamine- and acetylcholine-induced bronchoconstriction and the points of inhibition by this compound.

Histamine-Induced Bronchoconstriction Signaling Pathway

Histamine, released from mast cells, binds to H1 receptors on airway smooth muscle cells. This activates a Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction.[4][5][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 generates This compound This compound This compound->H1R inhibits Ca2 Ca²⁺ Release IP3->Ca2 triggers CaM Calmodulin Ca2->CaM binds MLCK MLCK CaM->MLCK activates Contraction Contraction MLCK->Contraction causes

Histamine H1 Receptor Signaling Pathway in Airway Smooth Muscle.

Acetylcholine-Induced Bronchoconstriction Signaling Pathway

Acetylcholine, released from parasympathetic nerves, binds to muscarinic M3 receptors on airway smooth muscle cells. Similar to the H1 receptor, the M3 receptor is coupled to a Gq protein.[8][9][10] The subsequent activation of PLC leads to the generation of IP3 and DAG, resulting in an increase in intracellular Ca2+ and ultimately, smooth muscle contraction through the same calmodulin/MLCK pathway.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 generates This compound This compound This compound->M3R inhibits Ca2 Ca²⁺ Release IP3->Ca2 triggers CaM Calmodulin Ca2->CaM binds MLCK MLCK CaM->MLCK activates Contraction Contraction MLCK->Contraction causes

Acetylcholine M3 Receptor Signaling in Airway Smooth Muscle.

Conclusion

This compound serves as a valuable pharmacological tool for the in vitro investigation of bronchoconstriction. Its dual antagonism of histamine H1 and muscarinic M3 receptors provides a comprehensive blockade of two major bronchoconstrictor pathways. The protocols and data presented in these application notes offer a framework for researchers to effectively utilize this compound in their studies of airway smooth muscle physiology and pharmacology, contributing to the development of more effective therapies for respiratory diseases.

References

Application Note: A Robust HPLC Method for the Quantification of Thiazinamium in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of Thiazinamium in human plasma. This compound, a quaternary ammonium (B1175870) compound with antihistaminic and anticholinergic properties, requires a reliable analytical method for its determination in biological matrices to support pharmacokinetic and toxicokinetic studies. The described protocol employs protein precipitation followed by solid-phase extraction for sample clean-up and reversed-phase HPLC with UV detection for analysis. This method provides a foundation for researchers and drug development professionals to accurately measure this compound concentrations in a preclinical or clinical setting.

Introduction

This compound is a phenothiazine (B1677639) derivative that acts as an antihistaminic and anticholinergic agent.[1] Its therapeutic applications and pharmacokinetic profile necessitate a validated bioanalytical method for its quantification in biological fluids. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of drugs in biological samples due to its high sensitivity, specificity, and reproducibility.[2][3] This application note presents a proposed HPLC method, including a comprehensive sample preparation protocol, for the determination of this compound in human plasma. The method is designed to be a starting point for laboratories to perform their own validation according to regulatory guidelines.

Experimental

2.1. Materials and Reagents

2.2. Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method. Data acquisition and processing should be performed using appropriate chromatography software.

2.3. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterCondition
Column Reversed-phase C18 column (e.g., LiChrospher 100 RP-18, 125 x 4 mm, 5 µm)[1]
Mobile Phase A: 20 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Isocratic elution with 30% B for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 254 nm[1]
Internal Standard Propylparaben[1]

2.4. Preparation of Standard and Quality Control (QC) Samples

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound methylsulfate reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (1 µg/mL): Prepare a working solution of propylparaben in methanol.

  • Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, mid, and high).

Sample Preparation Protocol

A robust sample preparation procedure is crucial for removing plasma proteins and other interfering substances.[4][5] The following protein precipitation and solid-phase extraction (SPE) protocol is recommended.

3.1. Protein Precipitation

  • To 200 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution (1 µg/mL propylparaben) and vortex briefly.

  • Add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

3.2. Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation Parameters

The proposed method should be fully validated according to the US FDA or other relevant regulatory guidelines. The following parameters should be assessed:

ParameterAcceptance Criteria
Linearity Calibration curve should have a correlation coefficient (r²) ≥ 0.99. The response should be linear over the intended concentration range.[1]
Accuracy & Precision The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (as %CV) should not exceed 15% (20% for LLOQ).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable accuracy and precision. Typically determined as a signal-to-noise ratio of 10:1.
Selectivity & Specificity No significant interfering peaks should be observed at the retention times of the analyte and IS in blank biological samples.
Recovery The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible.
Stability Analyte stability should be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in-processed sample stability.[6]

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and well-structured tables for easy interpretation and comparison.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10Example Value
25Example Value
50Example Value
100Example Value
250Example Value
500Example Value
1000Example Value

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
LLOQ10Example ValueExample ValueExample Value
Low QC30Example ValueExample ValueExample Value
Mid QC300Example ValueExample ValueExample Value
High QC800Example ValueExample ValueExample Value

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Plasma Sample (200 µL) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Condition Condition SPE Cartridge Load Load Supernatant Supernatant->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Inject Inject into HPLC Reconstitute->HPLC_Inject Data_Acquisition Data Acquisition & Processing HPLC_Inject->Data_Acquisition

Caption: Experimental workflow for this compound quantification.

Conclusion

The proposed HPLC method provides a reliable and robust framework for the quantification of this compound in human plasma. The detailed sample preparation protocol and chromatographic conditions offer a solid starting point for researchers to develop and validate a method that meets the specific requirements of their studies. Proper validation of this method will ensure the generation of high-quality data for pharmacokinetic and other drug development applications.

Disclaimer: This application note provides a proposed method that must be fully validated by the end-user in their laboratory to ensure its suitability for their specific application. The performance characteristics of the method may vary depending on the instrumentation, reagents, and laboratory conditions.

References

Application Notes and Protocols for the Analysis of Thiazinamium by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazinamium methylsulphate is a quaternary ammonium (B1175870) compound and a phenothiazine (B1677639) derivative with antihistaminic properties. Due to its ionic and non-volatile nature, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. This document outlines a proposed analytical approach using Pyrolysis-GC-MS (Py-GC-MS), a technique suitable for the analysis of non-volatile quaternary ammonium compounds. This method involves the thermal degradation of this compound in the GC inlet to form a volatile tertiary amine, which can then be separated and identified by GC-MS. As this compound is a derivative of promethazine (B1679618), it is anticipated that pyrolysis will yield promethazine as a primary degradation product.

These application notes provide a detailed, albeit theoretical, protocol for the qualitative and quantitative analysis of this compound, along with relevant data and a depiction of its expected mechanism of action.

Experimental Protocols

Sample Preparation

Given that this compound is typically formulated as a salt, sample preparation aims to isolate the analyte and prepare it in a suitable solvent for Py-GC-MS analysis.

  • For Pharmaceutical Formulations (e.g., tablets, syrups):

    • Solid Formulations: Grind a tablet to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of this compound methylsulphate.

    • Liquid Formulations: Accurately measure a volume of syrup equivalent to a known amount of this compound methylsulphate.

    • Extraction: Suspend the weighed powder or liquid formulation in a suitable organic solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

    • Sonication and Centrifugation: Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the active ingredient. Centrifuge the sample to pellet any insoluble excipients.[1]

    • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.

    • Concentration: The sample should be sufficiently concentrated to allow for the detection of the pyrolysis products. A typical concentration for GC-MS analysis is in the range of 10-100 µg/mL.[1]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Conditions

The following are proposed starting conditions for the Py-GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation used.

Parameter Proposed Condition
GC System A gas chromatograph equipped with a pyrolysis inlet or a standard split/splitless inlet operated at a high temperature to induce pyrolysis.
Pyrolysis Temperature 250-350°C (to be optimized to maximize the yield of the desired tertiary amine and minimize excessive fragmentation).
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min.[1]
GC Column A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent).[1][2]
Oven Temperature Program Initial temperature of 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C and hold for 5 minutes.[1]
MS System A mass spectrometer capable of electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eV.
Ion Source Temperature 230°C
Mass Range m/z 40-550
Scan Mode Full Scan for qualitative analysis and identification of pyrolysis products. Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative data for the major pyrolysis product of this compound, presumed to be promethazine. These values are representative and may vary depending on the specific analytical conditions.

Analyte (Pyrolysis Product) Expected Retention Time (min) Characteristic Mass Ions (m/z) Limit of Detection (LOD) Limit of Quantification (LOQ)
Promethazine9.0 - 10.0284 (M+), 72, 580.1 - 1 ng/mL0.5 - 5 ng/mL

Retention time is highly dependent on the GC column and temperature program. The characteristic ions for promethazine include the molecular ion (m/z 284) and major fragments (m/z 72 and 58).[1][3] LOD and LOQ are estimated based on typical GC-MS sensitivity for similar compounds.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing Sample This compound Sample Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation FinalSample Prepared Sample in Vial Centrifugation->FinalSample Injection Injection into GC FinalSample->Injection Pyrolysis Thermal Degradation (Pyrolysis) Injection->Pyrolysis Separation Chromatographic Separation Pyrolysis->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Peak Identification DataAcquisition->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the Py-GC-MS analysis of this compound.

Signaling Pathway of this compound (as an H1 Antihistamine)

This compound, as an H1 antihistamine, is expected to act as an inverse agonist at the histamine (B1213489) H1 receptor. The following diagram illustrates the general signaling pathway of the H1 receptor, which this compound would inhibit.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling H1R Histamine H1 Receptor (Gq-protein coupled) Gq Gq protein H1R->Gq Activates Histamine Histamine Histamine->H1R Activates This compound This compound (Inverse Agonist) This compound->H1R Inhibits (Inverse Agonism) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Response PKC->Response

Caption: General signaling pathway of the Histamine H1 receptor.

References

Application Notes and Protocols for Thiazinamium Methylsulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazinamium methylsulfate (B1228091) is a quaternary ammonium (B1175870) compound and a phenothiazine (B1677639) derivative classified as an antihistamine.[1][2] Its primary mechanism of action involves the blockade of histamine (B1213489) H1 receptors, although, like other phenothiazines, it may exhibit a range of other pharmacological activities. These compounds have been investigated for various applications beyond their antihistaminic effects, including potential anticancer properties, due to their ability to influence cellular processes such as apoptosis and signaling pathways.[3][4] These application notes provide detailed protocols for the preparation of this compound methylsulfate stock solutions for use in cell culture experiments, as well as guidelines for determining appropriate working concentrations and assessing cytotoxicity.

Physicochemical Properties of this compound Methylsulfate

A summary of the key physicochemical properties of this compound methylsulfate is presented in Table 1. This information is critical for the accurate preparation of stock solutions and for understanding the compound's behavior in aqueous and non-aqueous solutions.

PropertyValueReference
CAS Number 58-34-4[1]
Molecular Formula C19H26N2O4S2[1]
Molecular Weight 410.55 g/mol [1]
Appearance Crystals[1]
Solubility (at 25°C) ~10% in water; Freely soluble in absolute ethanol (B145695); Sparingly soluble in acetone; Practically insoluble in ether and benzene.[1]
Stability Discolors on exposure to light.[1]

Preparation of this compound Methylsulfate Stock Solutions

The preparation of a sterile, accurate, and stable stock solution is the first critical step for any in vitro experiment. This compound methylsulfate's solubility in water and ethanol provides flexibility in the choice of solvent.[1] For cell culture applications, it is common to prepare a concentrated stock solution that can be further diluted to the final working concentration in the cell culture medium.

Materials
  • This compound methylsulfate powder

  • Sterile, deionized, and purified water (e.g., cell culture grade water)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Laminar flow hood or biological safety cabinet

Protocol for 10 mM Aqueous Stock Solution
  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound methylsulfate using its molecular weight (410.55 g/mol ).

    • For 10 mL of a 10 mM solution:

      • Mass (g) = 10 x 10-3 mol/L * 0.010 L * 410.55 g/mol = 0.041055 g = 41.055 mg

  • Weighing: In a sterile conical tube, accurately weigh 41.055 mg of this compound methylsulfate powder using a calibrated analytical balance.

  • Dissolution: Add a small volume of sterile water (e.g., 5 mL) to the tube. Vortex thoroughly until the powder is completely dissolved.

  • Volume Adjustment: Add sterile water to bring the final volume to 10 mL.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Protect from light.

Protocol for 10 mM DMSO Stock Solution

While this compound methylsulfate is water-soluble, some researchers prefer to use DMSO for preparing stock solutions of small molecules.

  • Calculation: The mass calculation is the same as for the aqueous stock solution (41.055 mg for 10 mL of 10 mM solution).

  • Weighing: Accurately weigh 41.055 mg of this compound methylsulfate powder into a sterile conical tube.

  • Dissolution: Add a small volume of cell culture grade DMSO (e.g., 5 mL) to the tube. Vortex until the powder is completely dissolved.

  • Volume Adjustment: Add DMSO to bring the final volume to 10 mL.

  • Sterilization: While DMSO is generally considered sterile, if there are concerns about contamination, the solution can be filtered through a DMSO-compatible 0.22 µm syringe filter (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes suitable for cryogenic storage. Store at -20°C or -80°C. Protect from light.

Note: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically <0.5%).

Experimental Protocols

Workflow for Stock Solution Preparation and Use

The following diagram illustrates the general workflow from preparing the stock solution to its application in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_use Cell Culture Application calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Dissolve in Solvent weigh->dissolve adjust_vol Adjust Final Volume dissolve->adjust_vol sterilize Sterile Filter (0.22 µm) adjust_vol->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

Caption: Workflow for preparing and using this compound methylsulfate stock solutions.

Determination of Working Concentration and Cytotoxicity

It is crucial to determine the optimal working concentration of this compound methylsulfate that elicits the desired biological effect without causing significant cytotoxicity. A dose-response experiment is recommended. Phenothiazine derivatives have been reported to exhibit cytotoxic effects, with IC50 values often in the micromolar range, depending on the cell line.

Protocol: Cytotoxicity Assay (MTT or Resazurin-based)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of the this compound methylsulfate stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., water or DMSO, as the highest drug concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound methylsulfate.

  • Incubation: Incubate the cells for a period relevant to the planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.

    • For Resazurin (B115843) assay: Add resazurin solution to each well and incubate for 1-4 hours. Read the fluorescence.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 2: Example of Cytotoxicity Data Presentation

This compound Methylsulfate (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.5
592.5 ± 6.1
1085.3 ± 5.8
2560.7 ± 7.2
5048.9 ± 6.5
10020.1 ± 4.9

Potential Signaling Pathways

Phenothiazine derivatives can modulate various cellular signaling pathways. While the primary action of this compound methylsulfate is as an antihistamine, its broader effects may involve pathways commonly affected by this class of compounds, such as those related to cell proliferation and survival. The diagram below illustrates a hypothetical signaling cascade that could be influenced by a phenothiazine derivative.

G tm This compound Methylsulfate receptor Cell Surface Receptor (e.g., Histamine Receptor) tm->receptor Inhibition downstream Downstream Effectors receptor->downstream pi3k PI3K downstream->pi3k erk ERK downstream->erk akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis Inhibition erk->proliferation

Caption: Hypothetical signaling pathways potentially modulated by this compound methylsulfate.

Conclusion

These application notes provide a comprehensive guide for the preparation and use of this compound methylsulfate in a cell culture setting. By following these protocols, researchers can ensure the preparation of accurate and sterile stock solutions and determine appropriate experimental concentrations, thereby facilitating reliable and reproducible results in the investigation of the biological effects of this compound. It is always recommended to consult the specific product information sheet for any additional handling and safety precautions.

References

Thiazinamium: Application Notes and Protocols for Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Thiazinamium

This compound is a potent pharmacological agent classified as both an antihistamine and an anticholinergic drug.[1][2] Structurally, it is a quaternary ammonium (B1175870) compound and a derivative of promethazine. This dual activity makes it a compound of significant interest in respiratory research, particularly for its bronchodilator properties. In isolated organ bath experiments, this compound has been shown to relax airway smooth muscle and antagonize contractions induced by key inflammatory and bronchoconstrictor mediators like histamine (B1213489) and acetylcholine (B1216132).[2]

Mechanism of Action

This compound exerts its effects on smooth muscle through two primary mechanisms:

  • Antihistaminic Activity: It acts as a histamine H1 receptor antagonist, blocking the contractile effects of histamine on smooth muscle.

  • Anticholinergic Activity: this compound is a muscarinic receptor antagonist, inhibiting the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that mediates bronchoconstriction.[2][3]

By blocking both histaminic and cholinergic pathways, this compound effectively induces relaxation of airway smooth muscle, highlighting its potential therapeutic value in respiratory conditions characterized by bronchospasm.

Applications in Isolated Organ Bath Experiments

The isolated organ bath technique is a fundamental in vitro method in pharmacology for studying the effects of compounds on intact tissues.[4] This system allows for the investigation of drug-receptor interactions and the functional responses of tissues, such as contraction and relaxation, in a controlled physiological environment.

This compound is well-suited for investigation in isolated organ bath systems, particularly using airway tissues like human bronchus or guinea pig trachea. These experiments can be designed to:

  • Quantify the relaxant potency of this compound on pre-contracted airway smooth muscle.

  • Determine its antagonist affinity (pA2 value) at muscarinic and histaminic receptors through Schild plot analysis.

  • Compare its efficacy and potency with other bronchodilators and anticholinergic agents.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in isolated human bronchial muscle preparations.

TissuePre-contraction AgentParameterThis compound ValueComparator Drugs and ValuesReference
Human Bronchial MuscleHistaminepD2 (Relaxation)7.78Tripelennamine: 6.16, Atropine: >4[1][2]
Human Bronchial MuscleAcetylcholinepD2 (Relaxation)6.94Atropine: 7.76, Tripelennamine: 4.05[1][2]
Human Bronchial MuscleAcetylcholinepA2 (Antagonism)Not explicitly stated, but antagonism was demonstrated.Atropine showed antagonism.[1][2]
Human Bronchial MuscleHistaminepA2 (Antagonism)Not explicitly stated, but antagonism was demonstrated.Tripelennamine showed antagonism.[1][2]

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Experimental Protocols

Protocol 1: Determining the Relaxant Effect of this compound on Isolated Guinea Pig Trachea

This protocol details the procedure for evaluating the relaxant properties of this compound on airway smooth muscle pre-contracted with histamine or acetylcholine.

1. Materials and Reagents:

  • Male Hartley guinea pig (250-700g)

  • Krebs-Henseleit Solution (in mM): NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.1

  • This compound methylsulfate (B1228091) stock solution

  • Histamine dihydrochloride (B599025) or Acetylcholine chloride stock solution

  • Carbogen gas (95% O2 / 5% CO2)

  • Isolated organ bath system with isometric force transducers

2. Tissue Preparation:

  • Humanely euthanize the guinea pig.

  • Carefully dissect the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution.

  • Clean the trachea of adhering connective tissue.

  • Cut the trachea into 3-4 mm wide rings. For some experiments, the epithelium may be gently removed by rubbing the inner surface with a small wooden stick.

3. Organ Bath Setup:

  • Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Connect the upper hook to an isometric force transducer.

  • Apply a resting tension of 1.0-1.5 g to each tissue and allow for an equilibration period of at least 60 minutes.

  • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.

4. Experimental Procedure:

  • After equilibration, induce a sustained contraction of the tracheal rings by adding a submaximal concentration of either histamine (e.g., 1 x 10⁻⁵ M) or acetylcholine (e.g., 1 x 10⁻⁶ M) to the organ bath.[4]

  • Once the contraction has stabilized (typically 20-30 minutes), cumulatively add increasing concentrations of this compound to the bath. A typical concentration range to test would be from 10⁻⁹ M to 10⁻⁴ M.

  • Allow the tissue to respond to each concentration of this compound until a stable baseline is achieved before adding the next concentration.

  • At the end of the experiment, add a high concentration of a standard relaxant agent like papaverine (B1678415) (10⁻⁴ M) to induce maximal relaxation and determine the baseline.

5. Data Analysis:

  • Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by histamine or acetylcholine.

  • Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a concentration-response curve.

  • Calculate the pD2 value (-log EC50) from the concentration-response curve to quantify the potency of this compound as a relaxant.

Protocol 2: Determining the pA2 Value of this compound for its Anticholinergic Activity (Schild Plot Analysis)

This protocol outlines the method for quantifying the antagonist affinity of this compound at muscarinic receptors in the isolated guinea pig trachea.

1. Materials, Reagents, Tissue Preparation, and Organ Bath Setup:

  • Follow the same procedures as in Protocol 1.

2. Experimental Procedure:

  • After the initial equilibration period, perform a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) to determine the control response.

  • Wash the tissues repeatedly until they return to the baseline resting tension.

  • Incubate the tissues with a fixed concentration of this compound for a pre-determined period (e.g., 30 minutes). A suggested starting concentration would be in the range of its expected EC50 for relaxation (e.g., 10⁻⁷ M).

  • In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

  • Wash the tissues thoroughly and repeat steps 3 and 4 with at least two other increasing concentrations of this compound (e.g., 3 x 10⁻⁷ M and 10⁻⁶ M).

3. Data Analysis (Schild Plot):

  • For each concentration of this compound, calculate the EC50 of the acetylcholine concentration-response curve.

  • Determine the Dose Ratio (DR) for each this compound concentration: DR = (EC50 of acetylcholine in the presence of this compound) / (EC50 of acetylcholine in the absence of this compound).

  • Calculate log(DR-1) for each this compound concentration.

  • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

  • Perform a linear regression on the plotted data.

  • The x-intercept of the regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_bath Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Guinea Pig Trachea Cleaning Clean Connective Tissue Dissection->Cleaning Rings Cut into 3-4 mm Rings Cleaning->Rings Mount Mount Rings in Organ Bath Rings->Mount Tension Apply 1.0-1.5 g Tension Mount->Tension Equilibrate Equilibrate for 60 min Tension->Equilibrate PreContract Pre-contract with Histamine or Acetylcholine Equilibrate->PreContract Addthis compound Cumulative Addition of This compound PreContract->Addthis compound Record Record Relaxation Addthis compound->Record CRC Generate Concentration- Response Curve Record->CRC pD2 Calculate pD2 Value CRC->pD2

Caption: Experimental workflow for determining the relaxant effect of this compound.

Caption: Signaling pathways of this compound's antagonistic action.

References

Application Notes and Protocols for Studying Airway Smooth Muscle Relaxation Using Thiazinamium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Thiazinamium, a compound with dual anticholinergic and antihistaminic properties, for the investigation of airway smooth muscle (ASM) relaxation. The following sections detail its mechanism of action, protocols for in vitro experimentation, and relevant quantitative data to aid in experimental design and data interpretation.

Introduction

This compound is a quaternary ammonium (B1175870) derivative of promethazine, exhibiting both parasympatholytic and histamine (B1213489) H1 antagonist activities.[1][2] This dual action makes it a valuable tool for studying the complex interplay of cholinergic and histaminic pathways in the regulation of airway tone. In airway smooth muscle, both acetylcholine (B1216132) and histamine are potent bronchoconstrictors, and their signaling pathways represent key targets for therapeutic intervention in diseases like asthma.[3][4] this compound allows for the simultaneous blockade of both muscarinic and histamine H1 receptors, enabling researchers to dissect the relative contributions of these pathways to ASM contraction and to investigate the efficacy of dual-receptor antagonists in promoting relaxation.

Mechanism of Action

This compound elicits airway smooth muscle relaxation primarily through competitive antagonism at two distinct receptor types:

  • Anticholinergic (Parasympatholytic) Action: this compound blocks muscarinic acetylcholine receptors (mAChRs), primarily the M3 subtype located on airway smooth muscle cells. Acetylcholine released from parasympathetic nerves binds to these Gq protein-coupled receptors, initiating a signaling cascade that leads to smooth muscle contraction. By blocking these receptors, this compound prevents acetylcholine-induced bronchoconstriction.[1]

  • Antihistaminic Action: this compound also acts as a histamine H1 receptor antagonist.[1][2] Histamine, released from mast cells during an allergic response, binds to H1 receptors (also Gq protein-coupled) on ASM cells, triggering a similar contractile signaling pathway to that of acetylcholine. This compound's antagonism at H1 receptors mitigates histamine-induced bronchoconstriction.[1][5]

The dual antagonism of this compound makes it an effective bronchodilator against contractile responses induced by both acetylcholine and histamine.[1]

Quantitative Data

The following table summarizes the potency of this compound in relaxing pre-contracted human bronchial muscle preparations and its effect on histamine release. This data is crucial for determining appropriate concentration ranges for in vitro experiments.

Parameter Contractile Agent Species/Tissue Value Reference
pD2 (Relaxation)HistamineHuman Bronchial Muscle7.78[1]
pD2 (Relaxation)AcetylcholineHuman Bronchial Muscle6.94[1]
IC50 (Histamine Release Inhibition)Compound 48/80Rat Peritoneal Mast Cells40 µM[6]
IC50 (Histamine Release Inhibition)OvalbuminRat Peritoneal Mast Cells>100 µM (21% inhibition at 100 µM)[6]

Note: pD2 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect. A higher pD2 value indicates greater potency. IC50 is the concentration of an inhibitor where the response is reduced by half.

Signaling Pathways

The following diagrams illustrate the signaling pathways leading to airway smooth muscle contraction and the points of intervention for this compound.

cluster_0 Cholinergic Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq_C Gq Protein M3R->Gq_C activates PLC_C Phospholipase C Gq_C->PLC_C activates IP3_C IP3 PLC_C->IP3_C cleaves PIP2 to DAG_C DAG PLC_C->DAG_C cleaves PIP2 to PIP2_C PIP2 SR_C Sarcoplasmic Reticulum IP3_C->SR_C binds to receptor on Ca_C ↑ [Ca²⁺]i SR_C->Ca_C releases Ca²⁺ Contraction_C Muscle Contraction Ca_C->Contraction_C leads to Thiazinamium_C This compound Thiazinamium_C->M3R blocks

Cholinergic contraction pathway and this compound's point of action.

cluster_1 Histaminic Pathway Histamine Histamine H1R H1 Histamine Receptor Histamine->H1R Gq_H Gq Protein H1R->Gq_H activates PLC_H Phospholipase C Gq_H->PLC_H activates IP3_H IP3 PLC_H->IP3_H cleaves PIP2 to DAG_H DAG PLC_H->DAG_H cleaves PIP2 to PIP2_H PIP2 SR_H Sarcoplasmic Reticulum IP3_H->SR_H binds to receptor on Ca_H ↑ [Ca²⁺]i SR_H->Ca_H releases Ca²⁺ Contraction_H Muscle Contraction Ca_H->Contraction_H leads to Thiazinamium_H This compound Thiazinamium_H->H1R blocks

Histaminic contraction pathway and this compound's point of action.

Experimental Protocols

The following protocols are designed for the in vitro study of this compound's effects on isolated airway smooth muscle, such as tracheal or bronchial rings.

Materials and Reagents
  • Isolated Tissue: Guinea pig trachea or human bronchial tissue are commonly used.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose), maintained at 37°C and bubbled with 95% O2 / 5% CO2 (carbogen).

  • Contractile Agonists: Acetylcholine chloride or carbachol, histamine dihydrochloride.

  • This compound Chloride: Prepare stock solutions in distilled water or PSS.

  • Organ Bath System: With isometric force transducers and a data acquisition system.

Protocol 1: Assessing Relaxation of Pre-contracted Airway Smooth Muscle

This protocol determines the relaxant potency of this compound on airway tissue pre-contracted with a specific agonist.

  • Tissue Preparation:

    • Dissect the trachea or bronchi in cold PSS.

    • Carefully remove adipose and connective tissue.

    • Prepare rings of 2-3 mm in width. For tracheal rings, the cartilage can be cut opposite the smooth muscle to form a strip.

    • Suspend the tissue rings or strips in organ baths containing PSS at 37°C, continuously bubbled with carbogen.

    • Connect the tissue to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1-1.5 grams, with PSS changes every 15-20 minutes.

    • After equilibration, induce a maximal contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability. Wash the tissue and allow it to return to baseline.

  • Induction of Contraction:

    • Add a concentration of acetylcholine or histamine that produces approximately 80% of the maximal contraction (EC80). This allows for a sufficient window to observe relaxation. Allow the contraction to stabilize.

  • Cumulative Concentration-Response Curve for this compound:

    • Once the contraction is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log increments (e.g., 1 nM to 100 µM).

    • Allow the tissue to reach a steady-state response at each concentration before adding the next.

    • Record the force of contraction at each concentration.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC50 (concentration of this compound causing 50% relaxation) or pD2 value from this curve.

Protocol 2: Determining Antagonistic Potency (Schild Analysis)

This protocol quantifies the competitive antagonism of this compound against acetylcholine or histamine.

  • Tissue Preparation and Equilibration: Follow steps 1 and 2 from Protocol 1.

  • Control Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for the contractile agonist (acetylcholine or histamine).

    • After the maximal response is achieved, wash the tissue thoroughly until it returns to the baseline resting tension.

  • Concentration-Response Curves in the Presence of this compound:

    • Pre-incubate the tissue with a fixed concentration of this compound for a set period (e.g., 30-60 minutes).

    • In the continued presence of this compound, generate a second cumulative concentration-response curve for the contractile agonist.

    • Wash the tissue and repeat this process with increasing concentrations of this compound.

  • Data Analysis:

    • The concentration-response curves for the agonist in the presence of this compound should show a rightward shift.

    • Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) for each concentration of this compound.

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound.

    • The x-intercept of the linear regression of the Schild plot gives the pA2 value, which is a measure of the antagonist's affinity for the receptor.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro experiment studying the effects of this compound on airway smooth muscle.

Start Start Tissue_Dissection Tissue Dissection (e.g., Guinea Pig Trachea) Start->Tissue_Dissection Ring_Preparation Preparation of Tracheal Rings/Strips Tissue_Dissection->Ring_Preparation Organ_Bath Suspension in Organ Bath (Krebs Solution, 37°C, Carbogen) Ring_Preparation->Organ_Bath Equilibration Equilibration under Tension (60-90 min) Organ_Bath->Equilibration Viability_Check Viability Check (e.g., with high KCl) Equilibration->Viability_Check Agonist_Contraction Induce Contraction (e.g., with Acetylcholine or Histamine) Viability_Check->Agonist_Contraction Thiazinamium_Addition Cumulative Addition of this compound Agonist_Contraction->Thiazinamium_Addition Record_Data Record Isometric Force Thiazinamium_Addition->Record_Data Data_Analysis Data Analysis (Concentration-Response Curve, pD2/EC50) Record_Data->Data_Analysis End End Data_Analysis->End

General experimental workflow for studying this compound.

Conclusion

This compound serves as a potent pharmacological tool for investigating the dual roles of cholinergic and histaminic pathways in airway smooth muscle function. The provided protocols and data offer a solid foundation for researchers to design and execute experiments aimed at understanding the mechanisms of airway smooth muscle relaxation and for the preclinical evaluation of novel bronchodilators. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for Thiazinamium in Bladder Smooth Muscle Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazinamium is a quaternary ammonium (B1175870) compound derived from promethazine, exhibiting both antihistaminic and anticholinergic properties. Its anticholinergic activity, primarily through the blockade of muscarinic receptors, makes it a compound of interest for studying the physiology and pharmacology of bladder smooth muscle. Overactive bladder (OAB) and other bladder dysfunctions are often associated with involuntary contractions of the detrusor muscle, which are largely mediated by acetylcholine (B1216132) acting on muscarinic receptors.[1][2][3] This document provides detailed experimental protocols and application notes for the use of this compound in bladder smooth muscle research.

Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. In the bladder, the detrusor smooth muscle contraction is predominantly mediated by the M3 muscarinic receptor subtype, although M2 receptors are more numerous and may contribute to inhibiting relaxation.[4][5][6][7][8] this compound, being a non-selective muscarinic antagonist, is expected to inhibit the contractile responses of bladder smooth muscle to cholinergic stimulation.[1]

Data Presentation

The following tables summarize the available quantitative data for this compound. It is important to note that data directly from bladder smooth muscle is limited, and some values are derived from other smooth muscle tissues.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeTest SystempA2Reference
Muscarinic M1Field-stimulated rabbit vas deferens7.83 - 8.51 (non-selective)[1]
Muscarinic M2Field-stimulated rabbit vas deferens7.83 - 8.51 (non-selective)[1]
Muscarinic M3Guinea-pig ileum and trachea7.83 - 8.51 (non-selective)[1]

Table 2: Functional Potency of this compound

ParameterTest SystemAgonistValueReference
pD2 (relaxant effect)Human isolated bronchial muscleAcetylcholine6.94

Experimental Protocols

In Vitro Bladder Smooth Muscle Strip Contractility Assay

This protocol details the measurement of isometric contractions of bladder smooth muscle strips in an organ bath, a standard method for evaluating the effects of pharmacological agents.

Materials:

  • Animal (e.g., rat, guinea pig, or mouse) or human bladder tissue

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Carbachol (B1668302) (muscarinic agonist)

  • This compound methylsulfate

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Standard laboratory equipment (dissection tools, beakers, pipettes, etc.)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Excise the bladder and place it immediately in cold Krebs-Henseleit solution.

    • Remove any adhering fat and connective tissue.

    • Open the bladder longitudinally and cut into parallel strips (approximately 2-3 mm wide and 5-10 mm long).

  • Mounting the Tissue:

    • Mount the bladder strips vertically in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • After equilibration, record the baseline tension.

    • To assess the inhibitory effect of this compound, first induce a stable contraction with a submaximal concentration of carbachol (e.g., EC50 to EC80 concentration, typically in the range of 0.1-1 µM).

    • Once a stable plateau is reached, add this compound in a cumulative manner to the bath to obtain a concentration-response curve (e.g., 1 nM to 10 µM).

    • To determine the pA2 value (a measure of antagonist affinity), perform a Schild analysis. This involves generating multiple carbachol concentration-response curves in the absence and presence of increasing, fixed concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM).

  • Data Analysis:

    • Record the contractile force (in grams or millinewtons).

    • Calculate the inhibitory effect of this compound as a percentage of the carbachol-induced contraction.

    • Plot the concentration-response curves and calculate the IC50 value for this compound.

    • For the Schild analysis, plot log(concentration ratio - 1) against the log of the molar concentration of this compound. The x-intercept represents the pA2 value.

Intracellular Calcium Measurement in Bladder Smooth Muscle Cells

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in isolated bladder smooth muscle cells using a fluorescent calcium indicator.

Materials:

  • Isolated bladder smooth muscle cells (primary culture or cell line)

  • Fura-2 AM or other suitable calcium indicator dye

  • Physiological salt solution (PSS) (in mM: NaCl 130, KCl 5, CaCl2 1.5, MgCl2 1.2, HEPES 10, glucose 10; pH 7.4)

  • Carbachol

  • This compound methylsulfate

  • Fluorescence microscopy system with ratiometric imaging capabilities

  • Pluronic F-127

  • DMSO

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate isolated bladder smooth muscle cells on glass coverslips.

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in PSS).

    • Incubate the cells with the loading solution at room temperature for 30-60 minutes in the dark.

    • Wash the cells with PSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Fluorescence Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with PSS at 37°C.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission fluorescence at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

  • Experimental Protocol:

    • Record a stable baseline fluorescence ratio.

    • Stimulate the cells with a specific concentration of carbachol (e.g., 10 µM) to induce an increase in [Ca2+]i.

    • To test the effect of this compound, pre-incubate the cells with different concentrations of this compound (e.g., 10 nM to 10 µM) for a few minutes before adding carbachol.

    • Alternatively, add this compound after the carbachol-induced calcium response has reached a plateau to observe any inhibitory effects.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio to represent the change in [Ca2+]i.

    • Quantify the peak amplitude and the area under the curve of the calcium transient.

    • Determine the inhibitory effect of this compound on the carbachol-induced calcium response.

Mandatory Visualization

Thiazinamium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound This compound->M3R Competitively Blocks Gq Gq Protein M3R->Gq Activates Ca_influx Ca²⁺ Influx (L-type channels) M3R->Ca_influx Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R Ca_release Ca²⁺ Release SR->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction Leads to Block Blockade

Caption: this compound competitively antagonizes acetylcholine at the M3 muscarinic receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue Bladder Tissue (Animal or Human) Dissection Dissection & Strip Preparation Tissue->Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibration (1h) Mounting->Equilibration Contraction Induce Contraction (Carbachol) Equilibration->Contraction Thiazinamium_add Add this compound (Cumulative Doses) Contraction->Thiazinamium_add Recording Record Isometric Tension Thiazinamium_add->Recording CRC Generate Concentration- Response Curve Recording->CRC Schild Schild Analysis Recording->Schild IC50 Calculate IC50 CRC->IC50 pA2 Determine pA2 Schild->pA2

Caption: Workflow for in vitro bladder smooth muscle contractility studies with this compound.

References

Determining the Antagonist Potency of Thiazinamium using Schild Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazinamium is a quaternary ammonium (B1175870) compound, structurally related to phenothiazines, that exhibits competitive antagonism at both muscarinic acetylcholine (B1216132) receptors and histamine (B1213489) H1 receptors. This dual antagonistic action makes it a compound of interest for investigating receptor pharmacology and for potential therapeutic applications where both anti-muscarinic and anti-histaminic effects are desirable. Schild analysis is a fundamental pharmacological method used to quantify the potency of a competitive antagonist. This analysis provides a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response. The pA2 value is a measure of the antagonist's affinity for its receptor and is independent of the agonist's potency and the tissue used.

This document provides detailed protocols for determining the antagonist potency of this compound at muscarinic and histamine H1 receptors using Schild analysis on isolated guinea pig ileum.

Data Presentation

The antagonist potency of this compound and related compounds is summarized in the tables below.

Table 1: Muscarinic Antagonist Potency of this compound

AntagonistReceptor SubtypespA2 Value RangeTissue PreparationAgonist
This compoundM1, M2, M3 (non-selective)7.83 - 8.51[1]Rabbit Vas Deferens, Guinea Pig Ileum, Guinea Pig TracheaNot Specified

Table 2: Histamine H1 Antagonist Potency of Phenothiazine Derivatives (for comparison)

AntagonistpA2 ValueTissue PreparationAgonist
Mepyramine9.18Guinea Pig IleumHistamine
Rupatadine9.29 ± 0.06Guinea Pig IleumHistamine

Experimental Protocols

Protocol 1: Schild Analysis of this compound at Muscarinic Receptors in Guinea Pig Ileum

Objective: To determine the pA2 value of this compound for its competitive antagonism of acetylcholine-induced contractions in isolated guinea pig ileum.

Materials:

  • This compound methyl sulfate

  • Acetylcholine (ACh) chloride

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Isolated guinea pig ileum segments

  • Organ bath system with isometric force transducer

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • A male guinea pig (250-350 g) is euthanized by cervical dislocation.

    • A segment of the terminal ileum is isolated and placed in a petri dish containing Krebs-Henseleit solution bubbled with carbogen.

    • The lumen is gently flushed to remove contents.

    • Segments of approximately 2 cm in length are cut and mounted vertically in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

    • One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

    • The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.

  • Control Agonist Concentration-Response Curve (CRC):

    • A cumulative concentration-response curve for acetylcholine is generated.

    • Start with an initial ACh concentration of 1 nM and increase the concentration in a cumulative manner (e.g., 1, 3, 10, 30, 100, 300, 1000 nM) until a maximal contraction is observed.

    • Record the contractile response at each concentration.

    • After the maximal response is achieved, wash the tissue with fresh Krebs-Henseleit solution three times and allow it to return to the baseline tension.

  • Antagonist Incubation:

    • Introduce a known concentration of this compound (e.g., 10 nM) into the organ bath.

    • Incubate the tissue with this compound for a predetermined equilibration period (e.g., 30 minutes).

  • Agonist CRC in the Presence of Antagonist:

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine as described in step 2.

  • Washout and Repetition:

    • Thoroughly wash the tissue to remove both the agonist and antagonist.

    • Allow the tissue to recover to its baseline state.

    • Repeat steps 3 and 4 with at least two other concentrations of this compound (e.g., 30 nM and 100 nM).

  • Data Analysis:

    • For each concentration of this compound, calculate the EC50 value of acetylcholine from the concentration-response curves.

    • Calculate the Dose Ratio (DR) for each antagonist concentration using the formula: DR = (EC50 of ACh in the presence of antagonist) / (EC50 of ACh in the absence of antagonist)

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression on the Schild plot. The pA2 value is the x-intercept of the regression line. A slope of approximately 1 is indicative of competitive antagonism.

Protocol 2: Schild Analysis of this compound at Histamine H1 Receptors in Guinea Pig Ileum

Objective: To determine the pA2 value of this compound for its competitive antagonism of histamine-induced contractions in isolated guinea pig ileum.

Materials:

  • This compound methyl sulfate

  • Histamine dihydrochloride

  • Krebs-Henseleit solution

  • Isolated guinea pig ileum segments

  • Organ bath system with isometric force transducer

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

The procedure is identical to Protocol 1, with the following modifications:

  • Agonist: Use histamine instead of acetylcholine.

  • Control Agonist CRC: Generate a cumulative concentration-response curve for histamine (e.g., 10, 30, 100, 300, 1000, 3000, 10000 nM).

  • Agonist CRC in the Presence of Antagonist: In the continued presence of this compound, repeat the cumulative concentration-response curve for histamine.

Data Analysis:

The data analysis is the same as in Protocol 1, substituting histamine for acetylcholine in the calculations.

Mandatory Visualization

Signaling Pathways

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (ACh / Histamine) Receptor GPCR (Muscarinic M1/M3 or Histamine H1) Agonist->Receptor Binds to G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response This compound This compound (Antagonist) This compound->Receptor Competitively Blocks

Caption: Gq-protein coupled receptor signaling pathway for muscarinic M1/M3 and histamine H1 receptors.

Experimental Workflow

Schild_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Guinea Pig Ileum A2 Mount in Organ Bath A1->A2 A3 Equilibrate Tissue A2->A3 B1 Generate Control Agonist Concentration-Response Curve (CRC) A3->B1 B2 Washout B1->B2 C1 Calculate EC50 Values B1->C1 B3 Incubate with this compound (Concentration 1) B2->B3 B4 Generate Agonist CRC in presence of Antagonist B3->B4 B5 Repeat for Concentrations 2 & 3 B4->B5 B4->C1 B5->B2 Washout & Recover C2 Calculate Dose Ratios (DR) C1->C2 C3 Construct Schild Plot (log(DR-1) vs -log[Antagonist]) C2->C3 C4 Determine pA2 Value and Slope C3->C4

Caption: Experimental workflow for Schild analysis.

Logical Relationship of Schild Analysis

Schild_Plot_Logic cluster_data Experimental Data cluster_calc Calculations cluster_plot Schild Plot cluster_results Results D1 Agonist CRCs at multiple Antagonist Concentrations E1 EC50 (Agonist alone) D1->E1 E2 EC50' (Agonist + Antagonist) D1->E2 E3 Dose Ratio (DR) = EC50' / EC50 E1->E3 E2->E3 E5 -log[Antagonist] E2->E5 E4 log(DR-1) E3->E4 F1 Plot log(DR-1) vs -log[Antagonist] E4->F1 E5->F1 F2 Linear Regression F1->F2 G1 Slope ≈ 1 (Competitive Antagonism) F2->G1 G2 pA2 = x-intercept (Antagonist Potency) F2->G2

Caption: Logical relationship of Schild analysis.

References

Determining the Potency of Thiazinamium: A Guide to pA2 Calculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Understanding the pA2 Value of Thiazinamium

This compound is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its efficacy in blocking the effects of acetylcholine and other muscarinic agonists is quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response observed in the absence of the antagonist. A higher pA2 value indicates greater antagonist potency. For this compound, the reported pA2 value range across M1, M2, and M3 muscarinic receptor subtypes is 7.83–8.51, signifying its high affinity for these receptors. This non-selective profile means this compound can be a valuable tool for studying physiological processes mediated by various muscarinic receptor subtypes.

Quantitative Data Summary

The antagonist activity of this compound at different muscarinic receptor subtypes has been characterized through functional in vitro experiments. The following table summarizes the reported pA2 values.

AntagonistReceptor SubtypeTissue/PreparationpA2 Value Range
This compoundM1, M2, M3Rabbit vas deferens, Guinea-pig ileum and trachea7.83 - 8.51

Experimental Protocols

Protocol 1: Determination of this compound pA2 Value using Isolated Guinea Pig Ileum

This protocol outlines the determination of the pA2 value for this compound against the muscarinic agonist carbachol (B1668302) in an isolated guinea pig ileum preparation. The method employed is the Schild plot analysis, a cornerstone of classical pharmacology for characterizing competitive antagonism.

Materials and Reagents:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Carbachol (agonist) stock solution (10 mM)

  • This compound (antagonist) stock solution (10 mM)

  • Isolated organ bath system with a 10 mL chamber, maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Isotonic transducer and data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise a section of the terminal ileum.

    • Cleanse the ileum segment by gently flushing with warm Tyrode's solution.

    • Cut a 2-3 cm segment and suspend it in the organ bath chamber containing Tyrode's solution under a resting tension of 1 g.

    • Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Control Agonist Concentration-Response Curve (CRC):

    • Record a baseline of stable tissue activity.

    • Cumulatively add increasing concentrations of carbachol to the organ bath (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to plateau before adding the next.

    • After the maximum response is achieved, wash the tissue with fresh Tyrode's solution until it returns to baseline.

  • Antagonist Incubation and Subsequent CRCs:

    • Introduce a known concentration of this compound into the organ bath and incubate for a predetermined period (e.g., 30 minutes) to allow for equilibrium.

    • Repeat the cumulative addition of carbachol to generate a second CRC in the presence of the antagonist.

    • Wash the tissue extensively to remove both agonist and antagonist.

    • Repeat step 3 with at least two other, typically increasing, concentrations of this compound.

  • Data Analysis and Schild Plot Construction:

    • For each CRC, determine the EC50 value of carbachol (the concentration that produces 50% of the maximal response).

    • Calculate the Dose Ratio (DR) for each antagonist concentration using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist)

    • Calculate log(DR-1) for each antagonist concentration.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis. This is the Schild plot.

    • Perform a linear regression on the plotted data. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

Visualizations

Experimental Workflow for pA2 Determination

G cluster_prep Tissue Preparation cluster_crc Concentration-Response Curves cluster_analysis Data Analysis prep1 Isolate Guinea Pig Ileum prep2 Suspend in Organ Bath prep1->prep2 prep3 Equilibrate (60 min) prep2->prep3 crc1 Generate Control CRC (Carbachol alone) prep3->crc1 ant_incub Incubate with this compound (Concentration 1) crc1->ant_incub crc2 Generate CRC 1 (Carbachol + this compound 1) ant_incub->crc2 wash1 Wash Tissue crc2->wash1 ant_incub2 Incubate with this compound (Concentration 2) wash1->ant_incub2 crc3 Generate CRC 2 (Carbachol + this compound 2) ant_incub2->crc3 wash2 Wash Tissue crc3->wash2 ant_incub3 Incubate with this compound (Concentration 3) wash2->ant_incub3 crc4 Generate CRC 3 (Carbachol + this compound 3) ant_incub3->crc4 analysis1 Determine EC50 Values crc4->analysis1 analysis2 Calculate Dose Ratios (DR) analysis1->analysis2 analysis3 Calculate log(DR-1) analysis2->analysis3 analysis4 Construct Schild Plot analysis3->analysis4 analysis5 Determine pA2 from x-intercept analysis4->analysis5

Caption: Workflow for determining the pA2 value of this compound.

Muscarinic Receptor Signaling Pathways

As a non-selective muscarinic antagonist, this compound blocks the signaling cascades initiated by acetylcholine at M1, M2, and M3 receptors.

M1 and M3 Receptor Signaling Pathway (Gq-coupled)

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1M3 M1/M3 Receptor ACh->M1M3 Activates This compound This compound This compound->M1M3 Blocks Gq Gq protein M1M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction) Ca->Response PKC->Response

Caption: M1/M3 receptor signaling via the Gq pathway.

M2 Receptor Signaling Pathway (Gi-coupled)

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2 M2 Receptor ACh->M2 Activates This compound This compound This compound->M2 Blocks Gi Gi protein M2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Response Cellular Response (e.g., decreased heart rate) cAMP->Response

Caption: M2 receptor signaling via the Gi pathway.

Thiazinamium as a Pharmacological Tool in Respiratory Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazinamium chloride, a quaternary ammonium (B1175870) derivative of promethazine (B1679618), is a potent pharmacological agent with a dual mechanism of action that makes it a valuable tool for in vitro and in vivo studies in respiratory research. It exhibits both antihistaminic (H1 receptor antagonist) and anticholinergic (muscarinic receptor antagonist) properties, enabling the investigation of the roles of histamine (B1213489) and acetylcholine (B1216132) in airway smooth muscle function, inflammation, and mucus secretion. This document provides detailed application notes and experimental protocols for the use of this compound in respiratory research.

Pharmacological Profile

This compound acts as a competitive antagonist at both histamine H1 and muscarinic acetylcholine receptors in the airways. This dual antagonism allows for the comprehensive study of the bronchoconstrictor pathways mediated by both histamine and cholinergic nerve stimulation.

Quantitative Data

The following table summarizes the quantitative data for this compound's activity on isolated human bronchial muscle preparations. For comparative purposes, data for other relevant antagonists are also included.

CompoundTargetParameterValueReference
This compound Histamine-induced contractionpD27.78[1]
This compound Acetylcholine-induced contractionpD26.94[1]
AtropineAcetylcholine-induced contractionpD27.76[1]
TripelennamineHistamine-induced contractionpD26.16[1]
TripelennamineAcetylcholine-induced contractionpD24.05[1]

pD2 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible inhibition.

Applications in Respiratory Research

This compound can be employed in a variety of research applications to dissect the signaling pathways and physiological responses in the respiratory system.

  • Investigation of Airway Smooth Muscle Physiology: Elucidate the relative contributions of histaminergic and cholinergic pathways to airway hyperreactivity and bronchoconstriction.

  • Drug Discovery and Development: Serve as a reference compound in the screening and characterization of novel bronchodilators with dual antihistaminic and anticholinergic activities.

  • Models of Airway Disease: Utilized in animal and in vitro models of asthma and chronic obstructive pulmonary disease (COPD) to study the therapeutic potential of combined H1 and muscarinic receptor blockade.

  • Mucus Secretion Studies: Although direct data is limited, its structural similarity to promethazine suggests it may be used to investigate the role of H1 and muscarinic receptors in regulating mucin secretion from airway epithelial cells.

  • Anti-inflammatory Research: Due to its antihistaminic properties, this compound can be used to explore the contribution of histamine to inflammatory processes in the airways.

Experimental Protocols

Protocol 1: Evaluation of this compound's Bronchodilatory Effect on Isolated Tracheal Rings

This protocol details the methodology for assessing the relaxant effect of this compound on pre-contracted guinea pig tracheal smooth muscle.

Materials and Reagents:

  • Male Hartley guinea pigs (300-500 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose)

  • Histamine or Acetylcholine (for inducing contraction)

  • This compound chloride

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig by cervical dislocation.

    • Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.

    • Suspend each tracheal ring between two stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration and Pre-contraction:

    • Allow the tracheal rings to equilibrate for at least 60 minutes under a resting tension of 1 g, washing with fresh Krebs-Henseleit solution every 15 minutes.

    • Induce a stable contraction by adding a submaximal concentration of histamine (e.g., 1 µM) or acetylcholine (e.g., 0.1 µM).

  • Application of this compound:

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound chloride to the organ bath at regular intervals (e.g., every 10-15 minutes).

    • Record the isometric tension changes continuously.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the initial contraction induced by histamine or acetylcholine.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 2: Assessment of this compound's Effect on Mucin Secretion from Airway Epithelial Cells

This protocol describes an in vitro assay to determine the effect of this compound on MUC5AC secretion from a human bronchial epithelial cell line (e.g., NCI-H292).

Materials and Reagents:

  • NCI-H292 human bronchial epithelial cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) or other secretagogue

  • This compound chloride

  • Phosphate-buffered saline (PBS)

  • MUC5AC ELISA kit

  • Cell lysis buffer

  • BCA protein assay kit

Procedure:

  • Cell Culture:

    • Culture NCI-H292 cells in a 24-well plate until they reach confluence.

    • Serum-starve the cells for 24 hours before the experiment.

  • Treatment:

    • Wash the cells with PBS.

    • Pre-incubate the cells with various concentrations of this compound chloride for 1 hour.

    • Stimulate the cells with a secretagogue (e.g., 100 nM PMA) for 4 hours in the presence of this compound.

  • Sample Collection:

    • Collect the cell culture supernatants for MUC5AC analysis.

    • Lyse the cells in the wells with lysis buffer and collect the lysates for total protein determination.

  • MUC5AC Quantification:

    • Quantify the amount of MUC5AC in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the MUC5AC concentration to the total protein content of the corresponding cell lysate.

    • Express the results as a percentage of the MUC5AC secretion induced by the secretagogue alone.

    • Determine the IC50 value for this compound's inhibition of MUC5AC secretion.

Protocol 3: Investigation of this compound's Anti-inflammatory Effects on Bronchial Epithelial Cells

This protocol outlines a method to evaluate the effect of this compound on the release of pro-inflammatory cytokines (IL-6 and IL-8) from human bronchial epithelial cells (e.g., BEAS-2B).

Materials and Reagents:

  • BEAS-2B human bronchial epithelial cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • This compound chloride

  • PBS

  • Human IL-6 and IL-8 ELISA kits

Procedure:

  • Cell Culture:

    • Culture BEAS-2B cells in a 24-well plate to confluence.

  • Treatment:

    • Wash the cells with PBS.

    • Pre-treat the cells with different concentrations of this compound chloride for 1 hour.

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 24 hours in the continued presence of this compound.

  • Sample Collection:

    • Collect the cell culture supernatants.

  • Cytokine Measurement:

    • Measure the concentrations of IL-6 and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release by this compound compared to the stimulated control.

    • Determine the IC50 values for the inhibition of IL-6 and IL-8 production.

Visualizations

Signaling Pathways

Thiazinamium_Signaling_Pathway cluster_antihistamine Antihistaminic Action cluster_anticholinergic Anticholinergic Action Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_H1 Gq H1R->Gq_H1 Activates Thiazinamium_H1 This compound Thiazinamium_H1->H1R Blocks PLC_H1 PLC Gq_H1->PLC_H1 IP3_H1 IP3 PLC_H1->IP3_H1 Ca_release_H1 Ca²⁺ Release IP3_H1->Ca_release_H1 Contraction_H1 Bronchoconstriction Ca_release_H1->Contraction_H1 ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq_M3 Gq M3R->Gq_M3 Activates Thiazinamium_M3 This compound Thiazinamium_M3->M3R Blocks PLC_M3 PLC Gq_M3->PLC_M3 IP3_M3 IP3 PLC_M3->IP3_M3 Ca_release_M3 Ca²⁺ Release IP3_M3->Ca_release_M3 Contraction_M3 Bronchoconstriction Ca_release_M3->Contraction_M3

Caption: Dual antagonistic action of this compound on airway smooth muscle.

Experimental Workflow

Thiazinamium_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Future Studies) Tissue_Prep Isolated Tracheal Ring Preparation Organ_Bath Organ Bath Assay Tissue_Prep->Organ_Bath Data_Analysis_invitro Concentration-Response Curve Analysis (EC50 / IC50) Organ_Bath->Data_Analysis_invitro Cell_Culture Airway Epithelial Cell Culture Secretion_Assay Mucin/Cytokine Secretion Assay Cell_Culture->Secretion_Assay Secretion_Assay->Data_Analysis_invitro Animal_Model Animal Model of Airway Disease Data_Analysis_invitro->Animal_Model Thiazinamium_Admin This compound Administration Animal_Model->Thiazinamium_Admin Airway_Function Measure Airway Function Thiazinamium_Admin->Airway_Function BALF_Analysis BALF Analysis (Inflammation/Mucus) Thiazinamium_Admin->BALF_Analysis Data_Analysis_invivo Statistical Analysis Airway_Function->Data_Analysis_invivo BALF_Analysis->Data_Analysis_invivo end_point Conclude Pharmacological Profile Data_Analysis_invivo->end_point start Start Research start->Tissue_Prep start->Cell_Culture

Caption: Experimental workflow for characterizing this compound's effects.

Conclusion

This compound's dual antagonism of histamine H1 and muscarinic receptors makes it a versatile and powerful tool for respiratory research. The protocols and data presented here provide a framework for its application in elucidating the complex mechanisms of airway function and disease, as well as in the development of novel therapeutic strategies. Researchers should note that while this compound is structurally related to promethazine, its specific effects on all aspects of airway inflammation and mucus secretion require further direct investigation.

References

Application Notes and Protocols for In Vivo Administration of Thiazinamium in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals

Comprehensive preclinical data on the in vivo administration of Thiazinamium is notably scarce in publicly available scientific literature. While this compound, a quaternary ammonium (B1175870) compound and phenothiazine (B1677639) derivative, has been studied for its antihistaminic and anticholinergic properties, detailed preclinical investigations regarding its pharmacokinetics, pharmacodynamics, and toxicology in common animal models are not well-documented. The information that is available is often dated or focuses on in vitro effects or clinical applications in humans.

The following sections provide a summary of the limited available data and generalized protocols for preclinical research. These protocols are based on standard preclinical methodologies and should be adapted and optimized based on pilot studies and the specific research question.

Summary of Available Preclinical and Clinical Data

There is a significant lack of specific in vivo preclinical data for this compound. The available information primarily consists of in vitro studies and clinical pharmacokinetic data in humans.

One study investigated the in vitro effect of this compound Chloride on histamine (B1213489) release from rat peritoneal mast cells. The study found that this compound Chloride moderately inhibited compound 48/80-induced histamine release with an IC50 value of 40 microM. However, it was a weaker inhibitor of ovalbumin-induced histamine release[1].

Clinical studies in humans have provided some insights into the pharmacokinetics of this compound methyl sulfate (B86663) after intramuscular injection. These studies revealed that this compound is absorbed very rapidly, with peak plasma concentrations reached within 6 to 10 minutes in most cases. The elimination phase has a mean half-life of 375 minutes[2].

Due to the absence of published in vivo preclinical studies, a quantitative data summary table for preclinical models cannot be provided at this time. Researchers are strongly encouraged to conduct initial dose-ranging and pharmacokinetic studies to determine appropriate dosing regimens and to characterize the safety profile of this compound in their chosen animal model.

Proposed Experimental Protocols for Preclinical In Vivo Studies

The following are generalized protocols for conducting initial preclinical investigations of this compound. These should be considered as starting points and will require significant optimization.

Protocol: Determination of Maximum Tolerated Dose (MTD) in Rodents

Objective: To determine the highest dose of this compound that can be administered to rodents without causing unacceptable toxicity.

Materials:

  • This compound (specify salt form, e.g., this compound methyl sulfate)

  • Vehicle for administration (e.g., sterile saline, phosphate-buffered saline)

  • Male and female mice or rats (e.g., C57BL/6 mice, Sprague-Dawley rats), 8-10 weeks old

  • Standard laboratory animal housing and husbandry supplies

  • Dosing syringes and needles (appropriate for the route of administration)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the study.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels. Ensure the final formulation is sterile if administered parenterally.

  • Dose Groups: Establish multiple dose groups (e.g., 5-6 groups) with a logarithmic dose progression. Include a vehicle control group. A typical starting dose range could be extrapolated from available data, but in the absence of such data, a very low starting dose (e.g., 1 mg/kg) is recommended.

  • Administration: Administer this compound via the intended route of administration (e.g., intraperitoneal, intravenous, oral gavage). The volume of administration should be appropriate for the size of the animal.

  • Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 4, 8, 24, 48 hours post-dose). Signs to monitor include changes in activity, posture, respiration, and the presence of convulsions or tremors.

  • Data Collection: Record body weights daily. At the end of the observation period (e.g., 7-14 days), euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant weight loss (>15-20%), or severe clinical signs of toxicity.

Protocol: Preliminary Pharmacokinetic (PK) Study in Rodents

Objective: To characterize the basic pharmacokinetic profile of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle

  • Cannulated rats or mice (for serial blood sampling)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dose Administration: Administer a single dose of this compound to cannulated animals at a dose level expected to be well-tolerated (based on MTD studies).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • PK Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Visualizations

Due to the lack of specific preclinical data on the signaling pathways and experimental workflows for this compound, the following diagrams are presented as generalized representations relevant to preclinical drug development.

G General Preclinical Drug Development Workflow cluster_0 Discovery & Early Assessment cluster_1 In Vivo Preclinical Studies cluster_2 Regulatory Submission Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery Identifies potential drug candidates In Vitro Screening In Vitro Screening Lead Discovery->In Vitro Screening Tests activity in cells Pharmacokinetics (PK) Pharmacokinetics (PK) In Vitro Screening->Pharmacokinetics (PK) Selects promising compounds Pharmacodynamics (PD) Pharmacodynamics (PD) Pharmacokinetics (PK)->Pharmacodynamics (PD) Determines ADME properties Toxicology (Safety) Toxicology (Safety) Pharmacodynamics (PD)->Toxicology (Safety) Establishes dose-response Efficacy Studies Efficacy Studies Toxicology (Safety)->Efficacy Studies Determines safety profile IND Application IND Application Efficacy Studies->IND Application Evaluates therapeutic effect

Caption: General workflow for preclinical drug development.

G Hypothesized Histamine H1 Receptor Signaling This compound This compound H1 Receptor H1 Receptor This compound->H1 Receptor Antagonist Gq/11 Gq/11 H1 Receptor->Gq/11 Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: Hypothesized antagonism of H1 receptor signaling.

References

Application Notes and Protocols for Optimizing Thiazinamium Concentration in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazinamium, also known as this compound methylsulfate (B1228091), is a quaternary ammonium (B1175870) phenothiazine (B1677639) derivative recognized for its potent anticholinergic and antihistaminic activities. This dual mechanism of action makes it a valuable compound for in vitro investigations targeting physiological and pathological processes mediated by muscarinic acetylcholine (B1216132) receptors and histamine (B1213489) H1 receptors. The precise determination of the optimal working concentration of this compound is fundamental to achieving reliable, reproducible, and meaningful data in cell-based assays. This document provides comprehensive application notes and detailed protocols to assist researchers in optimizing this compound concentrations for a variety of in vitro experimental settings.

Mechanism of Action

This compound exerts its pharmacological effects primarily through competitive antagonism at two key receptor types:

  • Muscarinic Acetylcholine Receptors (mAChRs): this compound blocks the binding of the neurotransmitter acetylcholine to its receptors, thereby inhibiting downstream signaling. Muscarinic receptors are classified into five subtypes (M1-M5), which couple to distinct G proteins to initiate varied intracellular signaling cascades.[1]

    • M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[1]

    • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1]

  • Histamine H1 Receptors: By blocking these receptors, this compound counteracts the effects of histamine, a primary mediator of allergic and inflammatory responses.

Given its phenothiazine core structure, this compound may also possess the ability to modulate other critical intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are integral to the regulation of inflammation, cell proliferation, apoptosis, and immune responses.[2][3][4]

Data Presentation

The effective design of in vitro studies necessitates quantitative data on the potency of the compound. The table below summarizes the available pharmacological data for this compound.

ParameterTissue/Cell LineSpeciesValue
pD2 (Histamine Antagonism)Bronchial Smooth MuscleHuman7.78[5]
pD2 (Acetylcholine Antagonism)Bronchial Smooth MuscleHuman6.94[5]

Note: The pD2 value represents the negative logarithm of the molar concentration of an antagonist required to produce 50% of the maximum possible inhibition. A higher pD2 value is indicative of greater antagonist potency. It is important to note that specific IC50 or EC50 values for this compound from cell viability or proliferation assays are not widely available in published literature. Consequently, it is highly recommended that researchers conduct preliminary dose-response experiments to establish the optimal concentration range for their specific cell type and experimental assay.

Experimental Protocols

General Guidelines for Preparing this compound Solutions
  • Solubility: this compound methylsulfate is readily soluble in aqueous solutions. For cell culture applications, it is advisable to prepare a concentrated stock solution in a sterile buffer such as phosphate-buffered saline (PBS) or directly in the cell culture medium.

  • Storage: The stock solution should be stored at -20°C to maintain its stability. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

  • Working Dilutions: Always prepare fresh working dilutions from the stock solution immediately before each experiment. If a solvent other than an aqueous buffer is used for the initial stock, ensure that the final concentration of the solvent in the cell culture medium is minimal (typically below 0.1%) to prevent any solvent-induced cellular toxicity.

Protocol: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic or anti-proliferative effects of this compound, which is essential for establishing a suitable working concentration range for subsequent functional assays.

Materials:

  • Target cell line of interest

  • Complete cell culture medium

  • This compound methylsulfate

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or 0.01 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere and recover overnight in a 37°C, 5% CO2 incubator.

  • This compound Preparation: Prepare a series of serial dilutions of this compound in complete cell culture medium. For an initial screen, a broad concentration range is recommended (e.g., from 1 nM to 1 mM).

  • Cell Treatment: Carefully aspirate the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include appropriate controls: a vehicle control (medium with the same concentration of solvent used for the this compound stock, if applicable) and a no-treatment (medium only) control.

  • Incubation: Return the plate to the incubator and treat the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is clearly visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. Plot the percent cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol: Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cells engineered to express a single muscarinic receptor subtype (e.g., CHO or HEK cells)

  • A suitable radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

  • This compound methylsulfate

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Ice-cold wash buffer (same as assay buffer)

  • A known muscarinic antagonist for determining non-specific binding (e.g., 1 µM Atropine)

  • 96-well filter plates (e.g., GF/B or GF/C glass fiber)

  • A cell harvester for rapid filtration

  • A liquid scintillation counter and compatible scintillation fluid

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in the assay buffer covering a wide concentration range.

    • Dilute the radiolabeled ligand in the assay buffer to a final concentration that is approximately equal to its dissociation constant (Kd) for the receptor subtype being studied.

    • Resuspend the cell membranes in the assay buffer to a predetermined optimal protein concentration.

  • Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:

    • Total Binding: Contains assay buffer, the radiolabeled ligand, and the cell membrane suspension.

    • Non-specific Binding (NSB): Contains the non-specific binding control (e.g., atropine), the radiolabeled ligand, and the cell membrane suspension.

    • Competition: Contains a specific dilution of this compound, the radiolabeled ligand, and the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters on the plate 3-4 times with ice-cold wash buffer to remove any residual unbound radioligand.[1]

  • Radioactivity Counting: Allow the filter mat to dry completely. Once dry, add scintillation fluid to each well (or transfer the filters to scintillation vials) and measure the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells. For the competition wells, plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the Ki (inhibitory constant) of this compound.

Protocol: Histamine Release Assay (using RBL-2H3 cells)

This assay is designed to measure the ability of this compound to inhibit antigen-induced degranulation and subsequent histamine release from a mast cell line.

Materials:

  • Rat basophilic leukemia (RBL-2H3) cells

  • Anti-DNP IgE antibody for sensitization

  • DNP-BSA (dinitrophenyl-bovine serum albumin) as the antigen

  • This compound methylsulfate

  • Tyrode's buffer (or another suitable physiological buffer)

  • Lysis buffer (e.g., 1% Triton X-100 in Tyrode's buffer)

  • o-phthalaldehyde (OPA) reagent for histamine detection

  • Sterile 96-well plates (one for cell culture and one for the histamine assay)

  • A fluorometric microplate reader

Procedure:

  • Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and allow them to grow overnight. Sensitize the cells by incubating them with anti-DNP IgE (e.g., at a concentration of 0.5 µg/mL) for 2-4 hours at 37°C.

  • Pre-treatment with this compound: Wash the sensitized cells twice with warm Tyrode's buffer to remove unbound IgE. Then, pre-incubate the cells with various concentrations of this compound in Tyrode's buffer for 30 minutes at 37°C.

  • Antigen Challenge: Induce degranulation and histamine release by adding DNP-BSA (e.g., at a concentration of 100 ng/mL) to the wells. Incubate for 30-60 minutes at 37°C.

  • Sample Collection: After the incubation, place the plate on ice to stop the reaction. Centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes at 4°C) to pellet the cells. Carefully collect the supernatant, which contains the released histamine.

  • Histamine Measurement:

    • Transfer a portion of the supernatant to a new 96-well plate.

    • Add the OPA reagent to each well.

    • Incubate the plate in the dark at room temperature for 5-10 minutes.

    • Stop the reaction by adding an acid solution (e.g., H2SO4).

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

  • Determination of Total Histamine: To determine the total amount of histamine in the cells, lyse an equal number of untreated sensitized cells with the lysis buffer. The histamine content in this lysate represents 100% release.

  • Data Analysis: Calculate the percentage of histamine release for each this compound concentration relative to the control wells that received only the antigen. Plot the percentage of inhibition of histamine release against the logarithm of the this compound concentration and determine the IC50 value.

Mandatory Visualizations

G Muscarinic Receptor Signaling Pathways cluster_0 Gq/11 Pathway (M1, M3, M5) cluster_1 Gi/o Pathway (M2, M4) Thiazinamium_q This compound M135 M1, M3, M5 Receptors Thiazinamium_q->M135 Antagonist Gq11 Gq/11 M135->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Thiazinamium_i This compound M24 M2, M4 Receptors Thiazinamium_i->M24 Antagonist Gio Gi/o M24->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic Receptor Signaling Pathways Antagonized by this compound.

G Potential Modulation of Inflammatory Signaling by this compound cluster_0 NF-κB Pathway cluster_1 MAPK Pathway This compound This compound IKK IKK Complex This compound->IKK Potential Inhibition MAPKKK MAPKKK (e.g., RAF) This compound->MAPKKK Potential Modulation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Gene_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_NFkB MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Gene_MAPK Cell Proliferation, Inflammation Transcription_Factors->Gene_MAPK

Caption: Potential Modulation of Inflammatory Signaling by this compound.

G Experimental Workflow for Optimizing this compound Concentration Start Start Prep Prepare this compound Stock Solution Start->Prep DoseResponse Perform Dose-Response (e.g., MTT Assay) Prep->DoseResponse DetermineIC50 Determine IC50 DoseResponse->DetermineIC50 SelectConc Select Non-toxic Concentration Range DetermineIC50->SelectConc FunctionalAssay Perform Functional Assays (e.g., Receptor Binding, Histamine Release) SelectConc->FunctionalAssay Analyze Analyze and Interpret Results FunctionalAssay->Analyze End End Analyze->End

Caption: Experimental Workflow for Optimizing this compound Concentration.

References

Troubleshooting & Optimization

Technical Support Center: Thiazinamium Aqueous Solution Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Thiazinamium in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the successful preparation and use of this compound solutions in your experiments.

Troubleshooting Guide: this compound Precipitation

Issue: My this compound solution is cloudy or has visible precipitate immediately after preparation.

This is a common issue that can arise from several factors related to the dissolution process. Follow this workflow to diagnose and resolve the problem:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Solutions A Precipitation observed during preparation B Was the final volume of solvent added before complete dissolution? A->B C Was the pH of the solution adjusted before adding the final volume? B->C No E Action: Dissolve this compound in 80-90% of the final solvent volume, ensure it is fully dissolved, then add the remaining solvent. B->E Yes D Is the concentration too high? C->D Yes F Action: For buffered solutions, dissolve this compound in 80-90% of the water, adjust the pH to the desired range, and then bring to the final volume. C->F No G Action: Check the solubility limits. Prepare a more dilute solution or consider using a co-solvent if the protocol allows. D->G Yes

Caption: Troubleshooting workflow for immediate precipitation.

Issue: My this compound solution, which was initially clear, has developed a precipitate over time.

Delayed precipitation can be caused by changes in storage conditions or inherent instability of the solution.

Possible Causes and Solutions:

  • Temperature Fluctuations:

    • Problem: The solubility of many salts, including this compound, can be temperature-dependent. A decrease in temperature can reduce solubility and cause the compound to precipitate out of solution.

    • Solution: Store the solution at a constant, controlled room temperature. If refrigeration is necessary, be aware of the potential for precipitation. If a precipitate forms upon cooling, gently warm the solution to room temperature to see if it redissolves. Avoid repeated freeze-thaw cycles.

  • Exposure to Light:

    • Problem: Phenothiazine (B1677639) derivatives like this compound can be light-sensitive.[1][2] Photodegradation can lead to the formation of less soluble byproducts.

    • Solution: Always store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[2]

  • pH Shift:

    • Problem: The pH of an unbuffered aqueous solution can change over time due to the absorption of atmospheric CO2, which can lower the pH. As this compound's solubility is likely pH-dependent, this shift can cause precipitation.

    • Solution: Use a buffered solution to maintain a stable pH. If using an unbuffered solution, prepare it fresh and use it promptly.

  • Evaporation of Solvent:

    • Problem: Over time, especially if the container is not properly sealed, the solvent can evaporate, increasing the concentration of this compound beyond its solubility limit.

    • Solution: Ensure that the solution is stored in a tightly sealed container.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound methylsulfate (B1228091) in water?

This compound methylsulfate has a reported solubility of approximately 10% in water at 25°C.[1] This is equivalent to 100 mg/mL.

Q2: How does pH affect the solubility of this compound?

As a phenothiazine derivative and a quaternary ammonium (B1175870) salt, the solubility of this compound is expected to be influenced by pH.[1][3] While specific data for this compound is limited, phenothiazine derivatives are generally more soluble in acidic conditions.[1] The stability of some phenothiazine solutions is also affected by the pH, with maximum stability often found in a specific pH range.[4] It is recommended to determine the optimal pH for both solubility and stability for your specific application.

Q3: Can I use buffers to prepare my this compound solution?

Yes, using a buffer is recommended to maintain a stable pH. However, be aware of potential incompatibilities. Some buffer salts can precipitate in the presence of high concentrations of organic compounds or when mixed with organic co-solvents.[5] When preparing a buffered solution, it is good practice to dissolve the this compound in the aqueous component first before adding any other reagents.

Q4: What is the best way to store aqueous this compound solutions?

This compound solutions should be stored in well-closed, airtight containers, protected from light.[2] Storage at a controlled room temperature is generally recommended to avoid precipitation due to temperature changes.

Q5: Can I use an organic co-solvent to increase the solubility of this compound?

This compound methylsulfate is freely soluble in absolute ethanol (B145695) and sparingly soluble in acetone.[1] If your experimental protocol allows, using a co-solvent like ethanol could be an option to increase solubility. However, be cautious when mixing aqueous buffers with organic solvents, as this can sometimes lead to the precipitation of the buffer salts.[5]

Data Presentation

Solvent Solubility Reference
Water (25°C)~10% (~100 mg/mL)[1]
Absolute EthanolFreely Soluble[1]
AcetoneSparingly Soluble[1]
EtherPractically Insoluble[1]
BenzenePractically Insoluble[1]

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound Methylsulfate
  • Materials:

    • This compound methylsulfate powder

    • High-purity water (e.g., deionized, distilled)

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Calibrated pH meter (if preparing a buffered solution)

    • Appropriate buffer reagents (if applicable)

  • Procedure for Unbuffered Solution:

    • Weigh the desired amount of this compound methylsulfate.

    • Transfer the powder to a volumetric flask.

    • Add approximately 80-90% of the final volume of high-purity water.

    • Place a stir bar in the flask and stir on a magnetic stirrer until the solid is completely dissolved.

    • Once dissolved, add high-purity water to the final volume mark.

    • Invert the flask several times to ensure the solution is homogeneous.

    • Store in a tightly sealed container, protected from light.

  • Procedure for Buffered Solution:

    • Weigh the desired amount of this compound methylsulfate.

    • Transfer the powder to a beaker.

    • Add approximately 80-90% of the final volume of high-purity water.

    • Dissolve the this compound methylsulfate completely with stirring.

    • Add the buffer reagents and stir until dissolved.

    • Adjust the pH to the desired value using a calibrated pH meter and an appropriate acid or base.

    • Quantitatively transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

    • Add high-purity water to the final volume mark.

    • Invert the flask several times to ensure homogeneity.

    • Store in a tightly sealed, light-protected container.

Visualizations

G cluster_0 Factors Influencing Solubility cluster_1 Physicochemical Properties cluster_2 External Factors A This compound Solubility B Temperature A->B C pH A->C D Solvent Polarity A->D E Concentration A->E F Light Exposure A->F G Storage Time A->G H Buffer Composition A->H

Caption: Factors affecting this compound solubility.

References

Thiazinamium Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of Thiazinamium methylsulfate (B1228091) in common cell culture media. The following sections offer troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and an overview of the signaling pathways affected by this compound to facilitate successful in vitro experimentation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture.

Issue Potential Cause Recommended Solution
Inconsistent or weaker-than-expected biological effects Compound Degradation: this compound, as a phenothiazine (B1677639) derivative, can be susceptible to photodegradation and oxidation, especially when exposed to light and ambient temperatures for extended periods. The quaternary ammonium (B1175870) group may also undergo hydrolysis under certain pH conditions.Prepare fresh stock solutions of this compound before each experiment. Store stock solutions in small aliquots, protected from light, at -20°C or -80°C to minimize freeze-thaw cycles. When diluting in culture media for experiments, use the solution immediately. Consider conducting a time-course experiment to determine the effective window of compound activity.
Interaction with Media Components: Components in cell culture media, such as amino acids, keto acids, and trace metals, can potentially interact with and reduce the effective concentration of this compound.[1]To minimize these interactions, consider using a serum-free medium if compatible with your cell line. If serum is required, perform dose-response curves to establish the optimal concentration for your specific experimental conditions.
Incorrect Concentration: Errors in calculating dilutions or weighing the compound can lead to inaccurate final concentrations.Double-check all calculations for dilutions. Ensure the compound is fully dissolved in the initial solvent before further dilution into the cell culture medium.
Observed Cytotoxicity at Expected Therapeutic Concentrations Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be toxic to the cells at the final concentration used in the culture.Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess solvent toxicity. Aim for a final solvent concentration of less than 0.1% (v/v).
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to a particular compound.Perform a dose-response cytotoxicity assay (e.g., MTT, LDH assay) for your specific cell line to determine the non-toxic working concentration range of this compound.
Precipitate Formation in Culture Medium Poor Solubility: this compound methylsulfate may have limited solubility in certain media formulations, especially at higher concentrations or different pH values.Visually inspect the medium for any precipitate after adding this compound. If a precipitate is observed, try preparing a more dilute stock solution or using a different solvent. Ensure the pH of the final solution is within the physiological range.
Variability Between Experimental Repeats Inconsistent Cell Culture Conditions: Variations in cell seeding density, passage number, or incubator conditions (temperature, CO2, humidity) can lead to inconsistent results.Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure uniform seeding density across all wells and experiments. Regularly monitor and calibrate your incubator.
Low Receptor Expression: The target cells may have low or no expression of the histamine (B1213489) H1 or muscarinic receptors that this compound acts upon.[2]Confirm the expression of the target receptors in your cell line using methods such as RT-qPCR, Western blot, or flow cytometry.[2]
Receptor Desensitization: Prolonged or repeated exposure to an antagonist can sometimes lead to changes in receptor expression or signaling pathways.Consider using shorter incubation times for your experiments or including a "wash-out" period to allow cells to recover.[2]

Frequently Asked Questions (FAQs)

Q1: How stable is this compound methylsulfate in common cell culture media like DMEM and RPMI-1640?

Q2: What are the likely degradation pathways for this compound in cell culture?

Based on its chemical structure, the primary degradation pathways for this compound in cell culture are likely:

  • Oxidation: The phenothiazine ring system is susceptible to oxidation, potentially forming sulfoxides and other oxidation products.[1]

  • Photodegradation: Exposure to light, especially UV light, can lead to the degradation of the phenothiazine structure.[5][6]

  • Hydrolysis: The quaternary ammonium moiety may undergo hydrolysis, although this is generally slow at physiological pH.

Q3: How should I prepare and store this compound for cell culture experiments?

To ensure the integrity of the compound, follow these recommendations:

  • Storage of Solid Compound: Store solid this compound methylsulfate at a low temperature (e.g., -20°C), protected from light and moisture.

  • Preparation of Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like sterile DMSO or ethanol.

  • Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles. These aliquots should be protected from light.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your cell culture medium. Use this working solution immediately.

Q4: What are the primary cellular targets of this compound?

This compound methylsulfate is known to be an antihistamine with anticholinergic properties. Its primary cellular targets are:

  • Histamine H1 Receptors: It acts as an antagonist at H1 receptors, blocking the effects of histamine.[7][8]

  • Muscarinic Acetylcholine (B1216132) Receptors: It also exhibits antagonist activity at muscarinic receptors, which accounts for its anticholinergic effects.[9][10]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a general method to assess the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound methylsulfate

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile, light-protected tubes (e.g., amber microcentrifuge tubes)

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Prepare a stock solution of this compound methylsulfate in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Prepare the working solution by diluting the stock solution in your complete cell culture medium to the highest concentration you plan to use in your experiments.

  • Aliquot the working solution into several sterile, light-protected tubes.

  • Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration.

  • Store the collected samples immediately at -80°C until analysis to prevent further degradation.

  • Analyze the samples by HPLC to quantify the remaining concentration of this compound at each time point. An established HPLC method for this compound methylsulfate can be adapted for this purpose.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

  • Plot the percentage of remaining this compound against time to determine its stability profile in your cell culture medium under your experimental conditions.

Signaling Pathways and Visualizations

This compound methylsulfate exerts its effects primarily by antagonizing Histamine H1 receptors and Muscarinic acetylcholine receptors.

This compound as a Histamine H1 Receptor Antagonist

This compound blocks the binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of histamine, such as the release of intracellular calcium and the activation of protein kinase C (PKC), are inhibited.

H1_Receptor_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: this compound antagonism of the Histamine H1 receptor signaling pathway.

This compound as a Muscarinic Receptor Antagonist

This compound also acts as an antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is also a Gq/11-coupled GPCR. By blocking the binding of acetylcholine (ACh), this compound prevents the activation of the same downstream signaling cascade involving PLC, IP3, and DAG, thereby inhibiting ACh-mediated effects such as smooth muscle contraction and glandular secretion.[11]

M3_Receptor_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M3R Muscarinic M3 Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces ACh Acetylcholine (ACh) ACh->M3R Binds & Activates This compound This compound This compound->M3R Blocks Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: this compound antagonism of the Muscarinic M3 receptor signaling pathway.

Experimental Workflow for Assessing this compound Stability

The following diagram outlines the logical flow of an experiment to determine the stability of this compound in cell culture medium.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis PrepStock Prepare this compound Stock Solution PrepWorking Dilute to Working Concentration in Medium PrepStock->PrepWorking Incubate Incubate at 37°C, 5% CO₂ in Light-Protected Tubes PrepWorking->Incubate Sample Collect Samples at Multiple Time Points Incubate->Sample Store Store Samples at -80°C Sample->Store Analyze Quantify this compound by HPLC Store->Analyze Data Calculate % Remaining and Plot vs. Time Analyze->Data

Caption: Workflow for determining the stability of this compound in cell culture media.

References

Technical Support Center: Thiazinamium in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thiazinamium in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound, available as this compound metilsulfate or this compound chloride, is a quaternary ammonium (B1175870) derivative of promethazine, belonging to the phenothiazine (B1677639) class of compounds.[1][2][3] Its primary mechanisms of action are as an antihistamine (H1 receptor antagonist) and an anticholinergic agent (muscarinic acetylcholine (B1216132) receptor antagonist).[4][5] This dual activity means it can interfere with signaling pathways involving both histamine (B1213489) and acetylcholine.[5][6]

Q2: What are the key solubility and stability characteristics of this compound?

A2: this compound metilsulfate is reported to have good solubility in water (~10% at 25°C) and is freely soluble in absolute ethanol.[1] It is sparingly soluble in acetone (B3395972) and practically insoluble in ether and benzene.[1] As a phenothiazine derivative, it may be sensitive to light and should be stored accordingly to prevent degradation.[1] The quaternary ammonium group confers high polarity, which can affect its ability to cross cell membranes.

Q3: Why am I seeing unexpected effects on cell viability or proliferation in my assay?

A3: this compound's effects extend beyond its primary targets. As a phenothiazine, it can exhibit polypharmacology, interacting with multiple cellular targets and processes.[7] These compounds are known to interfere with cell membranes, potentially disrupting membrane integrity and fluidity, which can lead to cytotoxicity.[8][9] Furthermore, off-target effects on dopamine (B1211576) and serotonin (B10506) receptors, or ion channels, could indirectly impact cell health and proliferation.[10]

Q4: Could this compound be acting as a Pan-Assay Interference Compound (PAINS) in my screening assay?

A4: While not classically listed as a PAINS, the phenothiazine scaffold to which this compound belongs is known to be problematic in high-throughput screening (HTS).[11] Phenothiazines can cause assay interference through various mechanisms, including redox activity, formation of reactive metabolites, and non-specific interactions with proteins.[12][13] Its cationic and amphiphilic nature may also lead to the formation of aggregates that can sequester the target protein or interfere with the assay signal.

Q5: My results show variable activity between experiments. What could be the cause?

A5: Inter-experimental variability can stem from several sources. Studies on this compound have noted substantial inter-individual variation in bioavailability and metabolism in vivo, suggesting that minor differences in cell culture conditions or metabolic activity of cells could lead to variable results in vitro.[14] Additionally, factors like compound stability, especially if stock solutions are stored improperly or for extended periods, and the presence of impurities can contribute to inconsistent outcomes.[8]

Troubleshooting Guides

Issue 1: Unexpected Antagonism or Agonism in a Receptor-Binding Assay

Symptoms:

  • Inhibition or activation observed in an assay for a receptor unrelated to muscarinic or histamine targets.

  • Non-saturable binding curves or unusually steep dose-response curves.

Possible Causes & Solutions:

CauseTroubleshooting StepRationale
Off-Target Binding Run a counterscreen against a panel of common off-target receptors (e.g., dopamine, serotonin, adrenergic receptors).Phenothiazines are known to have a broad receptor-binding profile.[10][15] This will help determine if the observed effect is due to a specific, unintended interaction.
Compound Aggregation Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Measure particle size using Dynamic Light Scattering (DLS).Cationic amphiphilic drugs like this compound can form aggregates at higher concentrations, leading to non-specific inhibition. Detergents can disrupt these aggregates.
Assay Interference Perform an assay with a different detection method (e.g., switch from a fluorescence-based to a label-free readout).This compound may interfere with the assay signal itself (e.g., fluorescence quenching/enhancement). Changing the detection technology can rule this out.
Reactive Impurities Use a freshly prepared sample of this compound or re-purify the existing stock. Analyze purity via HPLC-MS.Degradation products or synthetic impurities can be reactive and cause false positives.[8]
Issue 2: High Background Signal or False Positives in Cell-Based Assays

Symptoms:

  • Increased signal in "no target" control wells.

  • Apparent activity in a reporter gene assay that does not correlate with the expected pathway modulation.

Possible Causes & Solutions:

CauseTroubleshooting StepRationale
Membrane Disruption Perform a cell viability/cytotoxicity assay (e.g., LDH release or propidium (B1200493) iodide staining) in parallel at the same concentrations.This compound can disrupt cell membranes, causing leakage of cellular components (including reporter proteins) and leading to false signals.[9]
Redox Cycling Include an antioxidant (e.g., N-acetylcysteine) in the assay medium or run the assay under anaerobic conditions if possible.The phenothiazine ring system can undergo redox cycling, generating reactive oxygen species (ROS) that can interfere with assay components or induce cellular stress pathways.[12]
Reporter Enzyme Interference For luciferase-based assays, run a cell-free experiment with purified luciferase enzyme and this compound to check for direct inhibition or stabilization.Some compounds can directly interact with the reporter enzyme, confounding the readout.[8][13]
Lysosomal Sequestration (Lysosomotropism) Use a lysosomal stain (e.g., LysoTracker) to see if the compound accumulates in lysosomes.As a cationic amphiphilic drug, this compound can become trapped in acidic organelles like lysosomes, leading to high intracellular concentrations and off-target effects.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Different Bioassays

Assay TypeTargetCell Line / SystemThis compound IC50 (µM)Reference Compound IC50 (µM)
Radioligand BindingMuscarinic M3 ReceptorCHO-K1 Membranes0.05Atropine (B194438): 0.002
Radioligand BindingHistamine H1 ReceptorHeLa Membranes0.12Diphenhydramine: 0.03
Calcium Flux AssayMuscarinic M3 ReceptorHEK2930.09Atropine: 0.005
Reporter Gene AssayNF-κB PathwayTHP-1> 10 (potential interference)LPS: N/A (agonist)
Cell ViabilityCytotoxicityHepG2 (72 hr)15.5Doxorubicin: 0.8

Note: Data are hypothetical and for illustrative purposes.

Table 2: Solubility of this compound Metilsulfate in Common Assay Buffers

Buffer SystempHTemperature (°C)Maximum Solubility (mg/mL)
Deionized Water7.025~100[1]
Phosphate-Buffered Saline (PBS)7.425> 50
Hanks' Balanced Salt Solution (HBSS)7.437> 50
DMEM + 10% FBS7.437> 20

Experimental Protocols

Protocol 1: Muscarinic M3 Receptor Competitive Binding Assay
  • Preparation of Membranes: Prepare cell membranes from CHO-K1 cells stably expressing the human muscarinic M3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) at a final concentration equal to its K_d (~0.2 nM).

  • Procedure: a. In a 96-well plate, add 25 µL of assay buffer, 25 µL of this compound dilutions (or control compound), and 50 µL of cell membranes (10-20 µg protein). b. To determine non-specific binding, use 1 µM atropine. c. Add 25 µL of [³H]-NMS. d. Incubate at 25°C for 60 minutes with gentle agitation. e. Terminate the assay by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold assay buffer. f. Dry the filter plate, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of specific binding and determine the IC50 value using non-linear regression.

Protocol 2: Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value for cytotoxicity.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq H1R Histamine H1 Receptor H1R->Gq PLC Phospholipase C (PLC) Gq->PLC This compound This compound This compound->M3R Antagonist This compound->H1R Antagonist IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Contraction, Secretion) Ca_release->Response PKC->Response Troubleshooting_Workflow Start Unexpected Result (e.g., Low Potency or High Variability) Check_Purity Verify Compound Purity and Identity (LC-MS) Start->Check_Purity Check_Solubility Confirm Solubility in Assay Buffer Check_Purity->Check_Solubility Yes Impure Re-purify or Synthesize New Batch Check_Purity->Impure No Check_Interference Assay Interference? (e.g., Counterscreens) Check_Solubility->Check_Interference Yes Insoluble Modify Buffer (e.g., add solubilizer) or Lower Concentration Check_Solubility->Insoluble No Check_Cytotoxicity Is Compound Cytotoxic at Test Concentrations? Check_Interference->Check_Cytotoxicity No Interference Change Assay Format or Use Orthogonal Assay Check_Interference->Interference Yes Cytotoxic Lower Concentration Range or Choose Different Assay Check_Cytotoxicity->Cytotoxic Yes Valid_Result Result is Likely Valid. Investigate Biological Cause. Check_Cytotoxicity->Valid_Result No Logical_Relationships cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_bio Biological Issues Purity Purity & Stability False_Positive False Positive Result Purity->False_Positive Aggregation Aggregation Aggregation->False_Positive Solubility Solubility Solubility->False_Positive Signal_Interference Signal Interference (Fluorescence, etc.) Signal_Interference->False_Positive Reagent_Reactivity Reagent Reactivity Reagent_Reactivity->False_Positive Reporter_Effect Reporter Enzyme Effect Reporter_Effect->False_Positive Off_Target Off-Target Effects Off_Target->False_Positive Cytotoxicity Cytotoxicity Cytotoxicity->False_Positive Membrane_Effects Membrane Disruption Membrane_Effects->False_Positive

References

Long-term stability of frozen Thiazinamium stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of frozen Thiazinamium methylsulfate (B1228091) stock solutions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound methylsulfate and what is its primary mechanism of action?

A1: this compound methylsulfate is an antihistaminic and anticholinergic drug belonging to the phenothiazine (B1677639) class of compounds.[1] Its primary mechanism of action is as a histamine (B1213489) H1 receptor antagonist. By blocking the H1 receptor, it prevents histamine from binding and initiating the signaling cascade that leads to allergic and inflammatory responses.

Q2: What is the recommended solvent for preparing this compound methylsulfate stock solutions?

A2: this compound methylsulfate has a solubility of approximately 10% in water at 25°C and is freely soluble in absolute ethanol (B145695).[2] For cell culture experiments, sterile water or a buffered solution such as Phosphate-Buffered Saline (PBS) are common choices. For other applications, ethanol may be used. It is practically insoluble in ether and benzene.[2]

Q3: What are the recommended storage conditions for frozen this compound methylsulfate stock solutions?

A3: While specific long-term stability data for frozen this compound methylsulfate solutions is not extensively published, general best practices for small molecules suggest storing aliquots at -20°C or -80°C to minimize degradation.[3] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]

Q4: How long can I expect my frozen this compound methylsulfate stock solution to be stable?

A4: The long-term stability of a frozen this compound methylsulfate stock solution will depend on several factors, including the solvent, concentration, storage temperature, and the number of freeze-thaw cycles. Without specific stability studies, it is impossible to provide a definitive shelf-life. It is highly recommended to conduct your own stability assessment to determine the usable life of your stock solutions under your specific storage conditions.

Q5: Are there any known stability issues with this compound methylsulfate?

A5: this compound methylsulfate is reported to discolor upon exposure to light.[2] Therefore, it is essential to protect stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil. As a phenothiazine derivative, it may also be susceptible to oxidation.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound methylsulfate stock solutions.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation upon thawing The concentration of the stock solution may be too high for the solvent at the storage temperature. The compound may have a lower solubility at colder temperatures.Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.[4] If precipitation persists, consider preparing a new stock solution at a lower concentration. When diluting into an aqueous buffer, ensure the final concentration of any organic co-solvent (like DMSO, if used) is sufficient to maintain solubility.[6]
Discoloration of the stock solution Exposure to light can cause this compound methylsulfate to discolor.[2] Oxidation of the phenothiazine ring may also lead to color changes.[5]Always store stock solutions in light-protected containers (e.g., amber vials). Prepare fresh solutions if significant discoloration is observed, as this may indicate degradation.
Loss of biological activity in experiments The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or prolonged storage.Perform a stability study to determine the viable shelf-life of your stock solution (see Experimental Protocols). Always use freshly thawed aliquots for experiments and avoid using a stock solution that has been repeatedly frozen and thawed.
Inconsistent experimental results This could be due to variability in the concentration of the stock solution after thawing or partial degradation of the compound.Ensure the stock solution is completely thawed and homogenous before use by vortexing. Use a validated analytical method, such as HPLC, to confirm the concentration of your stock solution over time.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Methylsulfate Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in sterile water.

Materials:

  • This compound methylsulfate powder

  • Sterile, high-purity water

  • Sterile, light-protected storage vials (e.g., amber cryovials)

  • Calibrated analytical balance

  • Sterile pipette tips and tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound methylsulfate powder. For a 10 mg/mL solution, weigh 10 mg of the powder.

  • Transfer the powder to a sterile conical tube.

  • Add a small volume of sterile water (e.g., 500 µL) to the tube.

  • Vortex the solution until the powder is completely dissolved.

  • Bring the solution to the final volume with sterile water. For a 1 mL final volume, add sterile water up to the 1 mL mark.

  • Vortex the solution again to ensure homogeneity.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Label the vials with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Long-Term Stability Assessment of Frozen this compound Methylsulfate Stock Solutions

This protocol outlines a systematic approach to determine the stability of your frozen stock solutions over time.

Objective: To evaluate the chemical stability of frozen this compound methylsulfate stock solutions at different storage temperatures.

Methodology:

  • Prepare a large batch of this compound methylsulfate stock solution following Protocol 1.

  • Divide the stock solution into multiple aliquots in light-protected vials.

  • Designate storage conditions to be tested (e.g., -20°C and -80°C).

  • Establish time points for analysis. Recommended time points for a long-term study are: 0 (initial), 1, 3, 6, 12, and 24 months.[8]

  • At each time point, retrieve a set of vials from each storage condition.

  • Perform the following analyses on the thawed aliquots:

    • Visual Inspection: Note any changes in color, clarity, or the presence of precipitate.

    • pH Measurement: Measure the pH of the solution to check for any significant shifts.

    • Concentration and Purity Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound methylsulfate and to detect any degradation products. A validated HPLC method for this compound methylsulfate has been described using a C18 reversed-phase column with UV detection at 254 nm.[7]

Data Presentation:

Record your findings in the following tables to track the stability of your stock solutions.

Table 1: Visual and Physical Stability of Frozen this compound Methylsulfate Stock Solutions

Time PointStorage Temp.Appearance (Color, Clarity)PrecipitationpH
0N/A
1 Month-20°C
-80°C
3 Months-20°C
-80°C
......

Table 2: Chemical Stability of Frozen this compound Methylsulfate Stock Solutions by HPLC

Time PointStorage Temp.Concentration (mg/mL)% of Initial ConcentrationPeak Area of Degradation Products
0N/A100%
1 Month-20°C
-80°C
3 Months-20°C
-80°C
......

Mandatory Visualizations

G cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (Gq-protein coupled) Histamine->H1R Binds to Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ release ER->Ca2 Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., inflammation, smooth muscle contraction) PKC->CellularResponse Phosphorylates targets leading to This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of this compound.

G cluster_1 Workflow for Stability Assessment of Frozen this compound Stock Solution Prep Prepare this compound Stock Solution Aliquot Aliquot into single-use vials Prep->Aliquot Store Store at -20°C and -80°C Aliquot->Store TimePoints Analyze at defined time points (0, 1, 3, 6, 12, 24 months) Store->TimePoints Analysis Perform Analysis TimePoints->Analysis Visual Visual Inspection (Color, Precipitation) Analysis->Visual pH pH Measurement Analysis->pH HPLC HPLC Analysis (Concentration, Purity) Analysis->HPLC Data Record and Analyze Data Visual->Data pH->Data HPLC->Data ShelfLife Determine Shelf-Life Data->ShelfLife

Caption: Experimental workflow for assessing the long-term stability of frozen this compound stock solutions.

G cluster_2 Potential Degradation Pathway of Phenothiazines Phenothiazine Phenothiazine Derivative (e.g., this compound) Oxidation Oxidation (e.g., by O₂, light) Phenothiazine->Oxidation Phenothiazinone Phenothiazin-3-one Phenothiazine->Phenothiazinone Can form Radical Radical Cation Sulfoxide Sulfoxide Derivative Radical->Sulfoxide Dimer Oxidized Dimer Radical->Dimer Water H₂O Radical->Water Oxidation->Radical Forms Water->Sulfoxide Reacts with

Caption: A simplified diagram illustrating potential oxidative degradation pathways for phenothiazine derivatives.

References

Technical Support Center: Optimizing Thiazinamium Incubation Time in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Thiazinamium in various cell-based assays. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in a cell culture setting?

A1: this compound is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) and histamine (B1213489) H1 receptors.[1][2] By blocking these G protein-coupled receptors (GPCRs), this compound inhibits downstream signaling pathways, such as the mobilization of intracellular calcium and the modulation of cyclic AMP (cAMP) levels.[3][4]

Q2: What is a recommended starting point for this compound concentration and incubation time?

A2: For a novel compound like this compound in a specific cell line, it is crucial to perform both a dose-response and a time-course experiment. A sensible starting concentration range for a GPCR antagonist is typically between 0.1 µM and 10 µM. The incubation time is highly dependent on the experimental endpoint:

  • Short-term signaling events (e.g., calcium flux, cAMP inhibition): An incubation time of 30 minutes to 4 hours is often sufficient to observe an effect.[5][6]

  • Downstream effects (e.g., cytokine secretion, gene expression, cell viability): A longer incubation period of 24 to 72 hours is generally required.

Q3: How does the choice of cell line impact the optimal incubation time for this compound?

A3: The optimal incubation time for this compound can vary significantly between different cell lines. This is due to several factors, including:

  • Receptor density: Cell lines with higher expression levels of muscarinic or histamine H1 receptors may respond more quickly.

  • Metabolic rate: Cells with a higher metabolic rate may process the compound differently.

  • Doubling time: For proliferation or cytotoxicity assays, the cell doubling time will influence the necessary incubation period.

It is essential to optimize the incubation time for each specific cell line used.

Q4: What are the best practices for preparing this compound for cell culture experiments?

A4: this compound is a quaternary ammonium salt, which generally has good aqueous solubility.

  • Solvent: Prepare a high-concentration stock solution in a suitable solvent like sterile water or DMSO.

  • Working Dilutions: Make fresh serial dilutions in your complete cell culture medium for each experiment.

  • Stability: While specific stability data for this compound in cell culture media is limited, related compounds like thiamine (B1217682) can be susceptible to degradation.[7][8] It is advisable to prepare fresh solutions and protect them from light to minimize potential degradation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects on the plate.[9]Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate for critical data points.
Low or no inhibitory effect of this compound Insufficient incubation time for the antagonist to reach binding equilibrium.[5]Perform a time-course experiment, testing a range of pre-incubation times (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) to find the optimal duration for your specific antagonist and cell line.
This compound degradation.Prepare fresh stock solutions and working dilutions for each experiment. Minimize exposure of the compound to light and elevated temperatures.
Low receptor expression on the chosen cell line.Confirm the expression of muscarinic and/or histamine H1 receptors on your cell line using techniques like qPCR, western blot, or flow cytometry.
Unexpected cytotoxicity observed The compound may have inherent cytotoxic effects at the concentrations tested, particularly as it is a quaternary ammonium compound.[10]Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic profile of this compound on your cell line. Use concentrations below the cytotoxic threshold for functional assays.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
High background signal in functional assays High basal activity of the signaling pathway in the absence of an agonist.Optimize cell seeding density and serum concentration in the assay medium. Serum starvation for a few hours before the assay can sometimes reduce background.

Data Presentation

Table 1: Hypothetical Optimization of this compound Incubation Time in a Calcium Flux Assay

This table illustrates the effect of varying pre-incubation times of a fixed concentration of this compound (1 µM) on the inhibition of agonist-induced calcium release.

Pre-incubation Time (minutes)% Inhibition of Agonist Response (Mean ± SD)
1535.2 ± 4.5
3068.7 ± 3.1
6085.4 ± 2.5
12086.1 ± 2.8
24084.9 ± 3.0

In this example, a pre-incubation time of 60 minutes appears to be optimal, as the inhibitory effect has plateaued.

Table 2: Example of this compound Cytotoxicity Profile

This table shows hypothetical IC50 values for this compound in a cytotoxicity assay at different incubation times.

Incubation Time (hours)Cell Viability IC50 (µM)
24> 100
4875.3
7242.8

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time in a Calcium Flux Assay

This protocol is designed to identify the optimal pre-incubation time for this compound to achieve maximal antagonist activity.

Materials:

  • Cells expressing the target muscarinic or histamine H1 receptor

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • This compound

  • Agonist for the target receptor (e.g., acetylcholine or histamine)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

Procedure:

  • Cell Seeding: Seed cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Pre-incubation with this compound: Wash the cells with assay buffer. Add this compound at a fixed concentration (e.g., 1 µM) to the wells. Incubate for different time points (e.g., 15, 30, 60, 120, and 240 minutes) at 37°C. Include vehicle control wells.

  • Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record the baseline fluorescence.

  • Agonist Addition: Add the agonist at a pre-determined EC80 concentration to all wells simultaneously.

  • Data Acquisition: Continue to record the fluorescence signal to measure the change in intracellular calcium concentration.

  • Data Analysis: Determine the percentage of inhibition for each pre-incubation time point compared to the vehicle control. The optimal pre-incubation time is the point at which the inhibitory effect of this compound plateaus.

Protocol 2: Cytotoxicity Assay using a Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol determines the cytotoxic effects of this compound over a range of concentrations and incubation times.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • 96-well white, clear-bottom microplate

  • Luminescent cell viability assay reagent

Procedure:

  • Cell Seeding: Seed cells in the 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for different time points (e.g., 24, 48, and 72 hours) at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of the luminescent cell viability reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Determine the IC50 value using a sigmoidal dose-response curve.

Visualizations

Thiazinamium_Signaling_Pathway cluster_0 Muscarinic Receptor (M1/M3/M5) Pathway cluster_1 Histamine H1 Receptor Pathway Thiazinamium_M This compound mAChR mAChR (M1/M3/M5) Thiazinamium_M->mAChR ACh Acetylcholine ACh->mAChR Gq Gq mAChR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Thiazinamium_H This compound H1R H1 Receptor Thiazinamium_H->H1R Histamine Histamine Histamine->H1R Gq_H1 Gq H1R->Gq_H1 PLC_H1 PLC Gq_H1->PLC_H1 PIP2_H1 PIP2 PLC_H1->PIP2_H1 IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca_release_H1 Ca²⁺ Release IP3_H1->Ca_release_H1 PKC_H1 PKC Activation DAG_H1->PKC_H1

Caption: this compound's antagonist action on muscarinic and histamine H1 receptor signaling pathways.

Incubation_Time_Optimization_Workflow start Start: Define Assay Endpoint dose_response Perform Initial Dose-Response (e.g., 1-hour incubation) start->dose_response time_course Select Fixed this compound Concentration (e.g., EC80 from initial screen) dose_response->time_course run_time_course Run Time-Course Experiment (Vary pre-incubation times) time_course->run_time_course analyze Analyze Data: Plot % Inhibition vs. Time run_time_course->analyze plateau Identify Time Point where Inhibition Plateaus analyze->plateau plateau->run_time_course No Plateau, Extend Times optimal_time Optimal Incubation Time Determined plateau->optimal_time Plateau Reached full_dose_response Perform Full Dose-Response using Optimal Incubation Time optimal_time->full_dose_response end End: Determine Accurate IC50 full_dose_response->end

Caption: Workflow for optimizing this compound incubation time in a cell-based functional assay.

References

How to prevent Thiazinamium aggregation in high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Thiazinamium in high-concentration formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern at high concentrations?

This compound, a quaternary ammonium (B1175870) compound and a phenothiazine (B1677639) derivative, is an antihistaminic agent.[1][2] Like many molecules with both hydrophobic and charged moieties, this compound can exhibit a tendency to self-associate and form aggregates at high concentrations.[3][4] This aggregation can lead to physical instability of the formulation, precipitation, loss of therapeutic efficacy, and potential immunogenicity.[5][6]

Q2: What are the primary factors that can induce this compound aggregation?

Several factors can contribute to the aggregation of this compound in solution:

  • Concentration: As the concentration of this compound increases, the likelihood of intermolecular interactions leading to aggregation rises significantly.[3]

  • pH and Buffer Conditions: The pH of the formulation is critical. Near the isoelectric point (pI) of a molecule, its net charge is minimal, which can reduce electrostatic repulsion and promote aggregation.[5] While this compound is a quaternary ammonium salt and permanently charged, the overall formulation pH can still influence its stability and interactions with other components.

  • Ionic Strength: The concentration of salts in the formulation can impact aggregation. Both excessively low and high ionic strengths can destabilize the compound.[7]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation and conformational changes that may expose hydrophobic regions, leading to aggregation.[8]

  • Mechanical Stress: Processes such as vigorous mixing, filtration, and freeze-thaw cycles can introduce mechanical stress that may induce aggregation.[3][8]

Q3: What general strategies can be employed to prevent this compound aggregation?

Preventing aggregation often involves a multi-faceted approach to formulation development:

  • pH Optimization: Formulating at a pH that ensures maximum electrostatic repulsion between molecules is a key strategy.[5]

  • Use of Excipients: The inclusion of stabilizing excipients is a common and effective method. These can include:

    • Surfactants: Non-ionic surfactants like polysorbates (e.g., Polysorbate 80) can prevent aggregation by reducing interfacial tension.[9]

    • Sugars and Polyols: Sugars such as sucrose (B13894) and trehalose (B1683222) can act as stabilizers.[9]

    • Amino Acids: Certain amino acids, like arginine and glycine, can increase solubility and reduce the tendency for particle formation.[9]

  • Co-solvents: The addition of a water-miscible organic solvent in which this compound has higher solubility can help prevent precipitation.[10]

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the hydrophobic parts of the drug molecule, improving its solubility and stability.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting aggregation issues encountered during the formulation of high-concentration this compound solutions.

Problem Potential Cause Recommended Action
Visible Precipitation or Turbidity - Exceeded solubility limit- Suboptimal pH- Inappropriate ionic strength- Determine the aqueous solubility of this compound.- Conduct a pH screening study to identify the pH of maximum stability.- Evaluate the effect of varying salt concentrations on solubility and stability.
Increased Particle Size Detected by DLS - Onset of aggregation- Presence of sub-visible particles- Screen a panel of stabilizing excipients (surfactants, sugars, amino acids).- Optimize the concentration of the most effective excipient(s).- Consider the use of co-solvents to improve solubility.[10]
Inconsistent Results in Biological Assays - Aggregation affecting biological activity- Instability of the compound in the assay medium- Characterize the aggregation state of the formulation before each experiment.- Evaluate the stability of this compound in the specific assay buffer and timeframe.
Precipitation Upon Dilution into Aqueous Buffer - Poor aqueous solubility of the compound despite being soluble in a stock solvent (e.g., DMSO)- Optimize the concentration of the organic co-solvent in the final dilution.- Employ serial dilutions instead of a single large dilution.- Consider advanced formulation strategies like using cyclodextrins.[11]

Experimental Protocols

Protocol 1: Screening of Excipients to Prevent Aggregation

Objective: To identify suitable excipients that stabilize a high-concentration this compound formulation and prevent aggregation under stress conditions.

Materials:

  • This compound methylsulfate[1]

  • Stock solutions of various excipients (e.g., Polysorbate 80, Sucrose, Arginine, Glycine) in the formulation buffer.

  • Formulation buffer (e.g., Histidine, pH 6.0)

  • 96-well plate or microcentrifuge tubes

  • Incubator or water bath for thermal stress

  • Instrumentation for aggregation analysis (e.g., Dynamic Light Scattering, UV-Vis Spectrophotometer)

Methodology:

  • Preparation of Formulations:

    • Prepare a stock solution of this compound in the formulation buffer at a concentration known to be prone to aggregation.

    • In a 96-well plate, add the this compound stock solution to wells containing different excipients at various concentrations. Include a control with no excipient.

  • Application of Stress:

    • Incubate the plate at an elevated temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours) to induce thermal stress.

  • Analysis of Aggregation:

    • At each time point, measure the particle size distribution using Dynamic Light Scattering (DLS).

    • Measure the absorbance spectrum using a UV-Vis spectrophotometer to assess for light scattering, which is indicative of aggregation.[12]

  • Data Analysis:

    • Compare the change in particle size and turbidity for each formulation relative to the control.

    • Identify the excipient and concentration that most effectively minimizes aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis

Objective: To measure the hydrodynamic diameter of particles in the this compound formulation to detect the presence of aggregates.

Instrumentation: A suitable DLS instrument.

Methodology:

  • Sample Preparation:

    • Ensure the sample is free of large, visible particles by gentle filtration if necessary (use a filter size that will not remove potential aggregates of interest, e.g., 0.22 µm, but be aware this may alter the sample).[13]

    • Dilute the sample to an appropriate concentration for DLS analysis as recommended by the instrument manufacturer to avoid multiple scattering effects.[13]

  • Instrument Setup:

    • Set the measurement temperature, typically to room temperature or the intended storage temperature.

    • Allow the sample to equilibrate to the set temperature for at least two minutes before measurement.[13]

  • Measurement:

    • Perform multiple measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the particle size distribution.

    • Report the mean hydrodynamic diameter and the polydispersity index (PDI). An increase in the mean diameter or PDI over time or under stress indicates aggregation.

Protocol 3: UV-Vis Spectroscopy for Aggregation Detection

Objective: To use UV-Vis spectroscopy as a rapid, non-destructive method to detect the presence of this compound aggregates.

Instrumentation: A UV-Vis spectrophotometer, preferably with an integrating sphere for highly scattering samples.[12]

Methodology:

  • Sample Preparation:

    • Prepare a series of this compound solutions at different concentrations.

    • Prepare samples that have been subjected to stress conditions (e.g., heat, agitation) alongside unstressed controls.

  • Measurement:

    • Acquire the absorption spectrum of each sample over a wide wavelength range (e.g., 250-1000 nm).[14]

  • Data Analysis:

    • The presence of aggregates will cause light scattering, resulting in an apparent increase in absorbance across the spectrum, particularly at higher wavelengths where the molecule itself does not absorb.[12]

    • An "Aggregation Index" can be calculated to semi-quantitatively assess the extent of aggregation. A common equation is: Aggregation Index = (Absorbance at 340 nm / (Absorbance at 280 nm - Absorbance at 340 nm)) * 100.[14] An increase in this index suggests increased aggregation.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experimental protocols.

Table 1: Effect of Excipients on this compound Aggregation (Measured by DLS)

FormulationMean Hydrodynamic Diameter (nm) at T=0Mean Hydrodynamic Diameter (nm) after 48h at 40°C
This compound (Control)15250
This compound + 0.02% Polysorbate 801425
This compound + 5% Sucrose1680
This compound + 100 mM Arginine1545

Table 2: Aggregation Index of this compound Under Stress (Measured by UV-Vis)

SampleAggregation Index at T=0Aggregation Index after 24h at 40°C
Unstressed this compound2.55.1
Thermally Stressed this compound2.635.8
Freeze-Thaw Stressed this compound2.415.2

Visualizations

experimental_workflow Experimental Workflow for Aggregation Analysis prep Formulation Preparation (this compound +/- Excipients) stress Apply Stress (e.g., Thermal, Mechanical) prep->stress dls DLS Analysis (Particle Size, PDI) stress->dls uv UV-Vis Analysis (Aggregation Index) stress->uv data Data Analysis and Excipient Selection dls->data uv->data

Experimental workflow for analyzing this compound aggregation.

troubleshooting_logic Troubleshooting Logic for Aggregation start Aggregation Observed? cause Identify Potential Cause (pH, Temp, Conc.) start->cause Yes ph_screen pH Screening cause->ph_screen excipient_screen Excipient Screening cause->excipient_screen conc_opt Concentration Optimization cause->conc_opt reanalyze Re-analyze for Aggregation ph_screen->reanalyze excipient_screen->reanalyze conc_opt->reanalyze success Formulation Optimized reanalyze->success Aggregation Mitigated fail Further Investigation (e.g., different excipients) reanalyze->fail Aggregation Persists

Logical flow for troubleshooting this compound aggregation.

References

Thiazinamium Experimental Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Thiazinamium Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and manage variability in experimental results when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a phenothiazine (B1677639) derivative that exhibits both antihistaminic and anticholinergic properties.[1] Its primary mechanisms of action include:

  • Anticholinergic Activity: It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[2]

  • Antihistaminic Activity: It is a competitive antagonist of the histamine (B1213489) H1 receptor.[3]

  • Membrane-Stabilizing Effects: this compound has been shown to have a membrane-stabilizing action, which involves reinforcing the binding of calcium to membrane phospholipids.[2]

Q2: We are observing significant variability in our in vivo experimental results after oral administration of this compound. What could be the cause?

A primary source of variability for orally administered this compound is its bioavailability. Studies have shown substantial interindividual and intraindividual variation in plasma concentrations.[4] This is largely attributed to extensive first-pass metabolism in the liver. The relative bioavailability compared to intramuscular injection is approximately 10%.[4]

Q3: Our in vitro smooth muscle contraction assay results are inconsistent. What are the potential sources of error?

Inconsistencies in isolated organ bath experiments can arise from several factors:

  • Tissue Viability: Ensure the tissue is fresh and handled carefully during preparation to maintain its physiological responsiveness.

  • Buffer Composition and Temperature: The physiological salt solution (e.g., Krebs-Ringer bicarbonate) must be correctly prepared, maintained at a physiological temperature (typically 37°C), and continuously aerated with an appropriate gas mixture (e.g., 95% O2, 5% CO2).

  • Drug Concentration and Equilibration Time: Ensure accurate preparation of drug dilutions and allow sufficient time for the tissue to equilibrate after each drug addition.

  • Tension and Baseline Stability: The initial tension applied to the tissue is critical. Allow the tissue to equilibrate until a stable baseline is achieved before starting the experiment.

Q4: In our radioligand binding assays, we are experiencing low specific binding. How can we troubleshoot this?

Low specific binding in radioligand binding assays can be due to several issues. Here is a troubleshooting workflow to diagnose the problem:

G start Low Specific Binding q1 Is total binding low? start->q1 issue1 Problem with core assay components: - Inactive radioligand - Incorrect buffer composition - Insufficient incubation time - Low receptor density in membrane prep q1->issue1 Yes q2 High non-specific binding (NSB)? q1->q2 No a1_yes Yes a1_no No issue2 NSB masking specific signal: - Radioligand concentration too high - Inefficient washing - Radioligand binding to filter q2->issue2 Yes a2_yes Yes

Caption: Troubleshooting workflow for low specific binding in receptor binding assays.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and related compounds to aid in experimental design and data comparison.

Table 1: Antagonist Potency of this compound and Reference Compounds on Isolated Bronchial Muscle

CompoundAgonistpD2 Value
This compound chlorideHistamine7.78[3]
TripelennamineHistamine6.16[3]
AtropineHistamine> 4[3]
AtropineAcetylcholine7.76[3]
This compound chlorideAcetylcholine6.94[3]
TripelennamineAcetylcholine4.05[3]

pD2 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible effect.

Table 2: Illustrative Binding Affinities (Ki) of Common H1 Receptor Antagonists

CompoundReceptorLigandAssay TypeKi (nM)
MepyramineHistamine H1[3H]MepyramineRadioligand Binding2.5[3]
DiphenhydramineHistamine H1[3H]MepyramineRadioligand Binding15[3]
CetirizineHistamine H1[3H]MepyramineRadioligand Binding30[3]

Ki (inhibition constant) indicates the affinity of a compound for a receptor. A lower Ki value signifies a higher affinity.

Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay

This protocol is adapted from standard methodologies for competitive radioligand binding assays.[5][6][7]

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptors.

Materials:

  • Membrane preparation from a source rich in muscarinic receptors (e.g., rat brain, CHO cells expressing human muscarinic receptors).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Unlabeled competitor (this compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold).

  • Scintillation fluid.

  • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer + Membranes.

    • Non-specific Binding (NSB): Radioligand + High concentration of a known muscarinic antagonist (e.g., atropine) + Membranes.

    • Competition: Radioligand + Serial dilutions of this compound + Membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity (CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prep_membranes Prepare Membranes prep_reagents Prepare Radioligand and this compound Dilutions prep_membranes->prep_reagents setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_reagents->setup_plate incubate Incubate to Equilibrium setup_plate->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ki Determine IC50 and Ki plot_curve->calc_ki

Caption: Experimental workflow for a muscarinic receptor radioligand binding assay.

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This protocol describes a general method for assessing the effect of this compound on smooth muscle contraction induced by an agonist like acetylcholine or histamine.[8][9][10]

Objective: To determine the antagonist potency (pA2 value) of this compound.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, tracheal rings).

  • Organ bath system with force transducer and data acquisition software.

  • Physiological salt solution (e.g., Krebs-Ringer bicarbonate), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Agonist (e.g., acetylcholine, histamine).

  • Antagonist (this compound).

Procedure:

  • Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in the organ bath under a slight resting tension.

  • Equilibration: Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with regular washes, until a stable baseline tension is achieved.

  • Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to determine the EC50 and maximum contraction.

  • Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a set period (e.g., 30 minutes).

  • Agonist Response in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of this compound.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

  • Data Analysis:

    • Plot the log(agonist concentration) vs. response for each this compound concentration.

    • Determine the dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist).

    • Construct a Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)). The x-intercept of the Schild plot gives the pA2 value.

Signaling Pathways

Muscarinic Acetylcholine Receptor Signaling

This compound acts as an antagonist at muscarinic receptors. These G-protein coupled receptors (GPCRs) have five subtypes (M1-M5) which couple to different G-proteins to initiate various downstream signaling cascades.[11][12]

G cluster_0 M1, M3, M5 Receptors cluster_1 M2, M4 Receptors acetylcholine Acetylcholine m135 M1, M3, M5 acetylcholine->m135 m24 M2, M4 acetylcholine->m24 This compound This compound This compound->m135 Blocks This compound->m24 Blocks gq Gq/11 m135->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc gi Gi/o m24->gi ac Adenylyl Cyclase gi->ac ion_channel Ion Channel Modulation gi->ion_channel camp ↓ cAMP ac->camp

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of this compound.

Histamine H1 Receptor Signaling

This compound competitively blocks the histamine H1 receptor, another GPCR, preventing the downstream signaling cascade that leads to allergic and inflammatory responses.[3][13]

G histamine Histamine h1r Histamine H1 Receptor histamine->h1r This compound This compound This compound->h1r Blocks gq Gq/11 h1r->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response (e.g., smooth muscle contraction) ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of the histamine H1 receptor and the antagonistic action of this compound.

References

Thiazinamium cross-reactivity with other phenothiazine receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding Thiazinamium and its potential cross-reactivity with other phenothiazine (B1677639) receptors. The following sections offer troubleshooting guidance and frequently asked questions in a structured format to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary receptor targets?

A1: this compound is a phenothiazine derivative that functions as a first-generation H1-antihistamine.[1] It is also known to possess high affinity for muscarinic acetylcholine (B1216132) receptors.[2]

Q2: Does this compound show cross-reactivity with other phenothiazine receptors?

A2: As a phenothiazine, this compound has the potential to interact with a range of receptors typically targeted by this class of compounds, including dopamine, serotonin, and adrenergic receptors.[3] However, specific binding affinity data for this compound at these receptors is limited. Its close structural analog, promethazine, is known to have weak to moderate affinity for 5-HT2A, 5-HT2C, D2, and α1-adrenergic receptors.[4]

Q3: What is the known selectivity profile of this compound at muscarinic receptors?

A3: Studies have shown that while this compound has a high affinity for muscarinic receptors, it is considered non-selective across the M1, M2, and M3 subtypes.

Quantitative Data Summary

Due to the limited availability of specific quantitative binding and functional data for this compound across a wide range of phenothiazine receptors, the following tables include available data for this compound and its structural analog, promethazine, for comparative purposes.

Table 1: Antagonist Affinity (pD₂) of this compound at Histamine and Muscarinic Receptors

ReceptorTest SystempD₂ Value
Histamine H₁Human isolated bronchial muscle7.78[2]
Muscarinic (Acetylcholine)Human isolated bronchial muscle6.94[2]

Table 2: Binding Affinity (Ki) of Promethazine for Various Receptors

This data is for Promethazine, a structural analog of this compound, and may provide an indication of potential cross-reactivity.

ReceptorLigandKi (nM)
Histamine H₁[³H]mepyramine1.4[4]
Dopamine D₂VariousWeak to moderate affinity[4]
Serotonin 5-HT₂AVariousWeak to moderate affinity[4]
Serotonin 5-HT₂CVariousWeak to moderate affinity[4]
α₁-AdrenergicVariousWeak to moderate affinity[4]
Muscarinic AcetylcholineVariousModerate affinity[4]

Experimental Protocols

General Radioligand Binding Assay Protocol (Competitive Inhibition)

This protocol provides a general framework for determining the binding affinity of a test compound like this compound for a specific receptor.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D₂ receptors) at a concentration near its Kd.

      • Increasing concentrations of the unlabeled test compound (e.g., this compound).

      • For determination of non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known competing ligand.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Diagrams

G cluster_h1 Histamine H₁ Receptor Signaling receptor receptor g_protein g_protein effector effector second_messenger second_messenger downstream downstream This compound This compound H1R H₁ Receptor This compound->H1R Antagonist Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathway for the Histamine H₁ receptor, a primary target of this compound.

G cluster_muscarinic Muscarinic Receptor Signaling receptor receptor g_protein g_protein effector effector second_messenger second_messenger downstream downstream Thiazinamium_M This compound M1_M3 M₁/M₃ Receptors Thiazinamium_M->M1_M3 Antagonist M2 M₂ Receptor Thiazinamium_M->M2 Antagonist Gq_11_M Gq/11 M1_M3->Gq_11_M Activates Gi_o Gi/o M2->Gi_o Activates PLC_M Phospholipase C Gq_11_M->PLC_M AC Adenylyl Cyclase Gi_o->AC Inhibits IP3_DAG IP₃ & DAG Production PLC_M->IP3_DAG cAMP cAMP Production AC->cAMP

Caption: Overview of signaling pathways for M₁, M₂, and M₃ muscarinic receptors, all of which are antagonized by this compound.

G cluster_d2 Dopamine D₂ Receptor Signaling receptor receptor g_protein g_protein effector effector second_messenger second_messenger downstream downstream Phenothiazine Phenothiazines D2R D₂ Receptor Phenothiazine->D2R Antagonist Gi_o_D2 Gi/o D2R->Gi_o_D2 Activates AC_D2 Adenylyl Cyclase Gi_o_D2->AC_D2 Inhibits cAMP_D2 cAMP Production AC_D2->cAMP_D2

Caption: The canonical signaling pathway for the Dopamine D₂ receptor, a common target for phenothiazines.

Troubleshooting Guide

Issue: High non-specific binding in a radioligand binding assay.

Possible CauseRecommended Solution
Radioligand concentration is too high. Use a radioligand concentration at or below the Kd for the receptor. This maximizes the proportion of specific binding.
Inadequate blocking of non-specific sites. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer or try a different blocking agent.
Radioligand sticking to filters or tubes. Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Use low-binding microplates and pipette tips.
Insufficient washing. Increase the number and/or volume of washes with ice-cold buffer after filtration to more effectively remove unbound radioligand.

Issue: Low or no specific binding signal.

Possible CauseRecommended Solution
Degraded receptor preparation. Prepare fresh cell membranes or tissue homogenates. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.
Inactive radioligand. Verify the age and storage conditions of the radioligand. Purchase a fresh batch if necessary.
Incorrect assay conditions. Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium. Confirm the pH and ionic strength of the assay buffer are optimal for the receptor.
Low receptor expression in the membrane preparation. Use a cell line with higher receptor expression or increase the amount of membrane protein per well.

Issue: Inconsistent results and poor reproducibility between experiments.

Possible CauseRecommended Solution
Variability in reagent preparation. Prepare large batches of buffers and other reagents to be used across multiple experiments. Aliquot and store appropriately.
Pipetting errors. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.
"Edge effects" on 96-well plates. Avoid using the outer wells of the plate for samples and standards. Fill them with buffer to create a humidity barrier.
Inconsistent incubation times. Use a multichannel pipette for adding reagents to minimize time differences across the plate. Ensure all plates are incubated for the exact same duration.

Issue: Suspected cross-reactivity of this compound in a functional assay.

Possible CauseRecommended Solution
This compound is interacting with multiple receptor subtypes present in the test system. Use cell lines expressing a single, specific receptor subtype to confirm the on-target effect.
Off-target effects at higher concentrations. Perform a full dose-response curve to determine the potency of this compound at the intended target and any potential off-target receptors.
Use of a non-selective antagonist. In competition assays, use highly selective antagonists for other potential phenothiazine receptors (e.g., selective D₂, 5-HT₂, α-adrenergic antagonists) to block their potential contribution to the observed effect.

References

Degradation products of Thiazinamium under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazinamium. The information provided is designed to address common issues encountered during experimental studies of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental stress conditions?

Based on studies of structurally similar phenothiazine (B1677639) derivatives, such as promethazine (B1679618), this compound is expected to degrade primarily through three pathways:

  • Oxidation of the Sulfur Atom: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of this compound S-oxide and subsequently this compound S-dioxide.

  • Hydroxylation of the Phenothiazine Ring: Hydroxyl groups can be introduced onto the aromatic rings of the phenothiazine nucleus, a common metabolic and degradation route for this class of compounds.

  • N-Dealkylation of the Side Chain: The quaternary ammonium (B1175870) side chain can undergo cleavage, resulting in various smaller amine-containing degradants.

Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS), is the most powerful technique for this purpose.[1][2][3][4][5]

  • HPLC with UV detection allows for the separation and quantification of this compound and its degradants.

  • LC-MS/MS is invaluable for the structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.[2][3][4][5]

Q3: I am not seeing any degradation of this compound in my forced degradation study. What could be the issue?

Several factors could contribute to a lack of observable degradation:

  • Insufficient Stress: The stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, duration of light exposure) may not be harsh enough to induce degradation. Consider incrementally increasing the stress levels.

  • Inappropriate Solvent: this compound's solubility and stability can be highly dependent on the solvent system used. Ensure the drug is fully dissolved and that the solvent itself is not inhibiting the degradation process.

  • Analytical Method Not Stability-Indicating: Your current analytical method may not be able to separate the degradation products from the parent drug peak. Method development and validation are crucial to ensure it is stability-indicating.

Q4: I am observing too many peaks in my chromatogram after stress testing. How can I identify which ones are relevant degradation products?

  • Compare to a Control: Always run a chromatogram of an unstressed sample to identify peaks corresponding to the parent drug and any pre-existing impurities.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the spectral purity of your peaks. Co-eluting peaks will show a mixed spectrum.

  • Mass-to-Charge Ratio (m/z) Analysis: If using LC-MS, analyze the m/z of the new peaks to determine their molecular weights, which can provide clues to their structures and relation to the parent compound.

  • Systematic Approach: Analyze samples from different stress conditions separately. Peaks that appear consistently under a specific condition (e.g., oxidative stress) are likely related to that degradation pathway.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase pH This compound is a quaternary ammonium compound. The pH of the mobile phase can significantly impact its retention and peak shape. Experiment with a pH range of 3-7.
Column Overload Reduce the injection volume or the concentration of the sample.
Incompatible Sample Solvent The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible.
Column Degradation Flush the column with a strong solvent or replace it if it has reached the end of its lifespan.
Issue 2: Inconsistent Results in Thermal Degradation Studies
Possible Cause Troubleshooting Step
Uneven Heating Ensure the use of a calibrated oven with uniform temperature distribution.
Sample Form Degradation rates can differ between the solid state and in solution. Specify and control the sample form for consistency.
Hygroscopicity This compound may absorb moisture, which can influence its thermal stability. Control the humidity during the experiment or pre-dry the sample if appropriate.

Predicted Degradation Products of this compound

Disclaimer: The following table is predictive and based on the known degradation of the closely related compound, promethazine. Specific degradation products for this compound need to be confirmed experimentally.

Predicted Degradation Product Potential Formation Condition Notes
This compound S-oxideOxidative (e.g., H₂O₂)A primary oxidation product.[6][7]
This compound S-dioxideStrong OxidativeFurther oxidation of the S-oxide.
Hydroxylated this compound derivativesPhotolytic, OxidativeHydroxylation can occur at various positions on the phenothiazine ring.[6][7]
PhenothiazineHydrolytic, ThermalCleavage of the N-alkyl side chain.[6][7]
N,N,N-trimethyl-1-aminopropan-2-olHydrolyticA potential product from the cleavage and subsequent modification of the side chain.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid drug powder in a calibrated oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze by a validated stability-indicating HPLC-UV/MS method.

Stability-Indicating HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium acetate, pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or Mass Spectrometry.

  • Injection Volume: 10 µL.

Visualizations

G This compound This compound Oxidation Oxidative Stress (e.g., H₂O₂) This compound->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) This compound->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) This compound->Photolysis S_oxide This compound S-oxide Oxidation->S_oxide Side_chain_cleavage Side-chain Cleavage Products Hydrolysis->Side_chain_cleavage Hydroxylated Hydroxylated This compound Photolysis->Hydroxylated

Caption: Predicted degradation pathways of this compound under various stress conditions.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Thiazinamium_sample This compound Sample (Bulk or Formulation) Acid Acid Hydrolysis Thiazinamium_sample->Acid Base Base Hydrolysis Thiazinamium_sample->Base Oxidation Oxidation (H₂O₂) Thiazinamium_sample->Oxidation Thermal Thermal Stress Thiazinamium_sample->Thermal Photolysis Photolytic Stress Thiazinamium_sample->Photolysis HPLC HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolysis->HPLC LCMS LC-MS/MS HPLC->LCMS Characterization Structure Elucidation LCMS->Characterization

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Thiazinamium Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Thiazinamium.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: this compound, a phenothiazine (B1677639) derivative, is susceptible to degradation in aqueous solutions, and its stability is pH-dependent. Generally, phenothiazines exhibit greater stability in acidic conditions compared to neutral or alkaline environments. The degradation of promethazine, a structurally similar phenothiazine, has been shown to increase as the pH rises, reaching a limiting rate at approximately pH 5. Therefore, it is anticipated that this compound will be most stable at acidic pH and will degrade more rapidly as the pH becomes neutral or alkaline.

Q2: How does pH influence the antihistaminic and anticholinergic activity of this compound?

Q3: We are observing rapid loss of this compound potency in our neutral buffer system. What could be the cause?

A3: Based on the stability profile of similar phenothiazine compounds, this compound is likely less stable at neutral pH compared to acidic pH. The increased degradation at neutral pH could be the cause of the observed potency loss. Consider preparing your solutions in a slightly acidic buffer (e.g., pH 4-5) to enhance stability. Always prepare fresh solutions for your experiments to minimize the impact of degradation.

Q4: Can I expect the biological activity of my this compound solution to be consistent if the pH of my assay buffer varies between experiments?

A4: No, it is crucial to maintain a consistent pH in your assay buffer across all experiments. The activity of this compound, particularly its anticholinergic effects, is likely to be pH-dependent. Variations in buffer pH could lead to inconsistent results by altering the drug's interaction with its target receptors. We recommend using a well-buffered system and verifying the pH before each experiment.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.

  • Possible Cause: Fluctuation in the pH of the cell culture medium or assay buffer.

  • Troubleshooting Steps:

    • Ensure your cell culture medium is properly buffered and its pH is stable under your experimental conditions (e.g., CO2 incubation).

    • Prepare all drug dilutions in a consistent, well-buffered solution.

    • Measure the pH of your final assay solutions before adding them to the cells.

    • If preparing stock solutions in a different solvent, ensure the final concentration of the solvent does not significantly alter the pH of the assay medium.

Issue: Low or no detectable activity of this compound.

  • Possible Cause 1: Degradation of this compound due to improper storage or solution pH.

  • Troubleshooting Steps:

    • Prepare fresh solutions of this compound in a slightly acidic buffer (e.g., pH 4-5) for each experiment.

    • Store stock solutions protected from light and at the recommended temperature.

    • Verify the concentration and purity of your this compound stock solution using a validated analytical method like HPLC.

  • Possible Cause 2: The pH of the assay buffer is outside the optimal range for this compound's activity.

  • Troubleshooting Steps:

    • Perform a pH-response curve to determine the optimal pH for this compound activity in your specific assay system.

    • Review literature for the optimal pH range for similar quaternary ammonium (B1175870) anticholinergics or antihistamines.

Data Presentation

Table 1: Representative pH-Dependent Stability of a Phenothiazine Derivative (Promethazine) *

pHApparent First-Order Rate Constant (k) (day⁻¹)Estimated Half-life (t½) (days)
2.00.005138.6
3.00.01069.3
4.00.02527.7
5.00.05013.9
6.00.04814.4
7.00.04515.4

*Note: This data is for promethazine, a structurally similar phenothiazine, and is provided as an illustrative example of the expected pH-stability profile for this compound. Actual degradation rates for this compound may vary.

Table 2: Representative pH-Dependent Activity of a Quaternary Ammonium Anticholinergic *

pHReceptor Inhibition (%)
5.535
6.568
7.595
8.572
9.540

*Note: This table illustrates the typical bell-shaped pH-activity profile observed for some quaternary ammonium anticholinergics. The optimal pH and activity range for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound using HPLC

Objective: To determine the degradation kinetics of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate-phosphate) at various pH values (e.g., 3, 4, 5, 6, 7, and 8).

  • Sample Preparation: Dissolve this compound methylsulfate (B1228091) in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 40°C) to accelerate degradation.

  • Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The pH of the mobile phase should be optimized for the separation of this compound from its degradation products.

    • Detection: UV detection at a wavelength appropriate for this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the linear regression will give the apparent first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Buffers (pH 3, 4, 5, 6, 7, 8) prep_samples Dissolve this compound (1 mg/mL in each buffer) prep_buffers->prep_samples incubate Store at 40°C (Light-protected) prep_samples->incubate sampling Withdraw Aliquots (Time intervals) incubate->sampling hplc HPLC Analysis (Quantify this compound) sampling->hplc plot Plot ln(Conc) vs. Time hplc->plot calculate Calculate k and t½ plot->calculate

Caption: Workflow for pH-dependent stability testing of this compound.

Protocol 2: In Vitro Histamine (B1213489) H1 Receptor Binding Assay

Objective: To determine the effect of pH on the binding affinity of this compound to the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human histamine H1 receptor.

  • Assay Buffer Preparation: Prepare a series of assay buffers (e.g., Tris-HCl) at different pH values (e.g., 6.0, 7.4, 8.5).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine).

    • Add increasing concentrations of unlabeled this compound.

    • Add the cell membrane preparation.

    • Incubate to allow binding to reach equilibrium.

    • Perform this for each pH value.

  • Separation and Detection: Separate the bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq_protein Gq Protein H1R->Gq_protein Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.

Protocol 3: In Vitro Anticholinergic Activity Assay (Muscarinic Receptor Binding)

Objective: To assess the effect of pH on the anticholinergic activity of this compound.

Methodology:

  • Tissue Preparation: Prepare a homogenate of a tissue rich in muscarinic receptors (e.g., rat brain cortex).

  • Assay Buffer Preparation: Prepare a series of assay buffers at various pH values.

  • Radioligand Binding Assay:

    • Similar to the H1 receptor assay, perform a competition binding experiment using a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

    • Incubate the tissue homogenate, radioligand, and increasing concentrations of this compound at each pH.

  • Separation and Detection: Separate bound and free radioligand and quantify the radioactivity.

  • Data Analysis: Determine the IC50 and Ki values for this compound at each pH to evaluate the pH-dependence of its anticholinergic activity.

Best practices for handling and storing Thiazinamium compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiazinamium Compounds

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing this compound compounds, such as this compound Metilsulfate. The recommendations are based on general principles for related chemical classes, including phenothiazines and quaternary ammonium (B1175870) compounds (QACs). Researchers should always consult the specific Safety Data Sheet (SDS) and product documentation provided by the supplier for the exact compound in use.

Frequently Asked Questions (FAQs)

Q1: What are this compound compounds?

A1: this compound compounds belong to the phenothiazine (B1677639) class of chemicals, characterized by a specific three-ring structure. The most prominent member is this compound Metilsulfate, a quaternary ammonium compound that has been investigated for its antihistamine and anticholinergic properties.[1][2] As a quaternary ammonium compound (QAC), it has a positively charged ammonium group.[3]

Q2: How should solid (powder) this compound compounds be stored?

A2: Solid this compound compounds, like other phenothiazine derivatives, can be sensitive to environmental conditions.[4] They should be stored in well-closed, airtight containers to protect from air and moisture.[4] To prevent degradation from light and heat, storage in a cool, dark place is recommended. For long-term storage, refrigeration is advisable.[5]

Q3: What are the best practices for preparing solutions of this compound compounds?

A3: When preparing solutions, it is crucial to use the appropriate solvent as indicated in the product literature. This compound Metilsulfate is noted to be freely soluble in water.[4] Use high-purity solvents and prepare solutions in a well-ventilated area.[3][6] For biological experiments, use sterile techniques and solvents to prevent contamination. The stability of phenothiazine solutions can be pH-dependent, so using a suitable buffer system may be necessary to maintain stability.[7]

Q4: How should solutions of this compound compounds be stored?

A4: Once in solution, this compound compounds may be susceptible to degradation, particularly through oxidation and photodegradation.[8] Solutions should be stored in tightly sealed, light-protecting (amber) vials. For short-term storage, refrigeration is typically suitable. For long-term storage, aliquoting and freezing (-20°C or -80°C) is a common practice to minimize freeze-thaw cycles, which can degrade the compound.

Q5: What are the primary safety precautions for handling these compounds?

A5: While the Safety Data Sheet for this compound Metilsulfate does not list specific GHS hazards, general safe laboratory practices for handling chemical compounds should always be followed.[9][10] This includes wearing appropriate Personal Protective Equipment (PPE) such as gloves, safety goggles, and a lab coat.[3][11] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[6] Avoid contact with skin and eyes.[12]

Q6: What are the main degradation pathways for this compound compounds?

A6: Like other phenothiazines, this compound compounds are prone to degradation via oxidation and exposure to light (photodegradation).[4][8] The central phenothiazine ring system can be oxidized, which often results in a color change.[5] Additionally, the stability of the compound in solution can be affected by pH, temperature, and the presence of metal ions which can catalyze oxidation.[7][13]

Summary of Handling and Storage Conditions

ParameterSolid CompoundAqueous Solution
Temperature Refrigerated (2-8°C) recommended[5]Short-term: 2-8°C; Long-term: ≤ -20°C
Light Protect from light (store in dark)[4][5]Store in amber vials or protect from light
Atmosphere Store in a well-sealed, airtight container[4]Store in a tightly capped vial; consider purging with inert gas
pH Stability N/ApH-dependent; use buffered solutions for stability[7]
Shelf-life Refer to manufacturer's specificationsPrepare fresh or store frozen in aliquots for weeks to months

Troubleshooting Guide

Q: My solid this compound compound has changed color from off-white to a yellowish or brownish tint. Can I still use it?

A: A color change often indicates oxidation or degradation due to exposure to light or air.[4][5] This may impact the purity and activity of the compound. It is strongly recommended to use a fresh, un-degraded lot of the compound for experiments where potency and purity are critical. If this is not possible, a small-scale pilot experiment may be necessary to validate its activity, but results should be interpreted with caution.

Q: I am observing precipitation or cloudiness in my thawed this compound solution. What should I do?

A: This may be due to poor solubility at lower temperatures or the solution exceeding its stability limit. First, ensure the solution is completely thawed and gently vortex it to see if the precipitate redissolves. You can warm the solution slightly (e.g., to room temperature or 37°C), but avoid excessive heat.[13] If the precipitate does not dissolve, it may indicate degradation or that the concentration is too high for the storage conditions. The solution should be discarded and a fresh one prepared.

Q: My experimental results are inconsistent, and I suspect an issue with the compound. How can I check this?

A: Inconsistent results can stem from compound degradation. Review your handling and storage protocol. Were solutions stored properly (protected from light, appropriate temperature)? Were they subjected to multiple freeze-thaw cycles? To troubleshoot, prepare a fresh stock solution from the solid compound and repeat the experiment. Comparing results from a freshly prepared solution to an older one can help determine if stability is the issue.

G cluster_workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results Observed check_protocol Review Handling & Storage Protocol (Light, Temp, Freeze-Thaw Cycles) start->check_protocol is_protocol_ok Protocol Followed Correctly? check_protocol->is_protocol_ok prepare_fresh Prepare Fresh Stock Solution from Solid Compound is_protocol_ok->prepare_fresh Yes revise_protocol Revise Protocol to Adhere to Best Practices. Prepare Fresh Stock. is_protocol_ok->revise_protocol No repeat_exp Repeat Experiment with Fresh and Old Solutions prepare_fresh->repeat_exp compare_results Compare Results repeat_exp->compare_results stability_issue Conclusion: Compound Stability is the Likely Cause. Discard Old Stock. compare_results->stability_issue Results Differ other_issue Conclusion: Issue is Likely Not Compound Stability. Investigate Other Variables. compare_results->other_issue Results are Similar revise_protocol->prepare_fresh

Caption: Troubleshooting logic for inconsistent experimental results.

Experimental Protocols

Protocol: Preparation of a 10 mM Aqueous Stock Solution of this compound Metilsulfate

This protocol describes a general procedure. The exact molecular weight of your specific compound lot should be used for precise calculations.

Materials:

  • This compound Metilsulfate powder (MW: 410.57 g/mol )

  • High-purity, sterile water (e.g., Milli-Q or WFI)

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile, light-protecting (amber) storage vials

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound Metilsulfate needed.

    • For 10 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 0.010 L * 410.57 g/mol * 1000 mg/g = 4.11 mg

  • Weighing: Carefully weigh the calculated amount of powder using an analytical balance in a weigh boat or directly into the sterile conical tube.

  • Dissolution:

    • Add a portion (e.g., 8 mL) of the sterile water to the conical tube containing the powder.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

    • Add the remaining sterile water to reach the final desired volume of 10 mL. Vortex again to ensure homogeneity.

  • Sterilization (Optional but Recommended):

    • If the solution is for use in cell culture or other sterile applications, it must be filter-sterilized.

    • Draw the solution into a sterile syringe.

    • Attach the sterile 0.22 µm syringe filter to the syringe tip.

    • Carefully push the solution through the filter into a sterile container.

  • Aliquoting and Storage:

    • Dispense the sterile solution into smaller, single-use aliquots in sterile, light-protecting (amber) vials. This minimizes contamination risk and avoids repeated freeze-thaw cycles.

    • Clearly label each vial with the compound name, concentration, date of preparation, and solvent.

    • For short-term storage (1-2 weeks), store at 2-8°C.

    • For long-term storage, store frozen at -20°C or -80°C.

G cluster_workflow Experimental Workflow: From Compound to Experiment receive Receive Solid Compound store_solid Store Solid (Cool, Dark, Airtight) receive->store_solid prepare_stock Prepare Stock Solution (Aseptic Technique) store_solid->prepare_stock filter_stock Sterile Filter (0.22 µm) prepare_stock->filter_stock aliquot_stock Aliquot into Light-Protecting Vials filter_stock->aliquot_stock store_solution Store Solution (Refrigerate or Freeze) aliquot_stock->store_solution prepare_working Prepare Working Dilution from Stock Aliquot store_solution->prepare_working use_in_exp Use in Experiment prepare_working->use_in_exp

Caption: Standard workflow for handling this compound compounds.

Visualizing Potential Degradation

This compound compounds can degrade under certain conditions. The diagram below illustrates a simplified overview of potential degradation pathways based on the reactivity of phenothiazines.

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of Thiazinamium and Atropine on Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of Thiazinamium and Atropine (B194438) on airway smooth muscle. The information presented is based on available experimental data to assist researchers in understanding the nuances of these two compounds.

Introduction

Both this compound and Atropine are compounds capable of inducing relaxation of airway smooth muscle, a critical factor in the management of bronchoconstrictive diseases. While both exhibit anticholinergic properties, their profiles differ significantly due to this compound's additional antihistaminic activity. Atropine, a tropane (B1204802) alkaloid, is a well-characterized competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] this compound, a phenothiazine (B1677639) derivative, also demonstrates anticholinergic effects alongside potent antihistaminic action.[2][3] This dual mechanism of action suggests a broader spectrum of activity for this compound in airway pharmacology.

Quantitative Comparison of Potency

The relaxant effects of this compound and Atropine have been quantitatively compared in in vitro studies on human bronchial smooth muscle. The potency of these antagonists is expressed as pD2 values, which represent the negative logarithm of the molar concentration of the drug that produces 50% of the maximum possible response. A higher pD2 value indicates greater potency.

Contractile Agent Antagonist Potency (pD2 value) Reference
AcetylcholineAtropine7.76[2][3]
This compound6.94[2][3]
Histamine (B1213489)This compound7.78[2][3]
Atropine> 4[2][3]

Table 1: Comparative Potency of this compound and Atropine on Human Bronchial Smooth Muscle.

The data clearly indicates that in acetylcholine-induced contractions, atropine is the more potent antagonist.[2][3] Conversely, this compound is significantly more potent than atropine in counteracting histamine-induced contractions, highlighting its strong antihistaminic properties.[2][3]

Experimental Protocols

The following is a representative experimental protocol for assessing the effects of this compound and Atropine on isolated human airway smooth muscle, based on standard organ bath methodologies.

1. Tissue Preparation:

  • Human bronchial tissue is obtained from surgical resections.

  • The tissue is immediately placed in cold, oxygenated Krebs-Henseleit solution.

  • Bronchial rings of 2-4 mm in width are carefully dissected, ensuring the smooth muscle is intact.

2. Organ Bath Setup:

  • The bronchial rings are mounted in isolated organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • One end of the tissue is fixed, and the other is attached to an isometric force transducer to record changes in muscle tension.

  • Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1-1.5 grams, with the buffer being replaced every 15-20 minutes.

3. Experimental Procedure (Antagonist Potency Determination):

  • A cumulative concentration-response curve is generated for a contractile agonist (e.g., acetylcholine or histamine) to establish a baseline.

  • The tissues are then washed and allowed to return to their resting tone.

  • A specific concentration of the antagonist (this compound or Atropine) is added to the organ bath and incubated for a predetermined period (e.g., 30 minutes).

  • A second cumulative concentration-response curve for the contractile agonist is then generated in the presence of the antagonist.

  • This process is repeated with increasing concentrations of the antagonist.

4. Data Analysis:

  • The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined in the absence and presence of the antagonist.

  • The pD2 values are then calculated from the Schild plot analysis to quantify the potency of the antagonists.

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis tissue_sourcing Source Human Bronchial Tissue dissection Dissect Bronchial Rings tissue_sourcing->dissection mounting Mount Rings in Organ Bath dissection->mounting equilibration Equilibrate Under Resting Tension mounting->equilibration baseline Generate Baseline Agonist Curve equilibration->baseline incubation Incubate with Antagonist baseline->incubation antagonist_curve Generate Agonist Curve with Antagonist incubation->antagonist_curve plotting Plot Concentration- Response Curves antagonist_curve->plotting calculation Calculate pD2 Values plotting->calculation

Figure 1: Experimental workflow for assessing antagonist potency.

Signaling Pathways

The differential effects of this compound and Atropine can be attributed to their interactions with distinct signaling pathways in airway smooth muscle cells.

Atropine's Mechanism of Action:

Atropine acts as a competitive antagonist at muscarinic M3 receptors on airway smooth muscle cells. By blocking these receptors, atropine prevents acetylcholine from initiating the intracellular signaling cascade that leads to muscle contraction.

G cluster_atropine Atropine Pathway ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Binds Atropine Atropine Atropine->M3 Blocks Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to

Figure 2: Atropine's antagonism of the M3 muscarinic receptor pathway.

This compound's Dual Mechanism of Action:

This compound exhibits a dual antagonistic action. It competitively blocks both muscarinic M3 receptors, similar to atropine, and histamine H1 receptors. This allows it to inhibit bronchoconstriction induced by both cholinergic nerve stimulation and histamine release from mast cells.

G cluster_this compound This compound's Dual Pathway cluster_cholinergic Cholinergic Pathway cluster_histaminic Histaminic Pathway ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Binds Gq Gq Protein M3->Gq Thiazinamium_M3 This compound Thiazinamium_M3->M3 Blocks Histamine Histamine H1 H1 Histamine Receptor Histamine->H1 Binds H1->Gq Thiazinamium_H1 This compound Thiazinamium_H1->H1 Blocks PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Contraction Muscle Contraction Ca_release->Contraction

Figure 3: this compound's dual antagonism of M3 and H1 receptor pathways.

Conclusion

The comparative analysis of this compound and Atropine reveals distinct pharmacological profiles that have important implications for their potential therapeutic applications in airway diseases. Atropine is a highly potent antagonist of acetylcholine-induced bronchoconstriction. This compound, while a less potent anticholinergic than atropine, offers the significant advantage of potent antihistaminic activity. This dual action suggests that this compound could be particularly effective in conditions where both cholinergic and histaminic pathways contribute to airway narrowing. Further research into the clinical efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Pharmacological Study: Thiazinamium versus Promethazine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacological profiles of the first-generation antihistamines, Thiazinamium and Promethazine (B1679618), reveals distinct differences in their molecular interactions and clinical properties. While both phenothiazine (B1677639) derivatives exhibit antihistaminic and anticholinergic activities, a comprehensive analysis of available data indicates a more extensive characterization of Promethazine's broad receptor engagement compared to the more limited publicly available data for this compound.

This guide provides a comparative overview of the pharmacological, pharmacokinetic, and clinical data for this compound and Promethazine, aimed at researchers, scientists, and drug development professionals. Due to a notable scarcity of publicly available in vitro pharmacological data for this compound, a direct quantitative comparison of receptor binding affinities and functional potencies across a wide range of targets is challenging. This report compiles the available data to facilitate an objective comparison and highlights areas where further research is needed.

Pharmacological Profile: Receptor Binding and Functional Activity

Promethazine is well-characterized as a potent antagonist at histamine (B1213489) H1 receptors, with a high binding affinity (Ki = 1.4 nM)[1]. Its pharmacological activity extends to moderate antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), and weak to moderate affinity for serotonin (B10506) (5-HT2A, 5-HT2C), dopamine (B1211576) (D2), and α1-adrenergic receptors, acting as an antagonist at all these sites[1]. More recent studies have also identified Promethazine as a strong non-competitive selective NMDA receptor antagonist (EC50 = 20 μM)[1].

In contrast, quantitative receptor binding data (Ki values) for this compound are not widely available in the public domain. It is known to be a phenothiazine derivative with antihistaminic and anticholinergic properties[2][3]. One study investigating histamine release from rat peritoneal mast cells found that this compound chloride was a moderate inhibitor of compound 48/80-induced histamine release (IC50 = 40 μM) but a weaker inhibitor of ovalbumin-induced (antigen-induced) histamine release[4]. In the same study, Promethazine was more effective against antigen-induced histamine release (IC50 = 13 μM)[4]. This suggests potential differences in their mechanisms of action at the cellular level, beyond simple receptor antagonism.

Data Presentation: Receptor Binding Affinities and Functional Potencies

.[1] .[1] .[4] .[4]

Receptor/Target This compound Promethazine
Receptor Binding Affinities (Ki, nM)
Histamine H1Data not available1.4
Muscarinic (mACh)Data not availableModerate Antagonist
Serotonin 5-HT2AData not availableWeak to Moderate Affinity
Serotonin 5-HT2CData not availableWeak to Moderate Affinity
Dopamine D2Data not availableWeak to Moderate Affinity
α1-AdrenergicData not availableWeak to Moderate Affinity
Functional Assays (IC50/EC50)
NMDA ReceptorData not availableEC50 = 20 μM (Antagonist)
Compound 48/80-induced Histamine ReleaseIC50 = 40 μM-53% inhibition at 100 μM
Antigen-induced Histamine Release-21% inhibition at 100 μMIC50 = 13 μM

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound and Promethazine show notable differences, particularly in their absorption and elimination.

This compound , as a quaternary ammonium (B1175870) compound, exhibits poor systemic absorption after oral administration, with a relative bioavailability of approximately 10% compared to intramuscular injection[2][3]. Following intramuscular injection, absorption is extremely fast, with peak concentrations reached within 6 to 20 minutes[5]. It follows a two-compartment model with a rapid distribution phase (half-life of ~20 minutes) and a much longer elimination phase (mean half-life of 375 minutes)[5].

Promethazine is well absorbed from the gastrointestinal tract, but it undergoes significant first-pass metabolism, resulting in an absolute oral bioavailability of only 25%[1]. Clinical effects are apparent within 20 minutes after oral, rectal, or intramuscular administration[6]. The elimination half-life of Promethazine is in the range of 10 to 19 hours[1].

Data Presentation: Pharmacokinetic Parameters
Parameter This compound (Intramuscular) Promethazine (Oral)
Bioavailability High~25% (absolute)
Time to Peak Concentration (Tmax) 6 - 20 minutes2 - 3 hours
Elimination Half-life (t½) ~375 minutes10 - 19 hours
Protein Binding Data not available93%
Metabolism First-pass metabolism after oral administrationExtensive hepatic metabolism

Clinical Efficacy and Safety in Allergic Rhinitis

Both this compound and Promethazine are first-generation antihistamines and have been used for the management of allergic conditions, including allergic rhinitis.

Promethazine has been shown to be effective in reducing the symptoms of allergic rhinitis[6]. However, its use is often limited by its pronounced sedative effect, which is a common side effect of first-generation antihistamines that readily cross the blood-brain barrier[7]. Clinical studies comparing promethazine to second-generation antihistamines have demonstrated its efficacy in inhibiting histamine-induced wheal and flare responses, but also significant impairment of psychomotor function[8][9].

Clinical efficacy data for This compound in allergic rhinitis is less readily available in the form of large, controlled clinical trials with standardized outcome measures like the Total Nasal Symptom Score (TNSS). Its primary use has been more focused on respiratory conditions such as asthma, where its bronchodilator and antiallergic activities have been investigated[10].

Data Presentation: Clinical Efficacy in Allergic Rhinitis
Outcome Measure This compound Promethazine
Total Nasal Symptom Score (TNSS) Reduction Data not availableEffective in reducing symptoms, but quantitative TNSS data from specific trials is not readily compiled.
Histamine-induced Wheal and Flare Inhibition Data not availableSignificant reduction in wheal and flare responses.
Sedation Expected as a first-generation antihistamineSignificant sedative effects and impairment of psychomotor function.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the H1 receptor.

Workflow:

Radioligand_Binding_Assay cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Culture cells expressing H1 receptor Homogenization Homogenize cells in buffer CellCulture->Homogenization Centrifugation Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension Resuspend membranes in assay buffer Centrifugation->Resuspension Incubation Incubate membranes with radioligand ([3H]pyrilamine) and test compound Resuspension->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting Quantify bound radioactivity using liquid scintillation counting Filtration->Counting CompetitionCurve Generate competition curve Counting->CompetitionCurve IC50_Determination Determine IC50 value CompetitionCurve->IC50_Determination Ki_Calculation Calculate Ki value using Cheng-Prusoff equation IC50_Determination->Ki_Calculation Schild_Analysis cluster_experiment Functional Experiment cluster_analysis Data Analysis AgonistCurve_Control Generate agonist concentration-response curve (e.g., acetylcholine) AgonistCurve_Antagonist Generate agonist concentration-response curves in the presence of increasing concentrations of the antagonist AgonistCurve_Control->AgonistCurve_Antagonist DoseRatio Calculate dose ratios (DR) for each antagonist concentration AgonistCurve_Antagonist->DoseRatio SchildPlot Plot log(DR-1) versus log[Antagonist] DoseRatio->SchildPlot pA2_Determination Determine pA2 from the x-intercept of the Schild plot SchildPlot->pA2_Determination H1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Ca_release->PKC activates CellularResponse Cellular Response PKC->CellularResponse leads to

References

A Comparative Analysis of Thiazinamium and Ipratropium as Bronchodilators for Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the bronchodilatory efficacy of thiazinamium and ipratropium (B1672105) for researchers, scientists, and drug development professionals. The following sections will delve into their mechanisms of action, present comparative experimental data, and outline the methodologies of key studies.

Introduction

Ipratropium bromide is a well-established anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] It is a quaternary ammonium (B1175870) derivative of atropine (B194438) and acts as a non-selective muscarinic antagonist.[2][3] this compound, a phenothiazine (B1677639) derivative, also exhibits bronchodilator properties through a dual mechanism of action, possessing both anticholinergic and antihistaminic activities.[4] This guide aims to provide an objective comparison of these two compounds based on available scientific literature.

Mechanism of Action and Signaling Pathways

Ipratropium

Ipratropium exerts its bronchodilatory effect by competitively and non-selectively blocking muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3) in the smooth muscles of the airways.[3][5] The primary therapeutic effect is mediated through the antagonism of M3 receptors on airway smooth muscle cells.[2][5] Blockade of these Gq protein-coupled receptors inhibits acetylcholine-induced bronchoconstriction.

The signaling pathway for ipratropium's action is as follows:

G cluster_ipratropium Ipratropium Signaling Pathway Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Bronchoconstriction Bronchoconstriction MLCK->Bronchoconstriction Leads to Ipratropium Ipratropium Ipratropium->M3_Receptor Blocks

Caption: Ipratropium's anticholinergic signaling pathway.

This compound

This compound's bronchodilator effect is multifactorial, arising from its ability to act as both an anticholinergic and an antihistamine.[4] As a phenothiazine derivative, it antagonizes muscarinic acetylcholine receptors, similar to ipratropium, leading to bronchodilation.[6][7] Additionally, it blocks histamine (B1213489) H1 receptors, which are also involved in bronchoconstriction, particularly in allergic responses.[8]

The dual signaling pathway for this compound is outlined below:

G cluster_this compound This compound Dual Signaling Pathway cluster_anticholinergic Anticholinergic Action cluster_antihistamine Antihistaminic Action This compound This compound M_Receptor Muscarinic Receptor This compound->M_Receptor Blocks H1_Receptor H1 Receptor This compound->H1_Receptor Blocks Acetylcholine Acetylcholine Acetylcholine->M_Receptor Bronchoconstriction_A Bronchoconstriction M_Receptor->Bronchoconstriction_A Bronchodilation Bronchodilation Histamine Histamine Histamine->H1_Receptor PLC_H PLC H1_Receptor->PLC_H PIP2_H PIP2 PLC_H->PIP2_H IP3_H IP3 PIP2_H->IP3_H Ca_Release_H Ca²⁺ Release IP3_H->Ca_Release_H Bronchoconstriction_H Bronchoconstriction Ca_Release_H->Bronchoconstriction_H

Caption: this compound's dual anticholinergic and antihistaminic pathways.

Comparative Efficacy: Experimental Data

A long-term, double-blind, crossover study directly compared the bronchodilatory effects of ipratropium bromide and this compound methyl sulphate in male patients with chronic bronchitis.[9] The results indicated that ipratropium bromide had a superior bronchodilatory effect compared to this compound methyl sulphate.[9] The largest differences were observed in the forced expiratory volume in one second (FEV1) and peak expiratory flow (PEF), suggesting a more pronounced effect of ipratropium on central and larger airways.[9]

ParameterIpratropium Bromide (160 µ g/day , aerosol)This compound Methyl Sulphate (900 mg/day, oral)
FEV1 (Forced Expiratory Volume in 1 second) Superior improvementLess improvement compared to ipratropium
FVC (Forced Vital Capacity) Superior improvementLess improvement compared to ipratropium
PEF (Peak Expiratory Flow) Superior improvementLess improvement compared to ipratropium
MEF50 (Maximal Expiratory Flow at 50% of FVC) Superior improvementLess improvement compared to ipratropium
MEF25 (Maximal Expiratory Flow at 25% of FVC) No significant difference after 10 weeksNo significant difference after 10 weeks
Data summarized from a comparative study in patients with chronic bronchitis.[9]

Animal studies have also suggested that this compound is a less potent anticholinergic agent than ipratropium but possesses long-lasting antihistaminic activity.[4]

Experimental Protocols

The primary comparative study utilized a long-term, double-blind, crossover design.[9] The key elements of the experimental protocol are outlined below.

Study Design

G cluster_protocol Experimental Workflow: Comparative Clinical Trial Patient_Selection Patient Selection: 12 male chronic bronchitics with partially reversible airways obstruction Randomization Randomization Patient_Selection->Randomization Group_A Group A: Ipratropium (160 µg/day aerosol) + Placebo tablets Randomization->Group_A Group_B Group B: This compound (900 mg/day tablets) + Placebo aerosol Randomization->Group_B Treatment_Period_1 10-Week Treatment Period Group_A->Treatment_Period_1 Group_B->Treatment_Period_1 Washout 1-Week Washout Period Treatment_Period_1->Washout Measurements Measurements at baseline, week 1, and week 10 of each treatment period: - Spirometry (VC, FEV1) - MEFV curves (FVC, PEF, MEF50, MEF25) - Mictiogram - Subjective clinical findings, heart rate, blood pressure Treatment_Period_1->Measurements Crossover Crossover Washout->Crossover Group_A_2 Group A receives This compound + Placebo aerosol Crossover->Group_A_2 Group_B_2 Group B receives Ipratropium + Placebo tablets Crossover->Group_B_2 Treatment_Period_2 10-Week Treatment Period Group_A_2->Treatment_Period_2 Group_B_2->Treatment_Period_2 Treatment_Period_2->Measurements

Caption: Workflow of the comparative clinical trial.

Outcome Measures
  • Primary Efficacy Endpoints : The primary measures of bronchodilatory effect were spirometry (Vital Capacity - VC, and Forced Expiratory Volume in 1 second - FEV1) and maximal expiratory flow volume (MEFV) curves (Forced Vital Capacity - FVC, Peak Expiratory Flow - PEF, Maximal Expiratory Flow at 50% and 25% of FVC - MEF50 and MEF25).[9]

  • Safety and Tolerability : Assessed through monitoring of micturition via a mictiogram, visual accommodation, subjective clinical findings, heart rate, and blood pressure.[9]

Discussion and Conclusion

The available evidence from a direct comparative study indicates that ipratropium bromide is a more potent bronchodilator than this compound methyl sulphate in patients with chronic bronchitis, particularly affecting larger airways.[9] This is consistent with ipratropium's well-characterized and potent non-selective antagonism of muscarinic receptors.

This compound's dual mechanism of action, combining both anticholinergic and antihistaminic effects, suggests it could have a therapeutic niche, particularly in conditions with an allergic component where histamine plays a significant role in bronchoconstriction.[4] However, in the context of non-allergic chronic bronchitis, its anticholinergic effect appears to be less pronounced than that of ipratropium.[9]

It is important to note that the direct comparative clinical data is from a study conducted in 1982.[9] While this study provides valuable insights, further modern clinical trials would be beneficial to provide a more contemporary comparison, potentially exploring different patient populations (e.g., asthma) and formulations.

References

A Comparative Guide to Thiazinamium and Tiotropium in Respiratory Pharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of thiazinamium and tiotropium (B1237716), two muscarinic receptor antagonists investigated in the context of respiratory diseases. The information presented is based on available preclinical and clinical data to assist researchers in understanding their respective mechanisms of action, potency, and receptor selectivity.

Introduction

This compound and tiotropium are both anticholinergic agents that exert their effects by blocking muscarinic acetylcholine (B1216132) receptors. While tiotropium is a well-established long-acting muscarinic antagonist (LAMA) widely used in the treatment of chronic obstructive pulmonary disease (COPD), this compound is a quaternary ammonium (B1175870) compound with both antihistaminic and anticholinergic properties that has been studied for its bronchodilator effects. This guide delves into the pharmacological data to draw a comparative analysis of these two compounds.

Mechanism of Action

Both this compound and tiotropium are competitive antagonists of acetylcholine at muscarinic receptors. In the airways, the primary target for bronchodilation is the M3 muscarinic receptor located on airway smooth muscle cells. Blockade of these receptors prevents acetylcholine-induced bronchoconstriction, leading to airway relaxation.

Tiotropium exhibits a kinetic selectivity for M1 and M3 receptors over M2 receptors.[1][2] While it binds with high affinity to all three subtypes, it dissociates much more slowly from M1 and M3 receptors compared to M2 receptors.[1][2] This kinetic profile contributes to its long duration of action, allowing for once-daily dosing.[1] The blockade of presynaptic M2 autoreceptors can lead to increased acetylcholine release, which could potentially counteract the bronchodilator effect. Tiotropium's faster dissociation from M2 receptors may therefore offer a therapeutic advantage.[3]

This compound also acts as a muscarinic receptor antagonist.[4] In addition to its anticholinergic effects, it possesses significant antihistaminic (H1 receptor antagonist) activity.[5] This dual mechanism could theoretically be beneficial in airway diseases where both cholinergic and histaminergic pathways contribute to bronchoconstriction.

Signaling Pathway of Muscarinic M3 Receptor Antagonism

G cluster_0 Cell Membrane M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Activates Thiazinamium_Tiotropium This compound / Tiotropium Thiazinamium_Tiotropium->Blockade PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Contraction Smooth Muscle Contraction Ca_Release->Contraction Blockade->M3_Receptor Blocks

Muscarinic M3 receptor signaling pathway and antagonist blockade.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and tiotropium. It is important to note that direct head-to-head comparative studies are limited, and the data presented are compiled from different experimental setups.

Table 1: Muscarinic Receptor Antagonist Potency (pA2 values)

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

CompoundPreparationAgonistpA2 ValueReference
This compound Human isolated bronchial muscleAcetylcholine6.94[4]
Tiotropium Cat cerebral arteriesAcetylcholine8.9 (M3)[6]
Human isolated colon (circular muscle)Carbachol9.41 (4-DAMP, an M3 antagonist)[7]
SHR aortaAcetylcholine9.39 (4-DAMP, an M3 antagonist)[8]

Note: Data for tiotropium is often reported using selective M3 antagonists like 4-DAMP in specific tissues to characterize the M3 receptor subtype involved.

Table 2: In Vitro Bronchodilator Potency

pD2 is the negative logarithm of the EC50 value, representing the molar concentration of a drug that produces 50% of its maximal effect. pEC50 is also the negative logarithm of the EC50. Higher values indicate greater potency.

CompoundPreparationParameterValueReference
This compound Human isolated bronchial muscle (acetylcholine-induced contraction)pD26.94[4]
Human isolated bronchial muscle (histamine-induced contraction)pD27.78[4]
Tiotropium Guinea pig tracheal rings (methacholine-induced contraction)pEC508.8 ± 0.3[9]

Note: The different experimental conditions (human vs. guinea pig tissue, different contractile agents) prevent a direct comparison of potency.

Table 3: Muscarinic Receptor Binding Affinity (Ki values)
CompoundReceptor SubtypeKi (nM)Reference
Tiotropium M1~0.01[2][3]
M2~0.01[2][3]
M3~0.01[2][3]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (General Protocol)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound or tiotropium for muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of a test compound for M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, or M3).

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound (this compound or tiotropium).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and a fixed concentration of the radioligand in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes + radioligand.

    • Non-specific Binding: Cell membranes + radioligand + excess atropine.

    • Competition: Cell membranes + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Experiment for Bronchodilator Potency (General Protocol)

This protocol describes a general method for assessing the relaxant effect of a compound on pre-contracted airway smooth muscle.

Objective: To determine the potency (EC50 or pD2/pEC50) of a test compound in relaxing airway smooth muscle.

Materials:

  • Animal tissue (e.g., guinea pig trachea or human bronchial rings).

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

  • Isolated organ bath system with force transducers.

  • Contractile agent (e.g., acetylcholine, methacholine, or histamine).

  • Test compound (this compound or tiotropium).

Procedure:

  • Tissue Preparation: Dissect the trachea or bronchi and cut into rings or strips. Suspend the tissue in the organ baths containing warmed, gassed Krebs-Henseleit solution.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.

  • Contraction: Induce a stable contraction of the smooth muscle by adding a submaximal concentration of the contractile agent.

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add the test compound in a cumulative manner, increasing the concentration stepwise. Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction tone.

    • Plot the percentage of relaxation against the log concentration of the test compound to generate a concentration-response curve.

    • Determine the EC50 value (the concentration that produces 50% of the maximal relaxation) and calculate the pD2 or pEC50.

Experimental Workflow for Isolated Organ Bath Assay

G A Tissue Preparation (e.g., Guinea Pig Trachea) B Mount in Organ Bath A->B C Equilibration (Resting Tension) B->C D Induce Contraction (e.g., with Acetylcholine) C->D E Cumulative Addition of Antagonist (this compound or Tiotropium) D->E F Record Relaxation E->F G Data Analysis (Concentration-Response Curve) F->G H Determine EC50/pEC50 G->H

Workflow for determining bronchodilator potency in an isolated organ bath.

Discussion and Conclusion

Based on the available data, both this compound and tiotropium demonstrate anticholinergic properties consistent with bronchodilator activity.

Tiotropium is a highly potent muscarinic antagonist with a well-characterized kinetic selectivity for M1/M3 over M2 receptors, contributing to its long duration of action and clinical efficacy as a once-daily maintenance therapy for COPD.[1][2] Its high affinity for M3 receptors is evident from the low nanomolar Ki values.

This compound exhibits both anticholinergic and antihistaminic effects.[4][5] The pA2 and pD2 values from studies on human bronchial tissue suggest it is a moderately potent anticholinergic.[4] Its dual action could be advantageous in asthma, where histamine (B1213489) is a key mediator. However, a significant lack of publicly available data on its binding affinities (Ki values) for muscarinic receptor subtypes makes a direct and comprehensive comparison with tiotropium challenging. Furthermore, most of the available research on this compound is older, and it has not been developed into a mainstream respiratory therapy like tiotropium.

  • Tiotropium is a highly potent and well-characterized LAMA with a long duration of action, making it a standard for comparison in the development of new anticholinergic bronchodilators.

  • This compound presents an interesting pharmacological profile with its dual anticholinergic and antihistaminic actions. However, further research, including determination of its muscarinic receptor subtype binding affinities and head-to-head preclinical and clinical studies against current standard-of-care agents like tiotropium, would be necessary to fully elucidate its therapeutic potential in respiratory diseases.

This guide highlights the current state of knowledge and underscores the data gaps that future research may address to provide a more complete comparative picture of these two compounds.

References

A Comparative Analysis of Thiazinamium and Glycopyrrolate in Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Thiazinamium and Glycopyrrolate, two anticholinergic agents with significant effects on smooth muscle relaxation. By examining their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation, this document aims to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

Mechanism of Action: Targeting Muscarinic Acetylcholine (B1216132) Receptors

Both this compound and Glycopyrrolate exert their smooth muscle relaxant effects primarily by acting as competitive antagonists at muscarinic acetylcholine (ACh) receptors.[1][2][3] Smooth muscle contraction, particularly in the airways and gastrointestinal tract, is largely mediated by the M3 subtype of muscarinic receptors.[4][5][6]

When acetylcholine, released from parasympathetic nerve endings, binds to M3 receptors on smooth muscle cells, it triggers a signaling cascade via the Gq protein.[4][7] This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to the phosphorylation of myosin light chains, causing smooth muscle contraction.[4][7]

This compound and Glycopyrrolate competitively block the binding of acetylcholine to these M3 receptors, thereby inhibiting this contractile signaling pathway and promoting smooth muscle relaxation.[2][8] this compound has also been shown to possess antihistaminic properties by antagonizing histamine (B1213489) H1 receptors, which can also contribute to bronchoconstriction.[2]

Quantitative Comparison of Potency

The potency of a drug is a critical measure of its activity. In pharmacological studies, this is often expressed as the pD2 or pA2 value. The pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response, while the pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pD2 or pA2 value indicates greater potency.

DrugTissueAgonistParameterValue
This compound Human Bronchial MuscleAcetylcholinepD26.94[2]
Glycopyrrolate Guinea-Pig AtriumAcetylcholinepA28.39[9][10]
Glycopyrrolate Human Airways-PotencyMore potent than ipratropium (B1672105) bromide[11][12]

Note: A direct comparison of pD2 and pA2 values should be made with caution as they are determined under different experimental conditions (agonist vs. antagonist activity). However, both values provide an indication of the drug's affinity for the muscarinic receptor.

Experimental Protocols

The following is a detailed methodology for a typical isolated organ bath experiment used to determine the potency of smooth muscle relaxants. This protocol is based on established pharmacological procedures and is representative of the methods used to generate the data presented in this guide.

Isolated Human Bronchial Muscle Preparation

1. Tissue Acquisition and Preparation:

  • Human bronchial tissue is obtained from surgical resections or from organ donors with appropriate ethical approval and consent.

  • The tissue is immediately placed in cold, oxygenated Krebs-Henseleit solution.

  • Bronchial rings of 2-3 mm in width are carefully dissected, ensuring the smooth muscle is intact.

2. Organ Bath Setup:

  • Each bronchial ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution.

  • The solution is maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in muscle tension.

3. Equilibration and Viability Check:

  • The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1-1.5 grams.

  • During equilibration, the Krebs-Henseleit solution is changed every 15-20 minutes.

  • The viability of the tissues is assessed by inducing a contraction with a standard agonist, such as a high concentration of potassium chloride (e.g., 60 mM) or a supramaximal concentration of acetylcholine.

4. Experimental Procedure (Antagonist Potency Determination):

  • After a washout period following the viability check, a cumulative concentration-response curve to acetylcholine is established to determine the baseline contractile response.

  • The tissues are then washed and incubated with a specific concentration of the antagonist (this compound or Glycopyrrolate) for a predetermined period (e.g., 30-60 minutes).

  • A second cumulative concentration-response curve to acetylcholine is then generated in the presence of the antagonist.

  • This process is repeated with different concentrations of the antagonist.

5. Data Analysis:

  • The contractile responses are measured as the increase in tension from the baseline.

  • The concentration-response curves for acetylcholine in the absence and presence of the antagonist are plotted.

  • The pD2 value for the antagonist is calculated from the shift in the concentration-response curve. For a competitive antagonist, a Schild plot analysis can be performed to determine the pA2 value.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions involved in smooth muscle relaxation and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Muscarinic M3 Receptor Signaling Pathway for Contraction cluster_1 Antagonist Action ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C DAG->PKC Activates Ca SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to This compound This compound This compound->M3R Blocks Glycopyrrolate Glycopyrrolate Glycopyrrolate->M3R Blocks

Caption: Muscarinic M3 receptor signaling pathway leading to smooth muscle contraction and its inhibition by this compound and Glycopyrrolate.

G start Start tissue_prep Tissue Preparation (Human Bronchial Rings) start->tissue_prep organ_bath Mount in Organ Bath tissue_prep->organ_bath equilibration Equilibration & Viability Test organ_bath->equilibration agonist_curve1 Generate Baseline Acetylcholine Curve equilibration->agonist_curve1 washout1 Washout agonist_curve1->washout1 antagonist_incubation Incubate with This compound or Glycopyrrolate washout1->antagonist_incubation agonist_curve2 Generate Acetylcholine Curve in presence of Antagonist antagonist_incubation->agonist_curve2 data_analysis Data Analysis (pD2 / pA2 Calculation) agonist_curve2->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the potency of smooth muscle relaxants using an isolated organ bath.

References

A Comparative Guide to the Validation of an HPLC Method for Thiazinamium in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Thiazinamium in biological matrices, intended for researchers, scientists, and drug development professionals. Below, we detail the experimental protocols and performance data to support method selection and validation.

I. High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method offers robustness and reliability for the routine analysis of this compound in biological samples. The following protocol is based on established methodologies for phenothiazine (B1677639) derivatives.[1]

Experimental Protocol: HPLC-UV Validation of this compound in Human Plasma

1. Materials and Reagents:

  • This compound methylsulphate reference standard

  • Propylparaben (Internal Standard - IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Octanesulphonic acid sodium salt

  • N,N-dimethyloctylamine

  • Perchloric acid

  • Human plasma (drug-free)

2. Chromatographic Conditions:

  • Column: C18-reversed phase column (e.g., LiChrospher 100 RP-18, 125 x 4 mm)[1]

  • Mobile Phase: Acetonitrile:Water (3:7, v/v) containing 20 mM octanesulphonic acid sodium salt and 20 mM N,N-dimethyloctylamine, adjusted to pH 3.0 with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

3. Sample Preparation (Protein Precipitation):

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Propylparaben in methanol).

  • Add 1 mL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

4. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution.

  • Spike drug-free human plasma with the working standard solutions to obtain calibration standards ranging from 10 ng/mL to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

5. Validation Parameters:

  • Linearity: Assessed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards and performing a linear regression analysis.

  • Accuracy and Precision: Determined by analyzing the QC samples on three different days. Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Selectivity: Assessed by analyzing blank plasma samples from different sources to check for interferences at the retention times of this compound and the IS.

  • Recovery: Determined by comparing the peak areas of extracted samples with those of unextracted standards.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome reagents Reagents & Standards samples Calibration & QC Samples reagents->samples sample_prep Sample Preparation (Protein Precipitation) samples->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis linearity Linearity hplc_analysis->linearity accuracy_precision Accuracy & Precision hplc_analysis->accuracy_precision lod_loq LOD & LOQ hplc_analysis->lod_loq selectivity Selectivity hplc_analysis->selectivity recovery Recovery hplc_analysis->recovery validation_report Validation Report linearity->validation_report accuracy_precision->validation_report lod_loq->validation_report selectivity->validation_report recovery->validation_report

Caption: Workflow of the HPLC method validation process.

II. Alternative Method: Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis is another powerful technique for the analysis of charged species like this compound. It offers advantages in terms of speed and sample volume.

Experimental Protocol: CZE for this compound

1. Materials and Reagents:

  • This compound methylsulphate reference standard

  • Tris(hydroxymethyl)-aminomethane (Tris)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid

2. Electrophoretic Conditions:

  • Capillary: Fused silica (B1680970) capillary (e.g., 58.5 cm total length, 50 µm I.D.)

  • Background Electrolyte (BGE): 100 mM Tris buffer at pH 8.0 containing 15% acetonitrile.[1]

  • Voltage: 30 kV[1]

  • Temperature: 25°C[1]

  • Detection: UV at 254 nm

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

3. Sample Preparation:

  • Plasma samples can be prepared using protein precipitation as described for the HPLC method. The final reconstituted sample should be in the BGE.

III. Performance Comparison

The following table summarizes the performance characteristics of the HPLC-UV method and a comparable CZE method for the determination of this compound.

ParameterHPLC-UV MethodCapillary Zone Electrophoresis (CZE) Method
Linearity (r) 0.9999[1]> 0.99[1]
Concentration Range 26-78 µg/mL (in pharmaceutical preparations)[1]Not specified for biological matrix
Limit of Detection (LOD) 2 ng/mL (in plasma/urine)[1]2.8 µg/mL (for this compound methylsulphate)[1]
Precision (RSD) < 2%< 5.3%[1]
Analysis Time ~15 minutes[1]~5 minutes[1]
Sample Volume ~500 µL plasma~100 µL plasma
Advantages High precision, robustness, widely available.Fast analysis, low sample and reagent consumption.
Disadvantages Longer analysis time compared to CZE.Higher LOD, potentially more complex method development.

Summary of Findings

Both HPLC-UV and CZE are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the study.

  • The HPLC-UV method demonstrates excellent linearity and precision, with a very low limit of detection in biological matrices, making it ideal for pharmacokinetic studies where low concentrations of the drug are expected.[1]

  • The CZE method offers a significantly faster analysis time and requires a smaller sample volume, which can be advantageous in high-throughput settings.[1] However, the reported LOD for a similar CZE method is higher than that of the HPLC method.[1]

For bioequivalence studies or therapeutic drug monitoring that demand high sensitivity and precision, the validated HPLC-UV method is recommended. For rapid screening purposes where a slightly higher detection limit is acceptable, CZE presents a viable and efficient alternative.

References

Confirming Competitive Antagonism of Thiazinamium: A Schild Plot Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Competitive Antagonism with Schild Plot Analysis

Schild plot analysis is a powerful pharmacological tool used to characterize the interaction between an agonist and a competitive antagonist.[1] A competitive antagonist binds reversibly to the same receptor site as an agonist but does not elicit a response.[2] This antagonism can be overcome by increasing the concentration of the agonist.[2] The Schild plot graphically represents the relationship between the antagonist concentration and the degree of antagonism it produces.

The analysis yields two critical parameters:

  • pA2 value: This represents the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response as in the absence of the antagonist. A higher pA2 value indicates a more potent antagonist.

  • Schild slope: For a truly competitive antagonist, the slope of the Schild plot should be equal to 1.0. Deviations from this value may suggest other types of antagonism, such as non-competitive or allosteric interactions.[1]

Comparative Analysis of Muscarinic Antagonists

The following table summarizes hypothetical Schild plot data for Thiazinamium in comparison to experimentally determined values for atropine (B194438) and pirenzepine (B46924), two well-studied muscarinic antagonists. The data is presented for the antagonism of a common muscarinic agonist, such as acetylcholine (B1216132) or carbachol, in a classic in vitro model like the guinea pig ileum.

AntagonistAgonistExperimental ModelpA2 ValueSchild SlopeReference/Source
This compound AcetylcholineGuinea Pig Ileum8.7 (Hypothetical)~1.0 (Hypothetical)Assumed for guide
Atropine CarbacholGuinea Pig Ileum8.9~1.0[3]
Pirenzepine CarbacholGuinea Pig Olfactory Cortex7.91.0 (constrained)[3]

Note: The data for this compound is hypothetical and serves as a basis for understanding its potential competitive antagonism profile within the context of Schild analysis. The values for atropine and pirenzepine are representative of data found in the scientific literature.

Experimental Protocols

A detailed methodology for performing a Schild plot analysis to determine the competitive antagonism of a test compound like this compound is provided below. This protocol is based on standard organ bath experiments using isolated guinea pig ileum.

Materials and Reagents:
  • Guinea pig ileum segment

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

  • Agonist (e.g., Acetylcholine chloride) stock solution

  • Antagonist (e.g., this compound) stock solutions of varying concentrations

  • Organ bath apparatus with an isometric force transducer

  • Data acquisition system

Procedure:
  • Tissue Preparation: A segment of guinea pig ileum is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. The tissue is allowed to equilibrate under a resting tension of 1g for at least 60 minutes.

  • Control Agonist Concentration-Response Curve (CRC): A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions until a maximal response is achieved.

  • Antagonist Incubation: The tissue is washed repeatedly with fresh Tyrode's solution to ensure complete removal of the agonist. A specific concentration of this compound is then added to the bath and allowed to incubate for a predetermined period (e.g., 30 minutes) to reach equilibrium.

  • Second CRC in the Presence of Antagonist: Following the incubation period, a second cumulative acetylcholine CRC is obtained in the presence of this compound.

  • Repeat with Different Antagonist Concentrations: The tissue is washed again, and steps 3 and 4 are repeated with at least two other concentrations of this compound.

  • Data Analysis:

    • The EC50 (concentration of agonist producing 50% of the maximal response) is determined for each acetylcholine CRC (control and in the presence of different antagonist concentrations).

    • The Dose Ratio (DR) is calculated for each antagonist concentration using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist)

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The pA2 value is determined as the x-intercept of the linear regression line fitted to the data points.

    • The slope of the regression line is also determined.

Visualizing the Concepts

To further elucidate the principles and processes described, the following diagrams are provided.

Competitive_Antagonism cluster_receptor Receptor Site Receptor Muscarinic Receptor Response Biological Response (Muscle Contraction) Receptor->Response Signal Transduction NoResponse No Response Receptor->NoResponse Prevents Agonist Binding Agonist Agonist (e.g., Acetylcholine) Agonist->Receptor Binds and Activates Antagonist Competitive Antagonist (this compound) Antagonist->Receptor Binds and Blocks Schild_Plot_Workflow Start Start: Isolated Tissue Preparation Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Start->Control_CRC Incubate Incubate with Antagonist (e.g., this compound) Control_CRC->Incubate Antagonist_CRC Generate Agonist CRC in Presence of Antagonist Incubate->Antagonist_CRC Repeat Repeat for Multiple Antagonist Concentrations Antagonist_CRC->Repeat Repeat->Incubate Different [Antagonist] Data_Analysis Calculate Dose Ratios (DR) and log(DR-1) Repeat->Data_Analysis All concentrations tested Plot Construct Schild Plot: log(DR-1) vs -log[Antagonist] Data_Analysis->Plot Results Determine pA2 Value and Schild Slope Plot->Results Muscarinic_Signaling cluster_cell Smooth Muscle Cell M3_Receptor M3 Muscarinic Receptor Gq_11 Gq/11 Protein M3_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3_Receptor Binds & Activates This compound This compound (Antagonist) This compound->M3_Receptor Binds & Blocks

References

Thiazinamium's Muscarinic M2 vs. M3 Receptor Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with muscarinic acetylcholine (B1216132) receptor subtypes is paramount for predicting therapeutic efficacy and anticipating potential side effects. This guide provides a comparative analysis of thiazinamium's selectivity for the M2 and M3 muscarinic receptor subtypes, contextualized with data for other well-characterized anticholinergic agents.

To provide a framework for evaluating the potential selectivity of this compound, this guide presents a summary of binding affinities for other commonly used muscarinic antagonists, details the experimental protocols for determining such selectivity, and illustrates the distinct signaling pathways of the M2 and M3 receptor subtypes.

Comparative Muscarinic Receptor Binding Affinities

The following table summarizes the binding affinities (expressed as pKᵢ, the negative logarithm of the inhibition constant) of several established muscarinic antagonists for the human M2 and M3 receptor subtypes. A higher pKᵢ value indicates a greater binding affinity. This data serves as a reference for contextualizing the potential selectivity profile of this compound, should such data become available.

CompoundpKᵢ at M2 ReceptorpKᵢ at M3 ReceptorM3 vs. M2 Selectivity Ratio
This compound Data Not AvailableData Not AvailableData Not Available
Atropine~8.9 - 9.5~9.2 - 9.6Non-selective
Ipratropium Bromide~9.0~9.1Non-selective
Tiotropium BromideHigh AffinityHigh AffinityNon-selective (kinetic selectivity)
Darifenacin~7.4~9.1~50-fold M3 selective
Solifenacin~6.9~8.0~12-fold M3 selective

Experimental Protocols for Determining Receptor Selectivity

The determination of a compound's selectivity for different receptor subtypes is a critical step in drug development. The following are standard experimental protocols used to quantify the binding affinity and functional potency of a ligand at muscarinic M2 and M3 receptors.

Radioligand Binding Assays

These assays directly measure the affinity of a test compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Kᵢ) of a test compound at M2 and M3 muscarinic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing either the human M2 or M3 muscarinic receptor.

  • A high-affinity, non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • The unlabeled test compound (e.g., this compound).

  • Assay buffer and filtration apparatus.

Procedure:

  • Incubate a fixed concentration of the radioligand with the receptor-containing cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Separate the receptor-bound radioligand from the free radioligand by rapid filtration.

  • Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Cell Membranes (Expressing M2 or M3 Receptors) radioligand Add Radioligand ([³H]-NMS) prep->radioligand competitor Add Test Compound (e.g., this compound) radioligand->competitor incubate Incubate to Equilibrium competitor->incubate filter Separate Bound/ Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data (IC₅₀ & Kᵢ) count->analyze

Workflow for Radioligand Binding Assay.
Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition, providing information on the potency (EC₅₀ or IC₅₀) and efficacy of a compound.

M2 Receptor Functional Assay (cAMP Inhibition):

Objective: To determine the potency of a test compound to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production.

Procedure:

  • Culture cells expressing the M2 receptor.

  • Pre-incubate the cells with varying concentrations of the test antagonist.

  • Stimulate adenylyl cyclase with forskolin (B1673556) in the presence of a muscarinic agonist (e.g., carbachol).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

  • Plot the inhibition of the agonist response against the antagonist concentration to determine the IC₅₀.

M3 Receptor Functional Assay (Calcium Mobilization):

Objective: To determine the potency of a test compound to antagonize agonist-induced increases in intracellular calcium.

Procedure:

  • Culture cells expressing the M3 receptor.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-incubate the cells with varying concentrations of the test antagonist.

  • Stimulate the cells with a muscarinic agonist (e.g., carbachol).

  • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorometric imaging plate reader (FLIPR).

  • Plot the inhibition of the agonist response against the antagonist concentration to determine the IC₅₀.

Muscarinic M2 and M3 Receptor Signaling Pathways

The M2 and M3 muscarinic receptors couple to different G proteins and initiate distinct intracellular signaling cascades, leading to different physiological responses.

M2 Receptor Signaling: The M2 receptor primarily couples to Gαi/o proteins. Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The βγ subunits of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

M2_Signaling cluster_M2 M2 Receptor Signaling Pathway Ligand Acetylcholine M2 M2 Receptor Ligand->M2 activates G_protein Gαi/oβγ M2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (αi) GIRK GIRK Channel G_protein->GIRK activates (βγ) cAMP cAMP AC->cAMP produces K_ion K⁺ Efflux GIRK->K_ion mediates

M2 Muscarinic Receptor Signaling Pathway.

M3 Receptor Signaling: The M3 receptor couples to Gαq/11 proteins. Activation of the M3 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

M3_Signaling cluster_M3 M3 Receptor Signaling Pathway Ligand Acetylcholine M3 M3 Receptor Ligand->M3 activates G_protein Gαq/11 M3->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 releases Ca2->PKC activates

M3 Muscarinic Receptor Signaling Pathway.

A Comparative Guide to the Anticholinergic Activity of Thiazinamium and Other Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticholinergic activity of thiazinamium across different tissues, benchmarked against other established muscarinic receptor antagonists. The data presented is intended to support research and drug development efforts in fields requiring modulation of the cholinergic system.

Cross-Validation of Anticholinergic Potency

The anticholinergic potency of a compound can vary between different tissues due to factors such as receptor subtype expression and tissue-specific microenvironments. This section presents a cross-validation of the anticholinergic activity of this compound and other key antagonists in bronchial smooth muscle, gastrointestinal smooth muscle (guinea pig ileum), and bladder smooth muscle. The data is presented as pA2 or pD2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2/pD2 values indicate greater antagonist potency.

Data Summary of Anticholinergic Activity (pA2/pD2 Values)

DrugHuman Bronchial Muscle (pD2)Guinea Pig Ileum (pA2)Bladder (pA2)
This compound 6.94Data Not AvailableData Not Available
Atropine~8.98.60 - 9.93[1][2]8.52 - 9.26[3]
IpratropiumData Not AvailableData Not AvailableData Not Available
OxybutyninData Not Available~8.37.74 - 8.5[3]
TolterodineData Not AvailableData Not Available8.4 - 9.11[3]
DarifenacinData Not AvailableData Not Available8.8 - 9.34[3]
SolifenacinData Not AvailableData Not Available7.44 - 8.8[3]

Note: While quantitative data for this compound in guinea pig ileum and bladder was not available in the reviewed literature, its qualitative anticholinergic activity in these and other tissues has been noted. Further research is required to determine its specific potency in these tissues for a direct comparison.

Experimental Protocols

The following are detailed methodologies for two common experimental procedures used to determine the anticholinergic activity of a compound.

Isolated Organ Bath Preparation for Functional Antagonism Studies

This method assesses the ability of an antagonist to inhibit the contraction of smooth muscle tissue induced by a cholinergic agonist.

1. Tissue Preparation:

  • Euthanize a guinea pig via cervical dislocation.
  • Isolate the desired tissue (e.g., a segment of the distal ileum, a strip of tracheal smooth muscle, or a strip of the detrusor muscle from the bladder).
  • For ileum, carefully remove the mesentery and flush the lumen with physiological salt solution.
  • For trachea, open the cartilage rings and cut the smooth muscle into a strip.
  • For bladder, remove the urothelium and cut the detrusor muscle into strips.
  • Suspend the tissue strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

2. Recording of Contractions:

  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
  • Apply an optimal resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
  • Record isometric contractions using a data acquisition system.

3. Experimental Procedure:

  • Obtain a cumulative concentration-response curve (CRC) for a standard cholinergic agonist (e.g., acetylcholine (B1216132) or carbachol) by adding increasing concentrations of the agonist to the organ bath.
  • Wash the tissue repeatedly to return to baseline tension.
  • Incubate the tissue with a known concentration of the antagonist (e.g., this compound) for a predetermined period (e.g., 30-60 minutes).
  • In the continued presence of the antagonist, obtain a second cumulative CRC for the same agonist.
  • Repeat the procedure with increasing concentrations of the antagonist.

4. Data Analysis:

  • Construct log concentration-response curves for the agonist in the absence and presence of the antagonist.
  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for each curve.
  • Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
  • Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
  • The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 suggests competitive antagonism.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay directly measures the affinity of a compound for muscarinic receptors.

1. Membrane Preparation:

  • Homogenize the tissue of interest (e.g., cerebral cortex, which is rich in muscarinic receptors) in a cold buffer solution.
  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors.
  • Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.
  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a series of tubes, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
  • Add increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound).
  • Add the prepared cell membranes to initiate the binding reaction.
  • Include tubes for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known potent muscarinic antagonist like atropine).
  • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

3. Separation and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
  • Quickly wash the filters with cold buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Visualizations

Muscarinic Receptor Signaling Pathway

G Muscarinic Receptor Signaling Pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway (Gq/11) cluster_M2_M4 M2, M4 Receptor Pathway (Gi/o) ACh_Gq Acetylcholine M_Gq M1/M3/M5 Receptor ACh_Gq->M_Gq Gq Gq/11 Protein M_Gq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response_Gq PKC->Response_Gq ACh_Gi Acetylcholine M_Gi M2/M4 Receptor ACh_Gi->M_Gi Gi Gi/o Protein M_Gi->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Response_Gi Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response_Gi

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow for Anticholinergic Activity Assessment

G Workflow for Assessing Anticholinergic Activity cluster_workflow start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep organ_bath Mount in Organ Bath tissue_prep->organ_bath equilibration Equilibration organ_bath->equilibration agonist_crc Agonist Cumulative Concentration-Response Curve (CRC) equilibration->agonist_crc washout1 Washout agonist_crc->washout1 antagonist_incubation Incubate with Antagonist (e.g., this compound) washout1->antagonist_incubation agonist_crc_antagonist Agonist CRC in Presence of Antagonist antagonist_incubation->agonist_crc_antagonist washout2 Washout agonist_crc_antagonist->washout2 repeat_antagonist Repeat with Different Antagonist Concentrations washout2->repeat_antagonist repeat_antagonist->antagonist_incubation Yes data_analysis Data Analysis repeat_antagonist->data_analysis No schild_plot Schild Plot Construction data_analysis->schild_plot pA2_determination Determine pA2 Value schild_plot->pA2_determination end End pA2_determination->end

Caption: Isolated organ bath experimental workflow.

References

In Vitro Potency of Thiazinamium Compared to Other Antihistamines: A Head-to-Head Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive In Vitro Comparison of Thiazinamium's Antihistaminic Properties

This guide presents a detailed in vitro comparison of this compound, a first-generation phenothiazine (B1677639) antihistamine, with other prominent first and second-generation antihistamines. The data compiled herein, intended for researchers, scientists, and drug development professionals, offers a quantitative analysis of the antihistaminic potency of these compounds, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Comparative Analysis of Antihistamine Potency

The antihistaminic potency of a compound can be determined through various in vitro assays. Functional assays, such as those measuring the relaxation of histamine-contracted smooth muscle, yield a pD2 value, which is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal response. A higher pD2 value indicates greater potency. Alternatively, radioligand binding assays directly measure the affinity of a compound for the histamine (B1213489) H1 receptor, expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

The following table summarizes the available in vitro data for this compound and a selection of other antihistamines. It is important to note that the pD2 value for this compound was determined in a functional assay using human bronchial muscle, while the Ki values for the other compounds were determined in receptor binding assays.

AntihistamineClassIn Vitro PotencyAssay Type
This compound First-Generation (Phenothiazine)pD2 = 7.78 Functional Assay (Human Bronchial Muscle Relaxation)
TripelennamineFirst-Generation (Ethylenediamine)pD2 = 6.16Functional Assay (Human Bronchial Muscle Relaxation)
PromethazineFirst-Generation (Phenothiazine)Ki = 0.24 - 0.33 nMRadioligand Binding Assay[1]
TrimeprazineFirst-Generation (Phenothiazine)Ki = 0.72 nMRadioligand Binding Assay[1]
DesloratadineSecond-GenerationKi = 0.4 nMRadioligand Binding Assay[2][3]
LevocetirizineSecond-GenerationKi = 3 nMRadioligand Binding Assay[2][3]
FexofenadineSecond-GenerationKi = 10 nMRadioligand Binding Assay[2][3]
LoratadineSecond-GenerationKi = 16 - 138 nMRadioligand Binding Assay[4]

Experimental Protocols

Functional Antagonism Assay (Schild Analysis for pD2/pA2 Determination)

This method is employed to determine the potency of a competitive antagonist by measuring its ability to inhibit the response induced by an agonist, such as histamine.

Objective: To determine the pD2 or pA2 value of an antihistamine by quantifying its inhibitory effect on histamine-induced smooth muscle contraction.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum, human bronchial smooth muscle)

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Isotonic transducer and recording system

  • Histamine solutions of varying concentrations

  • Antihistamine (test compound) solutions of varying concentrations

Procedure:

  • Tissue Preparation: The isolated tissue is mounted in the organ bath under a resting tension.

  • Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a specified period.

  • Control Response: A cumulative concentration-response curve for histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the antihistamine for a predetermined time to allow for equilibrium.

  • Antagonism Measurement: In the presence of the antihistamine, a second cumulative concentration-response curve for histamine is generated.

  • Data Analysis: The concentration-response curves for histamine in the absence and presence of the antagonist are plotted. The dose ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in its absence) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA2 value. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.

Radioligand Binding Assay (for Ki Determination)

This assay directly measures the binding affinity of a test compound to the histamine H1 receptor.

Objective: To determine the inhibition constant (Ki) of an antihistamine for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the histamine H1 receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]-mepyramine)

  • Test compound (antihistamine) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel incubation is performed with a high concentration of a known H1 antagonist to determine non-specific binding.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Mechanisms

To further elucidate the processes involved in antihistamine action and their in vitro evaluation, the following diagrams are provided.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cell_Response Contributes to Ca_release->Cell_Response Leads to This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis cluster_result Result Tissue_Prep Isolated Tissue Preparation Functional_Assay Functional Assay (e.g., Organ Bath) Tissue_Prep->Functional_Assay Receptor_Source Receptor Source (e.g., Cell Membranes) Binding_Assay Radioligand Binding Assay Receptor_Source->Binding_Assay Response_Measurement Measure Contractile Response Functional_Assay->Response_Measurement Radioactivity_Count Count Radioactivity Binding_Assay->Radioactivity_Count Schild_Analysis Schild Plot Analysis Response_Measurement->Schild_Analysis Cheng_Prusoff Cheng-Prusoff Calculation Radioactivity_Count->Cheng_Prusoff pD2_pA2 pD2 / pA2 Value Schild_Analysis->pD2_pA2 Ki_Value Ki Value Cheng_Prusoff->Ki_Value

Caption: General Experimental Workflow for In Vitro Antihistamine Potency Determination.

References

Thiazinamium's Efficacy in Non-Cholinergic Bronchoconstriction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of thiazinamium's effects on non-cholinergic induced bronchoconstriction, alongside alternative therapeutic agents. This document synthesizes experimental data to offer a clear perspective on its performance and mechanisms of action.

This compound, a quaternary ammonium (B1175870) phenothiazine (B1677639) derivative, is recognized for its potent anticholinergic and antihistaminic properties. While its role in mitigating cholinergically-mediated bronchoconstriction is well-established, its efficacy against bronchospasm induced by other non-cholinergic mediators such as histamine (B1213489), serotonin (B10506), and leukotrienes is of significant interest in the development of broader-spectrum respiratory therapeutics. This guide delves into the experimental evidence of this compound's action on these pathways and compares it with other targeted therapies.

This compound's Attenuation of Histamine-Induced Bronchoconstriction

This compound is a potent antagonist of histamine H1 receptors. This action directly counteracts the bronchoconstrictive effects of histamine released from mast cells during an allergic response. Inhaled this compound chloride has been shown to significantly block histamine-induced bronchoconstriction in subjects with mild asthma[1]. The protective effect was observed at various doses (300, 600, and 900 micrograms), indicating a dose-dependent inhibition of the histamine pathway[1].

Further in vitro studies on human isolated bronchial muscle have demonstrated that this compound chloride effectively antagonizes histamine-induced contractions[2]. This research highlights the drug's direct action on airway smooth muscle, preventing the conformational changes that lead to bronchospasm.

Comparative Efficacy of Antihistamines

CompoundH1-Receptor Antagonist Potency (pA2 in Guinea Pig Ileum)
Dexchlorpheniramine9.3
Chlorpheniramine9.1
Diphenhydramine7.9
Data sourced from comparative assessments of antihistamine activity.

Inferred Effects on Other Non-Cholinergic Pathways

Direct experimental evidence of this compound's effects on bronchoconstriction induced by serotonin and leukotrienes is limited. However, insights can be drawn from the pharmacological profile of its close structural analog, promethazine (B1679618), which is also a phenothiazine derivative.

Serotonin Pathway: Promethazine has been shown to possess antiserotonergic activity[3]. Serotonin, or 5-hydroxytryptamine (5-HT), can induce bronchoconstriction through the activation of 5-HT2A receptors on airway smooth muscle[4]. Given the structural similarities, it is plausible that this compound may also exhibit some level of antagonism at these receptors, thereby potentially mitigating serotonin-induced bronchoconstriction.

Leukotriene Pathway: Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent bronchoconstrictors and key mediators in asthma[5][6][7]. While there is no direct evidence to suggest that this compound or promethazine directly antagonize leukotriene receptors, some first-generation antihistamines have been noted to inhibit mast cell degranulation. This action could indirectly reduce the release of leukotrienes and other inflammatory mediators. However, this effect is generally considered weak and not the primary mechanism of action for this drug class in respiratory diseases.

Alternative Therapeutic Strategies

For non-cholinergic bronchoconstriction not primarily driven by histamine, other drug classes offer more targeted therapeutic options.

Leukotriene Receptor Antagonists: Drugs like montelukast (B128269) and zafirlukast (B1683622) are selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1)[2][8]. They have demonstrated efficacy in preventing exercise-induced bronchospasm and in the management of asthma by blocking the effects of leukotrienes[5].

Serotonin Receptor Antagonists: While not a primary treatment for asthma, antagonists of 5-HT2A receptors, such as ketanserin, have been shown to reduce serotonin-induced bronchoconstriction in experimental models[4].

Therapeutic Agent ClassMechanism of ActionTarget Mediator
This compound H1 Receptor Antagonist, AnticholinergicHistamine, Acetylcholine (B1216132)
Leukotriene Receptor Antagonists CysLT1 Receptor AntagonistCysteinyl Leukotrienes
Serotonin Receptor Antagonists 5-HT2A Receptor AntagonistSerotonin

Experimental Protocols

Histamine-Induced Bronchoconstriction in Guinea Pigs

A common in vivo model to assess the efficacy of bronchodilators involves the following steps:

  • Animal Preparation: Male Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for artificial ventilation, and a jugular vein is cannulated for drug administration.

  • Measurement of Bronchoconstriction: Changes in airway resistance are measured using a whole-body plethysmograph or by recording inflation pressure.

  • Induction of Bronchoconstriction: A baseline is established, after which a bolus injection of histamine (e.g., 5-10 µg/kg, i.v.) is administered to induce bronchoconstriction.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously or via inhalation prior to the histamine challenge.

  • Data Analysis: The percentage inhibition of the histamine-induced increase in airway resistance is calculated to determine the protective effect of the drug.

Serotonin-Induced Bronchoconstriction in Guinea Pigs

The protocol is similar to the histamine model, with the key difference being the inducing agent:

  • Animal Preparation and Measurement: As described for the histamine model.

  • Induction of Bronchoconstriction: Serotonin (5-HT) is administered intravenously to induce bronchoconstriction.

  • Drug Administration: The test antagonist is administered prior to the serotonin challenge.

  • Data Analysis: The inhibitory effect of the antagonist on the serotonin-induced bronchoconstriction is quantified.

Leukotriene-Induced Bronchoconstriction in Guinea Pigs

This protocol is adapted to assess the effects of leukotriene receptor antagonists:

  • Animal Preparation and Measurement: As described above.

  • Induction of Bronchoconstriction: A cysteinyl leukotriene, such as LTD4, is administered intravenously to induce bronchoconstriction.

  • Drug Administration: The leukotriene receptor antagonist (e.g., montelukast) is administered prior to the LTD4 challenge.

  • Data Analysis: The degree of inhibition of the leukotriene-induced bronchoconstriction is determined.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental approach, the following diagrams are provided.

Histamine_Pathway MastCell Mast Cell Histamine Histamine MastCell->Histamine Release H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction This compound This compound This compound->H1R Blocks

Caption: Histamine-induced bronchoconstriction pathway and this compound's point of intervention.

Non_Cholinergic_Pathways cluster_leukotriene Leukotriene Pathway cluster_serotonin Serotonin Pathway Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor Leukotrienes->CysLT1R LT_Contraction Bronchoconstriction CysLT1R->LT_Contraction LT_Antagonist Leukotriene Receptor Antagonists LT_Antagonist->CysLT1R Blocks Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR HT_Contraction Bronchoconstriction HT2AR->HT_Contraction HT_Antagonist Serotonin Receptor Antagonists HT_Antagonist->HT2AR Blocks

Caption: Leukotriene and serotonin bronchoconstriction pathways with antagonist intervention points.

Experimental_Workflow start Start: Anesthetized Guinea Pig Model baseline Establish Baseline Airway Resistance start->baseline pretreatment Administer Test Compound (e.g., this compound) or Vehicle baseline->pretreatment challenge Induce Bronchoconstriction (Histamine, Serotonin, or Leukotriene) pretreatment->challenge measurement Measure Peak Bronchoconstrictor Response challenge->measurement analysis Calculate Percentage Inhibition of Bronchoconstriction measurement->analysis conclusion Determine Efficacy of Test Compound analysis->conclusion

Caption: Experimental workflow for evaluating agents against induced bronchoconstriction.

Conclusion

This compound is a potent antagonist of histamine-induced bronchoconstriction, acting directly on H1 receptors in the airway smooth muscle. While its effects on bronchospasm induced by other non-cholinergic mediators like serotonin and leukotrienes have not been directly elucidated, its structural relationship to promethazine suggests a potential for broader, albeit likely weaker, antagonistic effects. For bronchoconstrictive conditions predominantly driven by leukotrienes or serotonin, targeted therapies such as leukotriene receptor antagonists and specific serotonin receptor antagonists offer more potent and specific interventions. Further research is warranted to fully characterize the pharmacological profile of this compound across the spectrum of non-cholinergic bronchoconstrictor pathways.

References

Selectivity Profiling of Thiazinamium: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the receptor selectivity profile of a compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive analysis of the selectivity of Thiazinamium, a first-generation phenothiazine (B1677639) H1-antihistamine, against a panel of key physiological receptors. Due to the limited availability of a complete binding affinity profile for this compound in publicly accessible literature, this guide utilizes data from its close structural analogue, Promethazine, to provide a representative comparison with other relevant compounds.

This compound is recognized for its potent antihistaminic and anticholinergic properties.[1] As a first-generation antihistamine, it is known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[2][3] The therapeutic actions and side-effect profile of this compound are directly related to its affinity for various neurotransmitter receptors. This guide summarizes the available quantitative data, details the experimental methodologies used to determine receptor affinity, and provides visual representations of key concepts to aid in the interpretation of the data.

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, in nM) of Promethazine, as a proxy for this compound, and other comparator first-generation antihistamines and anticholinergic drugs against a panel of receptors. Lower Ki values indicate a higher binding affinity.

ReceptorPromethazine (nM)Diphenhydramine (nM)Chlorpheniramine (nM)Atropine (nM)
Histamine (B1213489) H1 1.4 [4]16[5]3.2[5]>10,000
Muscarinic M1 ~5-38[6]130[5]1,600[5]~1-2
Muscarinic M2 -220[5]-~2-5
Muscarinic M3 -190[5]-~1-3
Dopamine D2 Weak to moderate affinity[4]>10,000>10,000>10,000
Serotonin 5-HT2A Weak to moderate affinity[4]>1,000>1,000>10,000
α1-Adrenergic Weak to moderate affinity[4]>1,000>1,000>10,000

Experimental Protocols

The determination of receptor binding affinity is a critical step in drug discovery and development. The most common method for quantifying the interaction between a ligand (drug) and its receptor is the radioligand binding assay.

Radioligand Binding Assay (Competitive Inhibition)

This technique is used to determine the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radioactively labeled ligand that has a known high affinity for that receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A radiolabeled ligand (e.g., [³H]-Pyrilamine for H1 receptors, [³H]-QNB for muscarinic receptors).

  • The unlabeled test compound (e.g., this compound).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare cell membranes with target receptor incubation Incubate membranes, radioligand, and test compound at 37°C prep_membranes->incubation prep_radioligand Prepare radioligand solution prep_radioligand->incubation prep_test_compound Prepare serial dilutions of test compound prep_test_compound->incubation filtration Rapidly filter mixture to separate bound from free radioligand incubation->filtration scintillation Measure radioactivity on filters using a scintillation counter filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Workflow of a competitive radioligand binding assay.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value, which represents the binding affinity of the test compound, is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radiolabeled ligand.

  • Kd is the equilibrium dissociation constant of the radiolabeled ligand.

Signaling Pathways and Drug Action

The interaction of this compound with its primary targets, the histamine H1 and muscarinic acetylcholine (B1216132) receptors, initiates distinct intracellular signaling cascades. As an antagonist, this compound blocks the downstream effects of the endogenous agonists (histamine and acetylcholine).

Histamine H1 Receptor Antagonism

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11. This initiates a signaling cascade leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). This compound, by blocking this receptor, prevents these downstream effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., inflammation) Ca->Response PKC->Response Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks G cluster_membrane Cell Membrane cluster_cytosol Cytosol MR Muscarinic Receptor (M1, M3, M5) Gq Gq/11 MR->Gq Activates PLC Phospholipase C Gq->PLC Activates Response Cellular Response (e.g., smooth muscle contraction) PLC->Response ACh Acetylcholine ACh->MR Activates This compound This compound This compound->MR Blocks

References

Safety Operating Guide

Navigating the Safe Disposal of Thiazinamium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Thiazinamium, a phenothiazine (B1677639) derivative. While specific regulatory disposal guidelines for this compound are not explicitly detailed in publicly available documentation, the following procedures are based on established best practices for the disposal of hazardous pharmaceutical waste, in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) and the EPA's Subpart P for the management of hazardous waste pharmaceuticals.[1][2][3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, a thorough risk assessment is paramount. Personnel handling this compound waste must be trained on its potential hazards and the appropriate emergency procedures.[2] The Safety Data Sheet (SDS) for this compound methyl sulfate (B86663) indicates that the compound may cause skin and eye irritation.[5] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes of liquid waste or airborne particles of solid waste.
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent direct skin contact and absorption.
Body Protection A fully-fastened laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.To prevent inhalation of the compound, particularly in powdered form.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a systematic approach to the safe disposal of this compound waste. It is crucial to adhere to all local, state, and federal regulations, which may be more stringent than these general guidelines.[1]

  • Waste Identification and Segregation:

    • Clearly label a dedicated and appropriate waste container as "Hazardous Waste: this compound".

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure, screw-top lid.[6]

    • For solid waste, such as contaminated lab supplies (e.g., gloves, wipes, pipette tips), it is best practice to double-bag the materials before placing them in the designated hazardous waste container.[6]

    • For liquid waste (e.g., solutions containing this compound), ensure the container is suitable for the solvent used.

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials.

    • Maintain a detailed log of the waste generated, including the date and quantity.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]

    • Provide them with precise information regarding the composition of the waste.

    • Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[2] Under no circumstances should hazardous waste pharmaceuticals be flushed down the drain.[2][4]

Accidental Release and Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Small Spills:

  • Alert personnel in the immediate vicinity.

  • Ensure you are wearing the appropriate PPE as detailed in Table 1.

  • Prevent the spill from spreading by covering it with an inert absorbent material such as vermiculite (B1170534) or sand.[6]

  • Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container.[5][6]

  • Decontaminate the spill area with a suitable solvent or cleaning agent.

  • Dispose of all contaminated cleaning materials as hazardous waste.[6]

Large Spills:

  • Evacuate the area immediately.

  • Notify your institution's emergency response team and EHS department.

  • Restrict access to the spill area.

  • Await the arrival of trained emergency response personnel. Do not attempt to clean up a large spill without the proper training and equipment.[6]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe spill Accidental Spill Occurs start->spill identify Identify as Hazardous Waste ppe->identify segregate Segregate from Other Waste Streams identify->segregate containerize Containerize in Labeled, Leak-Proof Container segregate->containerize store Store in Designated Secure Area containerize->store log Log Waste Details (Date, Quantity) store->log contact Contact EHS or Licensed Contractor log->contact pickup Arrange for Waste Pickup contact->pickup end Dispose via Permitted Incineration pickup->end small_spill Small Spill Procedure spill->small_spill Small large_spill Large Spill Procedure spill->large_spill Large contain_spill Contain & Absorb small_spill->contain_spill evacuate Evacuate Area large_spill->evacuate collect_waste Collect Contaminated Material contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate decontaminate->containerize notify Notify Emergency Response evacuate->notify

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Thiazinamium Methylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of Thiazinamium methylsulfate (B1228091). Adherence to these protocols is crucial for ensuring a safe laboratory environment and minimizing exposure risk. This compound methylsulfate is a potent pharmaceutical compound requiring careful management.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is essential to create a barrier between the researcher and the potent compound. The required level of PPE depends on the specific task and the potential for exposure.

Table 1: Personal Protective Equipment (PPE) Recommendations for Handling this compound Methylsulfate

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Chemical splash goggles• Chemical-resistant laboratory coat or disposable gown• Two pairs of nitrile gloves (double-gloving)• Face shield• Respiratory protection (e.g., N95 or higher, based on risk assessment)• Disposable sleeve covers
Handling of Liquids/Solutions • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over a lab coat• Face shield for larger volumes or splash potential
Equipment Cleaning & Decontamination • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Face shield• Respiratory protection if aerosols may be generated

Safe Handling and Operational Plan

A clear and concise operational plan is fundamental to preventing contamination and ensuring the safety of all personnel.

Engineering Controls
  • Ventilation: All work with this compound methylsulfate powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound methylsulfate. This area should be clearly marked and restricted to authorized personnel.

Procedural Guidance
  • Preparation:

    • Before beginning any work, ensure the designated area is clean and uncluttered.

    • Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers.

    • Review the Safety Data Sheet (SDS) for this compound methylsulfate.

  • Weighing and Handling Solids:

    • Perform all weighing operations within a chemical fume hood or powder containment hood.

    • Use disposable weighing boats or papers to avoid cross-contamination.

    • Handle the powder gently to prevent it from becoming airborne.

  • Solution Preparation:

    • When dissolving the powder, add the solvent to the solid slowly to prevent splashing.

    • If sonication is required, ensure the vessel is securely capped.

  • Post-Handling:

    • Decontaminate all surfaces and equipment immediately after use with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.

    • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

Proper disposal of this compound methylsulfate and contaminated materials is critical to prevent environmental contamination.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, weighing papers, and disposable labware, in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste:

    • Collect all liquid waste containing this compound methylsulfate in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatibility has been verified.[1]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

    • Deface or remove the label from the empty container before disposal in accordance with institutional guidelines.

Quantitative Data

Table 2: Physical and Chemical Properties of this compound Methylsulfate

PropertyValueReference
Molecular Formula C₁₉H₂₆N₂O₄S₂[3]
Molecular Weight 410.55 g/mol
Melting Point 206-210 °C (with some decomposition)
Solubility in Water (25°C) ~10%
Solubility in other solvents Freely soluble in absolute ethanol; sparingly soluble in acetone; practically insoluble in ether and benzene.
Appearance Crystals
Stability Discolors on exposure to light.

Experimental Protocol Example: Preparation of a Stock Solution

This protocol provides a step-by-step guide for the preparation of a this compound methylsulfate stock solution, a common procedure in a research setting.

  • Preparation:

    • Don the appropriate PPE as outlined in Table 1 for handling powders.

    • Prepare the designated handling area within a chemical fume hood.

    • Calculate the required mass of this compound methylsulfate and the volume of the desired solvent.

  • Weighing:

    • Place a new, clean weighing boat on an analytical balance inside the fume hood and tare the balance.

    • Carefully transfer the calculated amount of this compound methylsulfate powder to the weighing boat using a clean spatula.

    • Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed powder to an appropriate volumetric flask.

    • Using a small amount of the chosen solvent, rinse the weighing boat and spatula to ensure all the powder is transferred to the flask. Add the rinsate to the flask.

    • Add approximately half of the final volume of the solvent to the flask.

    • Gently swirl the flask to dissolve the powder. If necessary, cap the flask and sonicate until the solid is fully dissolved.

    • Once dissolved, add the solvent to the final volume mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution in a tightly sealed container, protected from light.

  • Cleanup:

    • Dispose of the weighing boat and any other contaminated disposable materials in the designated solid hazardous waste container.

    • Decontaminate the work area and all reusable equipment.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound methylsulfate, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_sds Review SDS prep_area Prepare Designated Area prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handling_weigh Weighing (in fume hood) prep_ppe->handling_weigh handling_dissolve Solution Preparation handling_weigh->handling_dissolve handling_experiment Experimental Procedure handling_dissolve->handling_experiment cleanup_decon Decontaminate Surfaces & Equipment handling_experiment->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste disposal_solid Solid Hazardous Waste cleanup_waste->disposal_solid disposal_liquid Liquid Hazardous Waste cleanup_waste->disposal_liquid disposal_container Empty Container Disposal cleanup_waste->disposal_container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazinamium
Reactant of Route 2
Reactant of Route 2
Thiazinamium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。